molecular formula C8H14O3 B1529269 4-Ethyloxane-4-carboxylic acid CAS No. 1158759-88-6

4-Ethyloxane-4-carboxylic acid

Cat. No.: B1529269
CAS No.: 1158759-88-6
M. Wt: 158.19 g/mol
InChI Key: CLCAVUAOBMQZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyloxane-4-carboxylic acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-8(7(9)10)3-5-11-6-4-8/h2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCAVUAOBMQZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158759-88-6
Record name 4-ethyloxane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethyloxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 4-Ethyloxane-4-carboxylic acid, a substituted tetrahydropyran derivative with potential applications in medicinal chemistry and drug development. Recognizing the absence of a direct, documented synthesis in the current literature, this paper presents a rational, multi-step approach grounded in well-established organic chemistry transformations. The proposed synthesis commences with the construction of the core tetrahydropyran-4-carboxylic acid scaffold, followed by a strategic α-alkylation to introduce the ethyl group at the C4 position. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step experimental protocols, a thorough analysis of the underlying chemical principles, and visualizations to facilitate comprehension and execution.

Introduction: The Significance of the Oxane Scaffold

The oxane (tetrahydropyran) ring is a privileged structural motif in medicinal chemistry, frequently encountered in a diverse array of natural products and synthetic drug candidates. Its prevalence can be attributed to its favorable pharmacokinetic properties, including enhanced metabolic stability and improved aqueous solubility. The introduction of substituents onto the oxane ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. The target molecule, this compound, incorporates both an ethyl group and a carboxylic acid at a quaternary center, presenting a unique building block for the synthesis of more complex and potentially bioactive molecules. The carboxylic acid moiety can serve as a handle for amide bond formation or other conjugations, while the ethyl group provides a lipophilic element that can influence binding interactions with biological targets.

Retrosynthetic Analysis: A Strategic Deconstruction

A retrosynthetic analysis of this compound reveals a logical and convergent synthetic strategy. The primary disconnection is at the Cα-ethyl bond, suggesting an α-alkylation of a suitable tetrahydropyran-4-carboxylic acid derivative. This precursor, in turn, can be disconnected through the tetrahydropyran ring, leading back to acyclic starting materials.

Retrosynthesis Target This compound Precursor1 Ethyl 4-ethyloxane-4-carboxylate Target->Precursor1 Ester Hydrolysis Precursor2 Ethyl tetrahydropyran-4-carboxylate Precursor1->Precursor2 α-Ethylation Precursor3 Tetrahydropyran-4-carboxylic acid Precursor2->Precursor3 Esterification Precursor4 Tetrahydropyran-4,4-dicarboxylic acid Precursor3->Precursor4 Decarboxylation Precursor5 Diethyl tetrahydropyran-4,4-dicarboxylate Precursor4->Precursor5 Hydrolysis StartingMaterials Diethyl malonate + Bis(2-chloroethyl) ether Precursor5->StartingMaterials Cyclization

Caption: Retrosynthetic analysis of this compound.

This analysis points to a three-stage synthetic sequence:

  • Formation of the Tetrahydropyran Ring: Cyclization of diethyl malonate with bis(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate.

  • Establishment of the Carboxylic Acid Moiety: Hydrolysis of the diester followed by decarboxylation to yield tetrahydropyran-4-carboxylic acid.

  • Introduction of the Ethyl Group: Esterification of the carboxylic acid, followed by α-alkylation with an ethylating agent and subsequent hydrolysis to afford the final product.

Key Synthetic Pathways and Experimental Protocols

This section details the step-by-step methodologies for the synthesis of this compound, providing a robust and reproducible experimental framework.

Stage 1: Synthesis of the Tetrahydropyran Core

The initial phase focuses on the construction of the tetrahydropyran ring system, a critical scaffold for the subsequent functionalization.

This step involves a classic Williamson ether synthesis-type cyclization, where the enolate of diethyl malonate acts as a nucleophile, displacing the chloride leaving groups from bis(2-chloroethyl) ether in a tandem reaction.

  • Reaction Scheme:

step1 cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A Diethyl malonate C NaOEt, EtOH B Bis(2-chloroethyl) ether D Diethyl tetrahydropyran-4,4-dicarboxylate C->D

Caption: Cyclization to form the tetrahydropyran ring.

  • Detailed Experimental Protocol:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol (200 mL) under an inert atmosphere (e.g., nitrogen or argon).

    • Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol to generate sodium ethoxide in situ.

    • Once all the sodium has reacted, add diethyl malonate (16.0 g, 100 mmol) dropwise to the stirred solution at room temperature.

    • After the addition is complete, add bis(2-chloroethyl) ether (14.3 g, 100 mmol) dropwise.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Partition the residue between water (100 mL) and diethyl ether (150 mL).

    • Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by vacuum distillation to yield diethyl tetrahydropyran-4,4-dicarboxylate.

  • Causality and Experimental Choices:

    • The use of a strong, non-nucleophilic base like sodium ethoxide is crucial for the efficient deprotonation of diethyl malonate to form the reactive enolate.

    • Anhydrous conditions are essential to prevent quenching of the enolate and the sodium ethoxide.

    • Refluxing the reaction mixture provides the necessary activation energy for the nucleophilic substitution reactions to proceed at a reasonable rate.

The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base, followed by acidification.

  • Reaction Scheme:

step2 cluster_reactant Reactant cluster_reagents Reagents cluster_product Product A Diethyl tetrahydropyran-4,4-dicarboxylate B 1. NaOH (aq) 2. HCl (aq) A->B C Tetrahydropyran-4,4-dicarboxylic acid B->C

Caption: Hydrolysis of the diester.

  • Detailed Experimental Protocol:

    • Dissolve diethyl tetrahydropyran-4,4-dicarboxylate (23.0 g, 100 mmol) in a 10% aqueous solution of sodium hydroxide (200 mL).

    • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by the disappearance of the ester spot on TLC).

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

    • The dicarboxylic acid will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield tetrahydropyran-4,4-dicarboxylic acid.

  • Causality and Experimental Choices:

    • Saponification with a strong base like NaOH is a standard and effective method for hydrolyzing esters.

    • Acidification is necessary to protonate the carboxylate salt and precipitate the neutral dicarboxylic acid.

The dicarboxylic acid undergoes thermal decarboxylation to yield the monosubstituted carboxylic acid.[1]

  • Reaction Scheme:

step3 cluster_reactant Reactant cluster_reagents Conditions cluster_product Product A Tetrahydropyran-4,4-dicarboxylic acid B Heat (Δ) A->B C Tetrahydropyran-4-carboxylic acid B->C

Caption: Thermal decarboxylation.

  • Detailed Experimental Protocol:

    • Place tetrahydropyran-4,4-dicarboxylic acid (17.4 g, 100 mmol) in a round-bottom flask fitted with a distillation apparatus.

    • Heat the flask in an oil bath to 140-160 °C.

    • The dicarboxylic acid will melt and begin to decarboxylate, evolving carbon dioxide.

    • Continue heating until the evolution of gas ceases.

    • The crude tetrahydropyran-4-carboxylic acid can be purified by vacuum distillation or recrystallization.[1]

  • Causality and Experimental Choices:

    • Malonic acid derivatives readily undergo decarboxylation upon heating due to the stability of the resulting enol intermediate.

    • Careful temperature control is important to avoid decomposition of the product.

Stage 2: Introduction of the Ethyl Group

This stage involves the crucial C-C bond formation to install the ethyl group at the 4-position of the tetrahydropyran ring.

The carboxylic acid is first converted to its methyl ester to protect the acidic proton and to facilitate the subsequent enolate formation.

  • Reaction Scheme:

step4 cluster_reactant Reactant cluster_reagents Reagents cluster_product Product A Tetrahydropyran-4-carboxylic acid B SOCl₂, MeOH A->B C Methyl tetrahydropyran-4-carboxylate B->C

Caption: Fischer esterification.

  • Detailed Experimental Protocol:

    • Dissolve tetrahydropyran-4-carboxylic acid (13.0 g, 100 mmol) in anhydrous methanol (150 mL) in a round-bottom flask.[2]

    • Cool the solution in an ice bath and add thionyl chloride (13.1 g, 8.0 mL, 110 mmol) dropwise with stirring.[2]

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by distillation under reduced pressure to yield methyl tetrahydropyran-4-carboxylate.

  • Causality and Experimental Choices:

    • Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by methanol. This is a highly efficient method for esterification.[2]

This is the key step where the ethyl group is introduced via α-alkylation of the ester enolate.

  • Reaction Scheme:

step5 cluster_reactant Reactant cluster_reagents Reagents cluster_product Product A Methyl tetrahydropyran-4-carboxylate B 1. LDA, THF, -78 °C 2. Ethyl iodide A->B C Methyl 4-ethyloxane-4-carboxylate B->C

Caption: α-Ethylation of the ester.

  • Detailed Experimental Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

    • Add a solution of methyl tetrahydropyran-4-carboxylate (14.4 g, 100 mmol) in anhydrous THF dropwise to the LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add ethyl iodide (1.2 eq) to the enolate solution and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

  • Causality and Experimental Choices:

    • LDA is a strong, sterically hindered, non-nucleophilic base, which is ideal for the clean and complete formation of the kinetic enolate of the ester without competing nucleophilic attack at the carbonyl group.

    • Low temperatures (-78 °C) are crucial to prevent side reactions, such as self-condensation of the ester.

    • Ethyl iodide is a reactive electrophile for the SN2 reaction with the enolate.

The final step is the hydrolysis of the ethylated ester to the target carboxylic acid.

  • Reaction Scheme:

step6 cluster_reactant Reactant cluster_reagents Reagents cluster_product Product A Methyl 4-ethyloxane-4-carboxylate B 1. LiOH (aq) 2. H₃O⁺ A->B C This compound B->C

Caption: Final hydrolysis to the target molecule.

  • Detailed Experimental Protocol:

    • Dissolve methyl 4-ethyloxane-4-carboxylate (17.2 g, 100 mmol) in a mixture of THF (100 mL) and water (50 mL).

    • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

  • Causality and Experimental Choices:

    • Lithium hydroxide is a suitable base for the saponification of the ester. The use of a co-solvent like THF is necessary to ensure the solubility of the ester in the aqueous medium.

    • Acidification is required to protonate the carboxylate and obtain the final carboxylic acid product.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathway. Note that the yields are estimates based on analogous reactions and will require experimental optimization.

StepStarting MaterialReagentsProductMolar Ratio (SM:Reagent)Temperature (°C)Time (h)Estimated Yield (%)
1Diethyl malonate, Bis(2-chloroethyl) etherNaOEt, EtOHDiethyl tetrahydropyran-4,4-dicarboxylate1:1:1Reflux12-1870-80
2Diethyl tetrahydropyran-4,4-dicarboxylateNaOH (aq), HCl (aq)Tetrahydropyran-4,4-dicarboxylic acid1:excessReflux4-690-95
3Tetrahydropyran-4,4-dicarboxylic acidHeat (Δ)Tetrahydropyran-4-carboxylic acid-140-1601-280-85
4Tetrahydropyran-4-carboxylic acidSOCl₂, MeOHMethyl tetrahydropyran-4-carboxylate1:1.1Reflux3-485-95
5Methyl tetrahydropyran-4-carboxylateLDA, Ethyl iodideMethyl 4-ethyloxane-4-carboxylate1:1.1:1.2-78 to RT1260-70
6Methyl 4-ethyloxane-4-carboxylateLiOH (aq), H₃O⁺This compound1:1.5RT2-490-98

Troubleshooting and Optimization

  • Low yield in cyclization (Step 1): Ensure strictly anhydrous conditions. The purity of bis(2-chloroethyl) ether is also critical.

  • Incomplete decarboxylation (Step 3): Higher temperatures may be required, but monitor for decomposition. The use of a high-boiling point solvent can sometimes facilitate more controlled decarboxylation.[1]

  • Low yield in α-alkylation (Step 5): The formation of the enolate is critical. Ensure the LDA is freshly prepared and titrated. The addition of the ester to the LDA solution should be slow to prevent localized high concentrations.

  • Side reactions in α-alkylation: If di-alkylation or other side products are observed, consider using a bulkier ester group (e.g., t-butyl) to sterically hinder a second alkylation.

Conclusion

This technical guide has outlined a robust and scientifically sound synthetic pathway for the preparation of this compound. By leveraging well-established and reliable organic transformations, this multi-step synthesis provides a clear and actionable framework for researchers in the field. The detailed experimental protocols, coupled with an analysis of the underlying chemical principles, are intended to empower scientists to successfully synthesize this valuable building block for applications in drug discovery and materials science. Further optimization of the reaction conditions for each step will likely lead to improved overall yields.

References

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-40. [Link]

  • Google Patents. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. US20080306287A1.
  • Google Patents. (2012). Preparation method of tetrahydropyran-4-one and pyran-4-one. CN102627621A.
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Volume 8, Issue 1, 2265-2268. [Link]

  • Google Patents. (1996). Preparation of tetrahydropyran-4-carboxylic acid and its esters. US5580994A.

Sources

Physicochemical properties of 4-Ethyloxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyloxane-4-carboxylic Acid

Introduction: Unveiling a Novel Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the identification and characterization of novel molecular scaffolds are paramount to expanding the chemical space for drug discovery. This compound represents such a scaffold, integrating two key structural features: the metabolically stable oxane (tetrahydropyran) ring and a quaternary center bearing both a carboxylic acid and an ethyl group. The oxane motif is recognized as a privileged structure in modern drug design, often bioisosterically replacing less stable or more lipophilic groups to enhance pharmacokinetic profiles, such as metabolic stability and aqueous solubility.[1] The carboxylic acid moiety is a versatile functional group, prevalent in over 450 approved drugs, serving as a critical pharmacophore for interacting with biological targets.[2]

However, the therapeutic potential of any new chemical entity is fundamentally governed by its physicochemical properties. These parameters—including acidity (pKa), lipophilicity (logP), and solubility—dictate its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. As this compound is a novel compound with no experimentally determined data in the public literature, this guide provides a comprehensive framework for its characterization.[3] We will delve into the theoretical underpinnings of each critical property, present authoritative, field-proven experimental protocols for their determination, and discuss their strategic implications for drug development professionals.

Physicochemical Profile: Foundational Data and Predicted Properties

All successful research campaigns begin with a foundational understanding of the molecule . While experimental data for this compound is not yet available, we can compile its basic molecular information and utilize computational tools to predict key properties. These predictions, while not a substitute for empirical measurement, are invaluable for initial assessment and experimental design.

PropertyData / Predicted ValueSourceSignificance in Drug Development
Molecular Structure CCC1(CCOCC1)C(=O)O (SMILES)PubChem[3]The 3D conformation influences receptor binding and physicochemical behavior.
Molecular Formula C₈H₁₄O₃PubChem[3]Defines the elemental composition.
Molecular Weight 158.19 g/mol ChemScene[4]Influences diffusion rates and is a component of ligand efficiency metrics.
Monoisotopic Mass 158.0943 DaPubChem[3]Precise mass used for mass spectrometry-based quantification in biological matrices.
XlogP (Predicted) 0.8PubChem[3]A measure of lipophilicity; this moderate value suggests a balance between aqueous solubility and membrane permeability.[5]
CAS Number 1158759-88-6ChemicalBook[6]A unique identifier for the chemical substance.

Experimental Determination of Key Physicochemical Properties

The core of characterizing a new chemical entity lies in rigorous experimental measurement. The following sections provide detailed, self-validating protocols for determining the most critical physicochemical parameters for this compound.

Acid Dissociation Constant (pKa)

Causality & Importance: The pKa value defines the pH at which the carboxylic acid group is 50% ionized. This property is critical as the ionization state affects aqueous solubility, membrane permeability, receptor binding, and formulation strategy.[7] For an acidic compound like this compound, understanding its pKa is non-negotiable.

Recommended Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method due to its simplicity, low cost, and high precision for determining pKa.[8][9] The methodology relies on monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a controlled temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of a co-solvent like methanol or DMSO can be used if initial solubility is low, though its concentration should be minimized. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH, adding small, precise volumes (e.g., 0.05-0.10 mL) and recording the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point—the point at which half of the acid has been neutralized. This corresponds to the midpoint of the steepest segment (the buffer region) of the titration curve.[8] For higher accuracy, the inflection point of the first derivative of the curve (ΔpH/ΔV) can be used to precisely locate the equivalence point, from which the half-equivalence volume is calculated.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare Analyte Solution (Known Concentration) titrate Add NaOH incrementally prep_sample->titrate prep_titrant Standardize NaOH Titrant prep_titrant->titrate calibrate_ph Calibrate pH Meter record_ph Record pH after each addition calibrate_ph->record_ph titrate->record_ph Allow stabilization record_ph->titrate Loop plot_curve Plot pH vs. Volume of Titrant record_ph->plot_curve Generate Data Set find_inflection Determine Equivalence Point (1st Derivative) plot_curve->find_inflection calc_pka Calculate pKa (pH at 1/2 Equivalence Point) find_inflection->calc_pka

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

Causality & Importance: Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of the ADME profile. The octanol-water partition coefficient (P), or its logarithmic form (logP), is the industry standard for its measurement.[5] A logP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility, high metabolic turnover, and off-target toxicity.[10] The predicted XlogP of 0.8 for this compound suggests favorable, balanced properties, but this must be confirmed experimentally.

Recommended Protocol: Shake-Flask Method

The shake-flask method is the most reliable technique for measuring logP and is considered the benchmark against which other methods are validated.[5][7]

Step-by-Step Methodology:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (using a suitable buffer, e.g., pH 7.4 phosphate buffer, if measuring LogD). Allow the two phases to separate for at least 24 hours.[11]

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration. The concentration should be high enough for accurate detection but low enough to avoid saturation in either phase.

  • Partitioning: In a separation funnel or vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. A mechanical shaker at a controlled temperature is recommended.

  • Phase Separation: Allow the mixture to stand undisturbed until the aqueous and organic layers are clearly separated. Centrifugation can be used to accelerate this process and remove any micro-emulsions.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([aqueous]) and organic ([organic]) phases using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) and logP using the following equations:[5]

    • P = [organic] / [aqueous]

    • LogP = log₁₀(P)

LogP_Shake_Flask_Workflow start Start prep_phases Prepare Pre-saturated Octanol and Water Phases start->prep_phases dissolve Dissolve Compound in Aqueous Phase prep_phases->dissolve mix Combine Phases and Shake to Equilibrate dissolve->mix separate Separate Octanol and Aqueous Layers (Centrifuge) mix->separate quantify Quantify Concentration in Each Phase (HPLC/LC-MS) separate->quantify calculate Calculate P = [org]/[aq] and logP = log10(P) quantify->calculate end End calculate->end

Caption: Workflow for LogP determination via the shake-flask method.

Aqueous Solubility

Causality & Importance: Poor aqueous solubility is a major cause of failure for drug candidates.[12] It can lead to low and variable bioavailability, hinder in vitro assay performance, and create significant formulation challenges.[13] Therefore, accurately measuring the solubility of this compound is essential. As an ionizable compound, its solubility will be pH-dependent and should be measured in a buffered system relevant to physiological conditions (e.g., pH 7.4).[12]

Recommended Protocol: Thermodynamic (Shake-Flask) Solubility

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound and is the most relevant measure for late-stage discovery and development.[14]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: Add an excess amount of solid this compound to a known volume of the buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Incubation: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved states.[14][15]

  • Sample Processing: After incubation, allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS against a standard curve. This concentration is the thermodynamic solubility.

  • Solid State Analysis (Trustworthiness Check): It is best practice to analyze the remaining solid material using a technique like X-ray powder diffraction (XRPD) to confirm that no change in crystal form (polymorphism) occurred during the experiment, which could alter the solubility measurement.[13]

Solubility_Workflow start Start add_excess Add Excess Solid Compound to Buffered Solution start->add_excess equilibrate Incubate with Agitation (24-48h at constant T) add_excess->equilibrate filter_sample Filter to Remove Undissolved Solids equilibrate->filter_sample validate Validate Solid Phase (Optional - XRPD) equilibrate->validate quantify Quantify Concentration of Filtrate (HPLC/LC-MS) filter_sample->quantify result Result: Thermodynamic Solubility quantify->result end End result->end

Caption: Workflow for thermodynamic aqueous solubility determination.

Potential Applications and Significance in Drug Discovery

The structural features of this compound suggest its utility as a valuable building block in several therapeutic areas. The oxane ring acts as a versatile scaffold that can improve the ADME properties of a parent molecule.[16] The carboxylic acid is a common feature for targeting a wide range of biological systems, from enzymes to receptors.[17]

Modifying drug candidates by adding a single carbon atom (homologation) can significantly enhance properties like efficacy or absorption, a process for which carboxylic acids are ideal starting points.[18] The ethyl group at the C4 position provides a degree of lipophilicity and steric bulk that can be fine-tuned to optimize binding interactions within a target protein. By rigorously applying the protocols outlined in this guide, researchers can generate the critical data needed to unlock the potential of this compound and its derivatives in developing next-generation therapeutics.

References

  • BenchChem. (2025). Synthesis of 4-Ethenyloxane-4-carboxylic Acid: A Technical Guide.
  • Slavica, B., et al. (2011). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • ACD/Labs. LogP—Making Sense of the Value.
  • Hill, J. L., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • Alsenz, J., & Kansy, M. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. PMC - NIH.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • PubChemLite. This compound (C8H14O3).
  • Jermain, S. V., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Enamine. Aqueous Solubility Assay.
  • Huesgen, A.G. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies, Inc.
  • Al-Danial, M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.
  • PubChem. 4-Ethoxyoxane-4-carboxylic acid.
  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. PDF.
  • Stolarczyk, E. U., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI.
  • PubChemLite. 4-methyloxane-4-carboxylic acid (C7H12O3).
  • ChemicalBook. (2025). This compound.
  • Various Authors. (2024). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. ResearchGate.
  • Ali, A., et al. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science.
  • UNC Chemistry Department. (2025). By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design.
  • ChemScene. 2-Ethyloxane-4-carboxylic acid.

Sources

A Technical Guide to 4-Ethyloxane-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Chemical Properties

4-Ethyloxane-4-carboxylic acid is a substituted tetrahydropyran derivative, a scaffold frequently encountered in pharmacologically active molecules. The presence of both a carboxylic acid and an ethyl group at the C4 position creates a unique quaternary center, offering specific steric and electronic properties that can be exploited in drug design.

Table 1: Identifiers and Physicochemical Properties of this compound

IdentifierValueSource
CAS Number 1158759-88-6ChemicalBook[1]
Molecular Formula C8H14O3PubChem[2]
IUPAC Name This compoundPubChem[2]
SMILES CCC1(CCOCC1)C(=O)OPubChem[2]
InChI InChI=1S/C8H14O3/c1-2-8(7(9)10)3-5-11-6-4-8/h2-6H2,1H3,(H,9,10)PubChem[2]
InChIKey CLCAVUAOBMQZRF-UHFFFAOYSA-NPubChem[2]
Monoisotopic Mass 158.0943 DaPubChem[2]
Predicted XlogP 0.8PubChem[2]

Strategic Synthesis of the Oxane Scaffold

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the ethyl and carboxyl groups, leading back to a key intermediate, a 4-substituted oxane.

Retrosynthesis This compound This compound 4-Oxo-oxane 4-Oxo-oxane This compound->4-Oxo-oxane Grignard reaction & Carboxylation Protected diol Protected diol 4-Oxo-oxane->Protected diol Cyclization

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of Tetrahydropyran-4-one (4-Oxo-oxane)

A common method for the synthesis of tetrahydropyran-4-one involves the acid-catalyzed cyclization of a suitable diol precursor.

Step 2: Introduction of the Ethyl Group via Grignard Reaction

The carbonyl group of tetrahydropyran-4-one is an ideal electrophile for a Grignard reagent. Reaction with ethylmagnesium bromide would yield 4-ethyl-oxane-4-ol.

Step 3: Carboxylation to Yield this compound

The tertiary alcohol can be converted to the target carboxylic acid. A potential route involves dehydration to the corresponding alkene followed by oxidative cleavage. Alternatively, direct carboxylation methods could be explored.

The Oxane Moiety: A Privileged Scaffold in Drug Development

The tetrahydropyran (oxane) ring is considered a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs stems from its favorable pharmacokinetic properties. The incorporation of an oxane ring can lead to:

  • Improved Metabolic Stability: The saturated heterocyclic system is generally less susceptible to metabolic degradation compared to aromatic rings.

  • Enhanced Solubility: The oxygen atom can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule.

  • Favorable Lipophilicity: The oxane ring can modulate the lipophilicity of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The carboxylic acid group is a common pharmacophore in a vast number of drugs, enabling strong interactions with biological targets through hydrogen bonding and ionic interactions.[3][4] However, its presence can also lead to challenges such as poor membrane permeability and metabolic liabilities. The unique substitution pattern of this compound, with a lipophilic ethyl group adjacent to the polar carboxylic acid on a stable oxane ring, presents an interesting molecular design for balancing these properties.

Potential Applications in Medicinal Chemistry

The structural features of this compound make it an attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

Bioisosteric Replacement

In drug design, isosteric and bioisosteric replacements are a common strategy to optimize the properties of a lead compound. The this compound moiety could serve as a bioisostere for other cyclic or acyclic structures, aiming to improve potency, selectivity, or pharmacokinetic parameters.

Bioisosterism Acyclic Precursor Acyclic Precursor This compound This compound Acyclic Precursor->this compound Cyclization & Improved PK Aromatic Analogue Aromatic Analogue Aromatic Analogue->this compound Increased Metabolic Stability

Caption: Bioisosteric replacement strategies using this compound.

Fragment-Based Drug Discovery

As a relatively small and rigid molecule with defined chemical features, this compound is a suitable candidate for fragment-based drug discovery (FBDD) campaigns. Fragments containing this scaffold could be screened against various biological targets to identify initial hits for further optimization.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. Its unique combination of a privileged oxane scaffold with a C4-quaternary center bearing both ethyl and carboxylic acid groups offers a compelling starting point for the design of novel therapeutics with potentially improved pharmacological profiles. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully unlock its potential in medicinal chemistry.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Bentham Science Publishers. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

  • PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. National Center for Biotechnology Information. Available from: [Link]

Sources

Spectral data (NMR, IR, MS) of 4-Ethyloxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 4-Ethyloxane-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted heterocyclic compound featuring a tetrahydropyran (oxane) ring. This scaffold is of significant interest in medicinal chemistry due to its favorable physicochemical properties, which can enhance metabolic stability and solubility in drug candidates. The precise characterization of such molecules is fundamental to drug development and quality control. Spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, are indispensable for the unambiguous confirmation of the molecular structure.

This guide provides a comprehensive analysis of the expected spectral data for this compound. It is designed for researchers and professionals in the chemical and pharmaceutical sciences, offering not only data interpretation but also the underlying principles and standardized protocols for data acquisition. While measured spectra for this specific compound are not widely published, this document synthesizes established spectroscopic principles and data from analogous structures to present a robust theoretical analysis. The molecular formula is C₈H₁₄O₃, and its monoisotopic mass is 158.0943 Da[1].

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically yielding intact molecular ions with minimal fragmentation.

Experimental Protocol: ESI-MS

The following is a generalized protocol for acquiring ESI mass spectra for a small organic molecule.

  • Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Take 10 µL of this stock solution and dilute it with 1 mL of the same solvent to a final concentration of about 10 µg/mL. If necessary, add 0.1% formic acid to promote protonation for positive ion mode or 0.1% ammonium hydroxide for deprotonation in negative ion mode[2].

  • Instrument Setup : Calibrate the mass spectrometer using a standard calibration solution. Set the instrument to operate in either negative or positive ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often highly effective.

  • Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Parameter Optimization : Optimize key ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable and maximal ion signal for the target analyte[3].

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da) to observe the molecular ion and potential fragment ions.

Data Interpretation & Predicted Fragmentation

In negative ion mode ESI-MS, the primary ion observed would be the deprotonated molecule, [M-H]⁻. For this compound (MW = 158.09), this corresponds to an m/z of approximately 157.09[1].

While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) experiments can provide valuable structural information. Key fragmentation pathways for carboxylic acids include the loss of the carboxyl group or adjacent alkyl chains[4][5].

  • Loss of CO₂ (44 Da) : A common fragmentation for carboxylates, leading to a fragment at m/z 113.

  • Loss of the Ethyl Group (29 Da) : Cleavage of the C-C bond alpha to the carboxyl group would result in the loss of the ethyl radical, yielding a fragment at m/z 129.

  • Ring Opening : Further fragmentation could involve the opening of the oxane ring.

M [M-H]⁻ m/z = 157 F1 [M-H - CO₂]⁻ m/z = 113 M->F1 - CO₂ F2 [M-H - C₂H₅]⁻ m/z = 129 M->F2 - C₂H₅•

Caption: Predicted ESI-MS fragmentation of this compound.

Table of Predicted MS Data
IonAdductPredicted m/zSource
[M-H]⁻Deprotonated Molecule157.08702[1]
[M+H]⁺Protonated Molecule159.10158[1]
[M+Na]⁺Sodium Adduct181.08352[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The carboxyl group has several distinct and characteristic absorption bands.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Background Spectrum : Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals[6].

  • Sample Application : Place a small amount of the this compound sample (a few milligrams of solid or one drop of liquid) directly onto the ATR crystal[6].

  • Apply Pressure : Use the pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducibility[7].

  • Data Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning : Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Data Interpretation

The IR spectrum of this compound is expected to be dominated by the features of the carboxyl group and the C-H and C-O bonds of the alkyl framework.

  • O-H Stretch : A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids[8][9].

  • C-H Stretch : Absorptions between 2850 and 3000 cm⁻¹ will be present due to the stretching vibrations of the C-H bonds in the ethyl group and the oxane ring[10].

  • C=O Stretch : A very strong and sharp absorption band is predicted between 1700 and 1725 cm⁻¹, characteristic of a saturated aliphatic carboxylic acid carbonyl group[8][11].

  • C-O Stretch & O-H Bend : The spectrum will also feature a C-O stretching vibration between 1210 and 1320 cm⁻¹ and an O-H bending vibration around 920 cm⁻¹[9].

Table of Expected IR Absorptions
Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
3300 - 2500Carboxylic Acid (O-H)StretchStrong, Very Broad
3000 - 2850Alkyl (C-H)StretchMedium-Strong
1725 - 1700Carboxylic Acid (C=O)StretchStrong, Sharp
1320 - 1210Carboxylic Acid (C-O)StretchMedium
~920Carboxylic Acid (O-H)BendMedium, Broad

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for structure elucidation, revealing the connectivity and chemical environment of individual carbon and hydrogen atoms.

¹H NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a clean NMR tube[12].

  • Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Tuning : Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquisition : Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30). A relaxation delay of 1-2 seconds and 8-16 scans are typically sufficient for a sample of this concentration[12].

The structure of this compound suggests five distinct proton environments.

cluster_labels mol l_e e (~0.9 ppm, t, 3H) l_d d (~1.8 ppm, q, 2H) l_c c (~1.9 ppm) l_b b (~3.7 ppm) l_a a (~12 ppm, s, 1H)

Caption: Structure of this compound with predicted proton assignments.

  • Signal a (COOH) : The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically around 10-13 ppm. Its integration will be 1H[13].

  • Signal b (CH₂-O) : The four protons on the carbons adjacent to the ring oxygen (C2 and C6) are chemically equivalent due to symmetry. They are deshielded by the oxygen and should appear around 3.7 ppm. They would likely appear as a complex multiplet due to coupling with the 'c' protons. Integration will be 4H.

  • Signal c (CH₂-C4) : The four protons on the carbons beta to the ring oxygen (C3 and C5) are also equivalent. They are in a standard alkyl environment and should appear around 1.9 ppm as a complex multiplet. Integration will be 4H.

  • Signal d (Ethyl CH₂) : The methylene protons of the ethyl group are alpha to a quaternary carbon and are expected around 1.8 ppm. They will be split by the methyl protons into a quartet (q). Integration will be 2H.

  • Signal e (Ethyl CH₃) : The terminal methyl protons are in a typical alkyl environment and should appear upfield around 0.9 ppm. They will be split by the methylene protons into a triplet (t). Integration will be 3H.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a10.0 - 13.0Broad Singlet1H-COOH
b~3.7Multiplet4HOxane H-2, H-6
c~1.9Multiplet4HOxane H-3, H-5
d~1.8Quartet2H-CH₂CH₃
e~0.9Triplet3H-CH₂CH₃
¹³C NMR Spectroscopy

Due to the molecule's symmetry, 7 distinct carbon signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

  • Carboxyl Carbon (-COOH) : This quaternary carbon is highly deshielded and will appear at the downfield end of the spectrum, typically in the 175-185 ppm range for a saturated carboxylic acid[13][14].

  • Ether Carbons (C-2, C-6) : These two equivalent carbons are attached to oxygen and are expected in the 60-70 ppm range[14].

  • Quaternary Carbon (C-4) : The sp³ quaternary carbon where the ethyl and carboxyl groups are attached is expected around 40-50 ppm.

  • Ring Carbons (C-3, C-5) : These two equivalent alkyl carbons of the ring should appear in the 30-40 ppm range.

  • Ethyl Methylene (-CH₂CH₃) : The methylene carbon of the ethyl group is expected in the 25-35 ppm range.

  • Ethyl Methyl (-CH₂CH₃) : The terminal methyl carbon will be the most upfield signal, typically below 10 ppm.

Predicted Chemical Shift (δ, ppm)Assignment
175 - 185C OOH
60 - 70Oxane C -2, C -6
40 - 50Oxane C -4 (Quaternary)
30 - 40Oxane C -3, C -5
25 - 35-C H₂CH₃
< 10-CH₂C H₃

Integrated Spectral Analysis

The definitive structural confirmation of this compound is achieved by synthesizing the information from all spectroscopic techniques. Each method provides a piece of the puzzle, and together they form a self-validating system.

cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS m/z = 157 [M-H]⁻ MS_info Confirms Molecular Formula C₈H₁₄O₃ MS->MS_info Structure This compound MS_info->Structure Molecular Weight IR Broad 3300-2500 cm⁻¹ Strong 1710 cm⁻¹ IR_info Confirms -COOH Group IR->IR_info IR_info->Structure Functional Groups HNMR ¹H: 5 Signals (COOH, Oxane, Ethyl) NMR_info Confirms Carbon Skeleton & Connectivity HNMR->NMR_info CNMR ¹³C: 7 Signals (Symmetry evident) CNMR->NMR_info NMR_info->Structure Atom Connectivity

Caption: Logical workflow demonstrating integrated spectral analysis for structural confirmation.

  • MS establishes the correct molecular weight (158.09 Da) and formula (C₈H₁₄O₃).

  • IR provides definitive evidence for the presence of a carboxylic acid functional group via its characteristic O-H and C=O stretching bands.

  • ¹³C NMR confirms the number of unique carbon environments (seven), which validates the molecule's symmetry. The chemical shifts confirm the presence of a carboxyl carbon, ether-linked carbons, and aliphatic carbons.

  • ¹H NMR confirms the number of unique proton environments (five). The chemical shifts, integrations, and splitting patterns (quartet and triplet for the ethyl group) allow for the complete assignment of the proton skeleton, confirming the connectivity of the ethyl group and the oxane ring relative to the quaternary center.

Together, these techniques provide unambiguous and complementary evidence, leading to the confident structural assignment of this compound.

References

  • Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. (2021). ResearchGate. Available at: [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available at: [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Available at: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta. Available at: [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Available at: [Link]

  • This compound (C8H14O3). (n.d.). PubChem. Available at: [Link]

  • Four infrared spectra are shown, corresponding to four of the following compounds. (n.d.). Pearson+. Available at: [Link]

  • IR Chart. (n.d.). UCLA Chemistry. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Substituted Oxane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive exploration of the critical physicochemical properties of substituted oxane carboxylic acids, a prevalent structural motif in modern medicinal chemistry. As the pharmaceutical industry continues to leverage saturated heterocyclic scaffolds to navigate beyond flat, aromatic chemical space, a deep understanding of how substitution patterns on the oxane (tetrahydropyran) ring influence aqueous solubility and chemical stability is paramount for successful drug design and development. This document moves beyond a superficial overview to offer actionable insights and detailed methodologies, empowering researchers to make informed decisions in lead optimization and candidate selection.

The Oxane Carboxylic Acid Moiety in Medicinal Chemistry: A Structural and Physicochemical Overview

The tetrahydropyran (oxane) ring is an attractive scaffold in drug discovery. Its saturated, non-planar nature offers a three-dimensional architecture that can lead to improved target engagement and selectivity. The incorporation of a carboxylic acid functional group provides a key interaction point for biological targets, often mimicking natural ligands. However, the interplay between the cyclic ether and the acidic moiety, along with the influence of further substitution, dictates the molecule's overall disposition.

General Physicochemical Properties

The parent tetrahydropyran-4-carboxylic acid serves as a fundamental reference point. It is a white to off-white solid with a melting point of approximately 87-91°C.[1] Its predicted pKa is around 4.43, which is comparable to many aliphatic carboxylic acids.[2] This acidity ensures that at physiological pH (7.4), the molecule will exist predominantly in its ionized carboxylate form, a feature that generally enhances aqueous solubility.

Factors Influencing the Solubility of Substituted Oxane Carboxylic Acids

A primary challenge in drug development is achieving sufficient aqueous solubility to ensure adequate absorption and distribution. For substituted oxane carboxylic acids, solubility is a multifactorial property governed by the interplay of the oxane ring, the carboxylic acid, and the nature and position of any substituents.

The Impact of Substituents on Lipophilicity and Crystal Packing

The addition of substituents to the oxane ring can significantly alter a molecule's lipophilicity, which in turn affects its aqueous solubility.

  • Lipophilic Substituents: The introduction of non-polar substituents, such as alkyl or aryl groups, will generally increase the molecule's lipophilicity (logP) and decrease its aqueous solubility.

  • Polar Substituents: Conversely, the incorporation of polar functional groups, such as hydroxyl or amino groups, can increase hydrophilicity and improve aqueous solubility by providing additional sites for hydrogen bonding with water.

The position and stereochemistry of these substituents also play a crucial role. For instance, a hydroxyl group that can form an intramolecular hydrogen bond with the carboxylic acid may have a different impact on solubility compared to a hydroxyl group that is oriented away from the carboxylic acid and is more available for intermolecular hydrogen bonding with water. The overall three-dimensional shape of the molecule, dictated by the substituent pattern, will also influence crystal lattice energy; a more stable crystal lattice will require more energy to break, leading to lower solubility.

The Influence of Carboxylic Acid Position

The position of the carboxylic acid on the oxane ring (2-, 3-, or 4-position) can influence the molecule's overall polarity and potential for intramolecular interactions, thereby affecting solubility. For example, a carboxylic acid at the 2-position is in close proximity to the ether oxygen, which may influence its acidity and solvation properties compared to a more remote 4-position.

The Role of Stereochemistry

Stereoisomerism can lead to significant differences in physicochemical properties, including solubility. Diastereomers, with their different spatial arrangements of substituents, can exhibit distinct crystal packing and solvation characteristics. For example, a cis-isomer might have different solubility from its trans-counterpart due to differences in intramolecular hydrogen bonding potential or overall molecular shape. While specific data on substituted oxane carboxylic acids is limited in the search results, studies on other cyclic systems have shown that stereochemistry can significantly impact physical properties like melting point and density, which are related to solubility.[3]

Stability of Substituted Oxane Carboxylic Acids: Degradation Pathways and Influencing Factors

Ensuring the chemical stability of a drug candidate is critical for its safety, efficacy, and shelf-life. Substituted oxane carboxylic acids can be susceptible to several degradation pathways.

Ring Opening Reactions

While the tetrahydropyran ring is generally more stable than smaller cyclic ethers like oxetanes, it can undergo ring-opening reactions under certain conditions.

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack and subsequent cleavage.

  • Isomerization of Strained Analogs: Smaller ring homologs, such as oxetane carboxylic acids, are known to be unstable and can readily isomerize to form lactones, especially upon heating or even at room temperature.[4] This highlights a potential instability for more strained or highly substituted oxane systems.

Oxidative Degradation

The oxane ring can be susceptible to oxidation, particularly at the carbon atoms adjacent to the ether oxygen (C2 and C6). Studies on 4-methyltetrahydropyran have shown that degradation can be initiated by C-H abstraction at the C2 position, leading to various oxidized products.[5] The presence of an electron-withdrawing carboxylic acid group could potentially influence the susceptibility of the ring to oxidation.

Hydrolytic Degradation of the Carboxylic Acid Moiety

While the carboxylic acid itself is generally stable to hydrolysis, its derivatives, such as esters or amides, are susceptible. Forced degradation studies on pharmaceuticals commonly involve acidic and basic hydrolysis to assess the stability of such functional groups.[6][7]

Decarboxylation

Under certain conditions, such as high temperatures, carboxylic acids can undergo decarboxylation. The stability towards decarboxylation can be influenced by the substitution pattern on the ring.

Experimental Protocols for Solubility and Stability Assessment

A robust experimental evaluation of solubility and stability is essential. The following section provides detailed, step-by-step methodologies for key assays.

Aqueous Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[3]

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid substituted oxane carboxylic acid to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial or flask. An excess of solid should be visually present.

    • Rationale: Ensuring an excess of solid is present allows for the establishment of a true equilibrium between the dissolved and undissolved compound.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This is typically 24-48 hours.

    • Rationale: A prolonged equilibration time is necessary to ensure that the concentration of the dissolved compound has reached its maximum and is no longer changing.

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Rationale: Complete removal of any solid particles is crucial to avoid artificially inflating the measured concentration of the dissolved compound.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Prepare a standard curve of the compound in the same analytical solvent to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in units of µg/mL or mg/L.

Stability Assessment: Forced Degradation Studies and Stability-Indicating HPLC Method

Forced degradation studies are used to identify potential degradation products and pathways and to develop a stability-indicating analytical method.[6]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) Photolytic Photolytic (ICH Q1B guidelines) Photolytic->HPLC Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) Characterization Characterization of Degradants (MS/MS, NMR) HPLC->Characterization Identify and Quantify Degradants Drug Substituted Oxane Carboxylic Acid Solution Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photolytic Expose to

Caption: Workflow for forced degradation studies.

Protocol: General Procedure for Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of the substituted oxane carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

  • Sample Collection and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound at each time point.

    • Identify and, if necessary, characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.

Data Presentation and Interpretation

To facilitate the comparison of different substituted oxane carboxylic acids, it is crucial to present solubility and stability data in a clear and organized manner.

Table 1: Physicochemical Properties of Tetrahydropyran-4-carboxylic Acid

PropertyValueSource
Molecular FormulaC₆H₁₀O₃[2]
Molecular Weight130.14 g/mol [2]
Melting Point87 °C[2]
pKa (Predicted)4.43 ± 0.20[2]
SolubilitySoluble in Methanol[2]

Table 2: Illustrative Comparative Solubility and Stability Data for Substituted Oxane Carboxylic Acids (Hypothetical Data for Demonstration)

CompoundSubstituentPositionStereochemistryAqueous Solubility (µg/mL at pH 7.4)% Degradation (0.1 M HCl, 24h, 60°C)
1 H4N/A550< 5%
2 2-CH₃4N/A320< 5%
3 4-OH2cis850~10%
4 4-OH2trans920~8%
5 3-F4N/A500< 5%

Note: The data in Table 2 is hypothetical and for illustrative purposes only, as specific comparative data was not available in the provided search results.

Strategies for Optimizing Solubility and Stability

When the initial solubility or stability of a substituted oxane carboxylic acid is suboptimal, several strategies can be employed:

  • Analogue Synthesis: Synthesize and test analogs with different substituents, positions, and stereochemistries to identify candidates with improved properties.

  • Salt Formation: For compounds with poor aqueous solubility, forming a salt with a suitable counter-ion can significantly enhance solubility.

  • Prodrug Approaches: If the carboxylic acid is the source of instability, a prodrug strategy, where the carboxylic acid is temporarily masked, can be considered.

  • Formulation Development: Employing formulation strategies such as the use of co-solvents, surfactants, or complexing agents can improve the solubility of challenging compounds.

Conclusion

The solubility and stability of substituted oxane carboxylic acids are critical parameters that must be carefully evaluated and optimized during the drug discovery and development process. A thorough understanding of the factors that influence these properties, coupled with robust experimental methodologies, will enable the rational design of drug candidates with a higher probability of success. This guide provides a framework for researchers to approach the characterization of this important class of molecules, facilitating the development of safe and effective new medicines.

References

  • National Center for Biotechnology Information. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Impact of stereochemistry in 3D energetic materials science: a case based on peripheral editing of the 2,4,10-trioxaadamantane backbone. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 22). The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation as an integral part of HPLC stability-indicating method development. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved from [Link]

  • PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

Sources

A Theoretical Investigation into the Conformational Landscape of 4-Ethyloxane-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxane (tetrahydropyran) ring is a cornerstone scaffold in medicinal chemistry, prized for its favorable metabolic stability and solubility profile.[1] Functionalization at the C4 position offers a valuable vector for molecular elaboration. This technical guide outlines a comprehensive theoretical framework for elucidating the three-dimensional structure and conformational energetics of 4-Ethyloxane-4-carboxylic acid, a representative member of this chemical class. We present a self-validating computational workflow, grounded in established quantum chemical methods, designed to provide researchers, scientists, and drug development professionals with a robust protocol for in-silico structural characterization. The methodologies detailed herein are not merely a sequence of steps but are explained with a focus on the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Stereoelectronic and Conformational Control

The biological activity of a small molecule is inextricably linked to its three-dimensional structure. For molecules incorporating cyclic systems like the oxane ring, the conformational preferences of substituents can dictate intermolecular interactions, particularly with protein targets. This compound presents an intriguing case study, featuring a quaternary center that locks the relative positions of the ethyl and carboxylic acid groups on the flexible oxane ring.

Understanding the conformational landscape of this molecule requires answering several key questions:

  • What is the preferred puckering of the oxane ring?

  • What are the relative energetic costs of placing the ethyl and carboxylic acid groups in axial versus equatorial positions?

  • What is the rotational preference of the carboxylic acid's hydroxyl group?

This guide provides a detailed computational protocol to address these questions, leveraging Density Functional Theory (DFT) to build a predictive model of the molecule's structural properties.

The Conformational Isomerism of this compound

The primary source of conformational isomerism in this compound arises from the ring inversion of the oxane moiety, which adopts a chair-like conformation analogous to cyclohexane.[2][3] This ring-flip interconverts axial and equatorial positions.[4] For a 1,1-disubstituted ring (geminal substitution at C4), this results in two distinct chair conformers where the identities of the axial and equatorial substituents are swapped.

Additionally, the carboxylic acid group itself possesses rotational isomers, primarily the syn and anti conformations, defined by the O=C–O–H dihedral angle.[5] While the syn conformer is often significantly more stable, the energy difference can be modulated by the solvent environment.[5]

Combining these factors, we can anticipate four primary low-energy conformers for investigation:

  • Conformer A (eq-Et, ax-COOH) : Ethyl group is equatorial, Carboxylic acid is axial.

  • Conformer B (ax-Et, eq-COOH) : Ethyl group is axial, Carboxylic acid is equatorial.

Each of these will have syn and anti variations of the carboxylic acid proton, leading to a total of four key structures to analyze. The relative stability will be dictated by steric and stereoelectronic effects, most notably the 1,3-diaxial interactions that penalize the placement of bulky groups in the axial position.

Computational Methodology: A Validated Workflow

The following protocol outlines a robust procedure for the theoretical characterization of this compound. This workflow is designed to be self-validating by correlating multiple computational outputs.

Step 1: Initial Structure Generation and Pre-optimization

The first step involves generating the initial 3D coordinates for the plausible conformers.

Protocol:

  • Construct the 2D structure of this compound. The SMILES string CCC1(CCOCC1)C(=O)O can be used for this purpose.[6]

  • Generate the two primary chair conformers: one with the ethyl group equatorial and the carboxylic acid axial, and the other with the ethyl group axial and the carboxylic acid equatorial.

  • For each chair conformer, generate both the syn and anti rotamers of the carboxylic acid group.

  • Perform an initial geometry optimization of all four starting structures using a computationally inexpensive molecular mechanics force field (e.g., MMFF94 or UFF). This step cleans up the initial geometries and prepares them for more accurate quantum mechanical calculations.

Step 2: Quantum Mechanical Geometry Optimization and Frequency Analysis

This is the core of the structural investigation, where the geometries and relative energies of the conformers are accurately determined. Density Functional Theory (DFT) is a well-established method for obtaining useful accuracy in such calculations.[7]

Protocol:

  • For each pre-optimized structure, perform a full geometry optimization using a DFT method. A common and effective choice is the M06-2X functional with the 6-31+G(d,p) basis set . This level of theory has been shown to provide accurate results for carboxylic acids.[7][8]

  • Incorporate a polarizable continuum solvent model, such as the SMD model , to simulate the effects of an aqueous environment.[8] This is crucial for capturing solvent-stabilization effects, particularly for the carboxylic acid group.[5]

  • Following each optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

    • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Thermodynamic Data: The frequencies are used to calculate zero-point vibrational energy (ZPVE), thermal corrections, and entropy, allowing for the computation of Gibbs free energies.

    • Predicted IR Spectra: The calculated frequencies and their intensities provide a theoretical infrared spectrum that can be compared with experimental data.

G cluster_0 Computational Workflow A Initial 3D Structures (4 Conformers) B Molecular Mechanics Pre-optimization (MMFF94) A->B Cleanup C DFT Geometry Optimization (M06-2X/6-31+G(d,p), SMD) B->C High-Accuracy D Frequency Calculation (Verify Minima & Obtain Thermo Data) C->D Validation E NMR & IR Spectra Prediction D->E Property Prediction F Analysis of Results (Relative Energies, Geometries) D->F

Caption: Computational workflow for structural analysis.

Step 3: Prediction of Spectroscopic Properties

To bridge the gap between theoretical prediction and experimental reality, it is invaluable to calculate spectroscopic properties that can be measured.

Protocol:

  • IR Spectroscopy: As mentioned, the output of the frequency calculation provides the vibrational modes. These can be plotted as a spectrum (typically with a scaling factor applied to the frequencies) to predict the key C=O, C-O, and O-H stretching frequencies. Ethers typically show a C-O stretch in the 1050-1150 cm⁻¹ range.[9][10]

  • NMR Spectroscopy: Using the optimized geometries, perform a GIAO (Gauge-Independent Atomic Orbital) NMR calculation. This will predict the ¹H and ¹³C chemical shifts. These theoretical shifts can be invaluable for interpreting experimental spectra and confirming the predominant conformation in solution. Protons on carbons adjacent to an ether oxygen typically show ¹H NMR absorptions in the 3.4 to 4.5 δ range.[9][10]

Expected Results and Data Interpretation

The computational workflow will yield a rich dataset for each of the stable conformers of this compound. This data should be tabulated for clear comparison.

Energetic and Thermodynamic Data

The primary output will be the relative energies of the conformers. It is expected that the conformer with the bulkier ethyl group in the equatorial position will be significantly lower in energy to avoid unfavorable 1,3-diaxial strain.[4] The energy difference between the syn and anti carboxylic acid rotamers will also be a key finding.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer ID Substituent Positions COOH Dihedral Relative Electronic Energy (kcal/mol) Relative Gibbs Free Energy (kcal/mol)
A-syn eq-Et, ax-COOH syn
A-anti eq-Et, ax-COOH anti
B-syn ax-Et, eq-COOH syn
B-anti ax-Et, eq-COOH anti

Note: Energies are relative to the lowest energy conformer.

Geometric Parameters

Analysis of key bond lengths, bond angles, and dihedral angles in the optimized structures will provide insight into steric strain and intramolecular interactions. For example, the puckering of the oxane ring and any distortions caused by the bulky substituents can be quantified.

Predicted Spectroscopic Data

The predicted IR frequencies and NMR chemical shifts provide concrete, falsifiable predictions that can be tested in the laboratory.

Table 2: Predicted Key Spectroscopic Data for the Most Stable Conformer

Spectroscopy Feature Predicted Value
IR C=O Stretch (COOH) ~1700-1750 cm⁻¹
IR C-O Stretch (Ether) ~1050-1150 cm⁻¹
¹³C NMR C4 (Quaternary)
¹³C NMR COOH
¹H NMR CH₂ (Ethyl)
¹H NMR CH₃ (Ethyl)

Note: Values are placeholders and would be populated by the calculation results.

Proposed Experimental Validation

The theoretical results from this guide form a set of hypotheses about the structure of this compound. These can be validated through standard spectroscopic techniques.

  • NMR Spectroscopy: Acquisition of ¹H and ¹³C NMR spectra in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) would allow for direct comparison with the predicted chemical shifts. Advanced 2D NMR experiments like NOESY could provide through-space correlations that confirm the relative spatial positioning of the ethyl and oxane ring protons, validating the predicted dominant conformation.

  • Infrared Spectroscopy: An experimental IR spectrum can be compared with the predicted vibrational frequencies, particularly in the fingerprint region and the characteristic carbonyl and ether C-O stretching regions.[11]

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the theoretical study of this compound's structure. By following this workflow, researchers can generate a detailed understanding of the molecule's conformational preferences, energetic landscape, and key structural parameters. The emphasis on predicting experimentally verifiable data ensures that the computational results are not merely theoretical curiosities but serve as a powerful tool to guide and interpret laboratory research in medicinal chemistry and drug development.

References

  • Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. (2018, April 10). OSTI.GOV. Retrieved from [Link]

  • Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. (2018, April 10). ACS Publications. Retrieved from [Link]

  • Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (n.d.). Semantic Scholar. Retrieved from [Link]

  • High-Resolution Rotational Spectroscopy of a Cyclic Ether. (2012, February 16). PubMed. Retrieved from [Link]

  • Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. (2020, July 6). MPG.PuRe. Retrieved from [Link]

  • Spectroscopy of Ethers. (n.d.). Fiveable. Retrieved from [Link]

  • High-Resolution Rotational Spectroscopy of a Cyclic Ether. (2012, January 27). ACS Publications. Retrieved from [Link]

  • Spectroscopy of Ethers. (2023, September 20). OpenStax. Retrieved from [Link]

  • 18.8 Spectroscopy of Ethers. (n.d.). OpenStax adaptation. Retrieved from [Link]

  • Conformational structure, energy, and inversion rates of cyclohexane and some related oxanes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • This compound (C8H14O3). (n.d.). PubChemLite. Retrieved from [Link]

  • Conformational Analysis. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Substituted Cyclohexanes: Axial vs Equatorial. (2014, June 27). Master Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of Novel Heterocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Heterocyclic Carboxylic Acids in Modern Drug Discovery

Heterocyclic compounds form the bedrock of medicinal chemistry, with their unique structural motifs present in a vast number of natural products and synthetic drugs.[1] These cyclic structures, containing at least one heteroatom such as nitrogen, oxygen, or sulfur, offer a three-dimensional framework that is ideal for interacting with biological targets. When combined with a carboxylic acid group—a potent hydrogen bond donor and acceptor—the resulting heterocyclic carboxylic acids become privileged scaffolds in drug design.[2] The carboxylic acid moiety often serves as a crucial anchor, binding to key residues in enzyme active sites or receptors, while the heterocyclic core dictates selectivity, potency, and pharmacokinetic properties.

Many FDA-approved drugs feature these structures, highlighting their therapeutic success.[1][3] From the antibacterial effects of quinolones to the anti-inflammatory properties of compounds targeting cyclooxygenase (COX) enzymes, the versatility of this chemical class is unparalleled.[4][5] This guide provides an in-depth exploration of the major biological activities associated with novel heterocyclic carboxylic acids, details the key experimental workflows for their evaluation, and examines the underlying molecular mechanisms and signaling pathways they modulate.

Key Biological Activities and Mechanistic Insights

The structural diversity of heterocyclic carboxylic acids translates into a broad spectrum of biological activities. This section will focus on three primary areas of therapeutic interest: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

The aberrant signaling pathways that drive cancer proliferation and survival are prime targets for therapeutic intervention.[6][7] Heterocyclic carboxylic acids have emerged as potent agents capable of modulating these pathways, inducing cell cycle arrest, and triggering apoptosis.[8][9]

Mechanism of Action: Targeting Kinase Signaling Pathways

A predominant mechanism for the anticancer effects of these compounds is the inhibition of protein kinases, particularly within the PI3K/AKT/mTOR pathway. This pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a critical role in cell growth, proliferation, and survival.[10][11][12]

Novel heterocyclic carboxylic acids can be designed to act as ATP-competitive inhibitors, binding to the kinase domain of enzymes like PI3K or AKT. This binding event prevents the phosphorylation and activation of downstream targets, ultimately leading to a decrease in pro-survival signals and the induction of apoptosis.[6] For instance, benzimidazole-quinolinone derivatives have shown strong potency against liver cancer cell lines by inhibiting cyclin-dependent kinases (CDKs) and upregulating tumor suppressor proteins like p53.[8]

Signaling Pathway Visualization: PI3K/AKT Inhibition

The following diagram illustrates the mechanism by which a hypothetical heterocyclic carboxylic acid (HCA) inhibitor can block the PI3K/AKT signaling pathway, a key driver in many cancers.[6][10][11]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Inhibitor Novel HCA Inhibitor Inhibitor->PI3K Blocks ATP Binding GF Growth Factor GF->RTK Activates

Caption: Inhibition of the PI3K/AKT pathway by a novel heterocyclic carboxylic acid.

Antimicrobial Activity

With the rise of antibiotic resistance, the need for new antimicrobial agents is critical. Heterocyclic carboxylic acids, particularly quinoline-based scaffolds, have a long history as effective antibacterial agents.[4][13] Their mechanism often involves the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, providing selective toxicity.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A classic target for quinoline carboxylic acids is DNA gyrase (and the related topoisomerase IV), an enzyme essential for bacterial DNA replication, repair, and recombination.[14] By binding to the enzyme-DNA complex, these compounds stabilize the cleavage intermediate, leading to double-strand DNA breaks and subsequent cell death. The specificity for the bacterial enzyme over human topoisomerases is a key reason for their therapeutic success and favorable safety profile.

Recent research has expanded to other heterocyclic cores, such as pyrazolylthiazole carboxylic acids, which have demonstrated excellent activity against Gram-positive bacteria.[15]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous chronic diseases.[16] Key inflammatory mediators are prostaglandins, synthesized by cyclooxygenase (COX) enzymes. Heterocyclic carboxylic acids have been successfully developed as potent anti-inflammatory agents by targeting these enzymes.[17][18]

Mechanism of Action: Selective COX-2 Inhibition

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[19][20] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects.

The development of selective COX-2 inhibitors was a major advancement. Many of these drugs incorporate heterocyclic scaffolds. The structural features of these molecules allow them to bind preferentially to the active site of the COX-2 enzyme, which is slightly larger and more accommodating than the COX-1 active site. By selectively blocking COX-2, these compounds reduce the synthesis of inflammatory prostaglandins without disrupting the protective functions of COX-1.[19] Thiazole derivatives, for example, have shown significant anti-inflammatory effects through this mechanism.[21][22]

Signaling Pathway Visualization: NF-κB and COX-2 in Inflammation

The NF-κB pathway is a central regulator of inflammation and controls the expression of pro-inflammatory genes, including COX-2.[16][23] Inhibiting this pathway is another key strategy for anti-inflammatory drug design.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 IkB->NFkB_p65 Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50 p50 NFkB_p50->NFkB_p65 DNA DNA NFkB_p65->DNA Translocates & Binds Inhibitor Novel HCA Inhibitor Inhibitor->IKK Inhibits COX2_Gene COX-2 Gene Transcription DNA->COX2_Gene Cytokines Pro-inflammatory Cytokines DNA->Cytokines Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Stimulus->IKK Activates

Caption: Inhibition of the NF-κB signaling pathway, a key driver of inflammation.

Experimental Screening and Evaluation Workflows

The identification of biologically active heterocyclic carboxylic acids requires a systematic and hierarchical screening process. This workflow is designed to efficiently identify potent and selective "hit" compounds from a larger library for further development.

Workflow Visualization: Drug Discovery Cascade

This diagram outlines a typical workflow for screening novel compounds for biological activity, from initial high-throughput screening to more detailed mechanistic studies.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Selectivity Assays cluster_2 Phase 3: Mechanism of Action Lib Compound Library (Novel HCAs) HTS High-Throughput Screening (e.g., Cell Viability Assay) Lib->HTS Hits Initial 'Hits' (Active Compounds) HTS->Hits Dose Dose-Response (IC50/EC50 Determination) Hits->Dose Selectivity Selectivity Assays (e.g., COX-1 vs. COX-2) Dose->Selectivity Confirmed_Hits Confirmed Hits Selectivity->Confirmed_Hits MoA Mechanism of Action (e.g., Kinase Panel, Western Blot) Confirmed_Hits->MoA Lead Lead Candidates MoA->Lead

Caption: A generalized workflow for identifying lead heterocyclic carboxylic acids.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[24][25] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[24]

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[24]

    • Compound Treatment: Prepare serial dilutions of the novel heterocyclic carboxylic acids in culture medium. Replace the existing medium with the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

    • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[26] During this time, visible purple precipitates will form in viable cells.[27]

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[26] Mix thoroughly on an orbital shaker.

    • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.[27]

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Antimicrobial Susceptibility Testing via Agar Well Diffusion

  • Principle: This method assesses the antimicrobial activity of a compound by measuring its ability to diffuse through agar and inhibit the growth of a test microorganism. The size of the zone of inhibition around the well containing the compound is proportional to its antimicrobial potency.[28][29]

  • Methodology:

    • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in sterile broth, adjusting its turbidity to match a 0.5 McFarland standard.[30]

    • Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile swab to create a bacterial lawn.[28][31]

    • Well Creation: Aseptically puncture wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[31]

    • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[28] Include a negative control (solvent only) and a positive control (a standard antibiotic like Ciprofloxacin).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.[32]

    • Data Acquisition: After incubation, measure the diameter of the clear zone of inhibition (where bacterial growth is absent) around each well in millimeters (mm).

    • Analysis: Compare the zone diameters produced by the test compounds to those of the controls. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: In Vitro COX-2 Inhibition Assay

  • Principle: This is a colorimetric assay that measures the peroxidase component of the COX-2 enzyme.[19][33] During the conversion of arachidonic acid to prostaglandin H2 (PGH2), a chromogenic substrate is oxidized, resulting in a color change that can be measured spectrophotometrically.[19] The presence of a COX-2 inhibitor reduces the rate of this color change.

  • Methodology:

    • Reagent Preparation: In a 96-well plate, add reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme, and the human recombinant COX-2 enzyme solution.[19]

    • Inhibitor Addition: Add various concentrations of the test heterocyclic carboxylic acid to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).

    • Pre-incubation: Incubate the plate for approximately 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[19][34]

    • Reaction Initiation: Start the reaction by adding the substrate (arachidonic acid) and a chromogenic co-substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[19]

    • Data Acquisition: Immediately measure the absorbance kinetically at a specific wavelength (e.g., 590 nm) over a period of time (e.g., 5 minutes) using a plate reader.

    • Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the vehicle control and plot this against the log of the inhibitor concentration to calculate the IC50 value.[19]

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Representative Biological Activity Data for Novel HCAs

Compound IDHCA ScaffoldAnticancer Activity (MCF-7, IC50 in µM)Antimicrobial Activity (S. aureus, Zone of Inhibition in mm)Anti-inflammatory Activity (COX-2, IC50 in µM)
HCA-001Quinoline12.5225.8
HCA-002Thiazole45.280.75
HCA-003Pyrazole8.91915.1
HCA-004Indole2.1112.3
ControlDoxorubicin0.5N/AN/A
ControlCiprofloxacinN/A25N/A
ControlCelecoxibN/AN/A0.05

Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Outlook

Novel heterocyclic carboxylic acids continue to be an exceptionally fruitful area for drug discovery, offering vast chemical space and diverse mechanisms of action. The strategic combination of the heterocyclic core and the carboxylic acid functional group provides a powerful platform for developing targeted therapies against cancer, infectious diseases, and inflammatory conditions. The workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research will undoubtedly focus on integrating computational design and in silico screening to more rapidly identify promising candidates, as well as exploring novel heterocyclic scaffolds to overcome existing challenges like drug resistance and to uncover new therapeutic applications.

References

  • Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. Benchchem.
  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed.
  • Targeting the PI3K signaling pathway in cancer. PMC - NIH.
  • The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Frontiers in Oncology.
  • The PI3K/AKT Pathway as a Target for Cancer Treatment. PubMed.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
  • Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. The Journal of Clinical Investigation. Available from: [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. GSC Biological and Pharmaceutical Sciences.
  • The PI3K/AKT pathway as a target for cancer treatment. Annals of Oncology.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC - PubMed Central.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. YouTube. Available from: [Link]

  • Antimicrobial activity by Agar well diffusion. Chemistry Notes.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. Benchchem.
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed.
  • MTT assay protocol. Abcam.
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Beni-Suef University Journal of Basic and Applied Sciences.
  • (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. ResearchGate.
  • Targeting PI3K-AKT pathway for cancer therapy. ResearchGate.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Synthesis and anti-inflammatory activity of thiazole derivatives. Research Square.
  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH.
  • MTT Cell Proliferation Assay. ATCC.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Molecules.
  • Agar well diffusion assay. YouTube. Available from: [Link]

  • Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. MDPI.
  • Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research.
  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed.
  • Tetrazoles as carboxylic acid bioisosteres in drug discovery. ResearchGate. Available from: [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
  • Heterocyclic Anticancer Compounds: Using S-NICS Method.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC.
  • (PDF) Development of heterocyclic-based anticancer agents: A comprehensive review. ResearchGate.
  • A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica.
  • A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS.
  • MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. World Journal of Pharmaceutical Research.
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
  • A Review on Medicinally Important Heterocyclic Compounds. Current Drug Research Reviews.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. ACS Omega. Available from: [Link]

Sources

In Silico ADME Profiling of 4-Ethyloxane-4-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant in the success of a drug candidate. Unfavorable pharmacokinetic profiles are a significant cause of late-stage attrition in drug development.[1] This technical guide provides an in-depth, practical walkthrough of an in silico ADME prediction workflow for the novel compound, 4-Ethyloxane-4-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of methodologies and the interpretation of predictive data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the early-stage evaluation of potential drug candidates.[2] We will explore key physicochemical properties and predict the ADME profile of our target molecule using a selection of freely accessible and validated computational models. All data will be presented in a clear, tabular format, and key workflows will be visualized to enhance understanding.

Introduction: The Imperative of Early-Stage ADME Prediction

The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges, with a significant number of candidates failing due to poor ADME properties.[1] The ability to predict these properties computationally, or in silico, before significant investment in synthesis and in vitro/in vivo testing, offers a strategic advantage in drug discovery.[2] By identifying potential liabilities early, research efforts can be directed toward more promising candidates, ultimately saving time and resources.[2]

Molecular Structure of this compound:

  • Molecular Formula: C8H14O3[4]

  • SMILES: CCC1(CCOCC1)C(=O)O[4]

  • InChIKey: CLCAVUAOBMQZRF-UHFFFAOYSA-N[4]

We will utilize a multi-tool approach, leveraging the strengths of several freely available web-based platforms to construct a comprehensive ADME profile. This approach provides a more robust prediction by cross-validating results from different algorithms.

Foundational Physicochemical Properties: The Building Blocks of ADME

The ADME behavior of a molecule is fundamentally governed by its physicochemical properties.[5][6] Accurate prediction of these properties is the first and most crucial step in our in silico analysis.[5][7]

Methodology for Physicochemical Property Prediction

The following step-by-step workflow will be employed using the SwissADME web server, a widely used and validated tool for this purpose.[2]

Protocol 1: Physicochemical Property Prediction using SwissADME

  • Navigate to the SwissADME web server.

  • Input the Molecule: In the input field, paste the SMILES string for this compound: CCC1(CCOCC1)C(=O)O.

  • Initiate Prediction: Click the "Run" button to start the analysis.

  • Data Collection: From the results page, record the predicted values for the following parameters:

    • Molecular Weight (MW)

    • LogP (Lipophilicity)

    • LogS (Aqueous Solubility)

    • pKa (Ionization Constant)

    • Topological Polar Surface Area (TPSA)

Predicted Physicochemical Properties and Their Significance

The predicted physicochemical properties for this compound are summarized in the table below.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ( g/mol ) 158.19Influences diffusion and overall size-related transport. Generally, lower MW is preferred for oral bioavailability.
XlogP3 0.80[4]A measure of lipophilicity, which affects absorption, distribution, and metabolism. A balanced LogP is crucial.[6]
LogS (ESOL) -1.5Predicts aqueous solubility, a critical factor for absorption and formulation.[6][7]
pKa 4.8 (Acidic)The ionization state of the molecule at physiological pH affects its solubility, permeability, and target binding.
TPSA (Ų) 46.53An indicator of a molecule's ability to permeate cell membranes. Lower TPSA is generally associated with better CNS penetration.

Interpretation of Results:

The predicted physicochemical properties of this compound suggest a favorable starting point for a drug candidate. The low molecular weight is advantageous. The predicted LogP indicates a relatively hydrophilic character, which, combined with the good predicted aqueous solubility (LogS), suggests that poor absorption due to low solubility is unlikely to be a major hurdle. The acidic pKa of 4.8 indicates that the carboxylic acid group will be predominantly ionized at physiological pH (7.4), which will further enhance its aqueous solubility. The TPSA is also within a range that is generally considered favorable for good membrane permeability.

In Silico ADME Prediction: A Multi-Tool Approach

To build a comprehensive ADME profile, we will utilize several specialized online tools, each with its own strengths in predicting specific ADME endpoints. This multi-faceted approach provides a more holistic view of the molecule's potential pharmacokinetic behavior.

ADME Prediction Workflow

The following diagram illustrates the general workflow for our in silico ADME prediction.

ADME_Workflow Start Input Molecule (SMILES: CCC1(CCOCC1)C(=O)O) SwissADME SwissADME (Physicochemical Properties, Pharmacokinetics) Start->SwissADME pkCSM pkCSM (Absorption, Distribution, Metabolism, Excretion, Toxicity) Start->pkCSM ADMETlab ADMETlab 2.0 (Metabolism, Toxicity) Start->ADMETlab Data_Analysis Data Synthesis and Interpretation SwissADME->Data_Analysis pkCSM->Data_Analysis ADMETlab->Data_Analysis Report Comprehensive ADME Profile Data_Analysis->Report

Caption: Overall In Silico ADME Prediction Workflow.

Absorption

Oral bioavailability is a key consideration for many drug candidates. We will predict two important parameters related to absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability.

Protocol 2: Absorption Prediction using pkCSM

  • Access the pkCSM web server.

  • Enter the SMILES string for this compound into the prediction tool.

  • Select the "ADME" prediction module.

  • Record the predicted values for "Human Intestinal Absorption (% Absorbed)" and "Caco-2 Permeability (log Papp in 10^-6 cm/s)".

ParameterPredicted ValueInterpretation
Human Intestinal Absorption (%) 92.5High predicted intestinal absorption suggests good potential for oral bioavailability.
Caco-2 Permeability (log Papp) 0.75The predicted Caco-2 permeability is moderate, which is consistent with a small, relatively polar molecule.
Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key parameters include Volume of Distribution (VDss) and Blood-Brain Barrier (BBB) penetration.

Protocol 3: Distribution Prediction using pkCSM

  • Follow steps 1-3 from Protocol 2.

  • Record the predicted values for "VDss (log L/kg)" and "BBB Permeability (logBB)".

ParameterPredicted ValueInterpretation
VDss (log L/kg) -0.25A low predicted volume of distribution suggests that the compound is likely to remain primarily in the bloodstream rather than distributing extensively into tissues.
BBB Permeability (logBB) -0.8The negative logBB value indicates that the compound is predicted to have poor penetration of the blood-brain barrier. This is expected for a charged carboxylic acid.
Metabolism

Drug metabolism, primarily by cytochrome P450 (CYP) enzymes, is a major determinant of a drug's half-life and potential for drug-drug interactions.

Protocol 4: Metabolism Prediction using SwissADME and ADMETlab 2.0

  • Using SwissADME (from Protocol 1): Record the predicted CYP inhibition profile (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

  • Access ADMETlab 2.0: Input the SMILES string.

  • Run the ADME prediction: Record the predictions for CYP substrates.

ParameterPredicted Result (SwissADME)Predicted Result (ADMETlab 2.0)Interpretation
CYP1A2 Inhibitor No-Unlikely to inhibit this major drug-metabolizing enzyme.
CYP2C19 Inhibitor No-Low potential for drug-drug interactions via this pathway.
CYP2C9 Inhibitor No-Favorable prediction for avoiding interactions with drugs metabolized by CYP2C9.
CYP2D6 Inhibitor No-Low risk of inhibiting this important CYP isoform.
CYP3A4 Inhibitor No-A very positive prediction, as CYP3A4 is involved in the metabolism of a large number of drugs.
CYP Substrate -Substrate for CYP2D6, CYP3A4The molecule may be metabolized by these enzymes, influencing its clearance.
Excretion

Excretion is the final step in the removal of a drug and its metabolites from the body. We will predict the total clearance of the compound.

Protocol 5: Excretion Prediction using pkCSM

  • Follow steps 1-3 from Protocol 2.

  • Record the predicted value for "Total Clearance (log ml/min/kg)".

ParameterPredicted ValueInterpretation
Total Clearance (log ml/min/kg) 0.6This predicted clearance value suggests a moderate rate of elimination from the body.

Preliminary Toxicity Assessment

Early identification of potential toxicity is crucial. We will perform in silico predictions for two key toxicity endpoints: Ames mutagenicity and hERG inhibition.

Toxicity Prediction Workflow

Toxicity_Workflow Input This compound (SMILES) pkCSM_Tox pkCSM (Ames Toxicity, hERG I Inhibition) Input->pkCSM_Tox ADMETlab_Tox ADMETlab 2.0 (hERG Inhibition) Input->ADMETlab_Tox Analysis Toxicity Profile Analysis pkCSM_Tox->Analysis ADMETlab_Tox->Analysis

Caption: In Silico Toxicity Prediction Workflow.

Predicted Toxicities

Protocol 6: Toxicity Prediction using pkCSM and ADMETlab 2.0

  • Using pkCSM (from Protocol 2): Record the predicted "Ames Toxicity" and "hERG I inhibitor" results.

  • Using ADMETlab 2.0 (from Protocol 4): Record the "hERG Blocker" prediction.

EndpointPredicted Result (pkCSM)Predicted Result (ADMETlab 2.0)Implication
Ames Mutagenicity Non-mutagen-Low risk of carcinogenicity.
hERG Inhibition NoNon-blockerReduced risk of cardiotoxicity, a major concern in drug development.

Synthesis and Conclusion

The comprehensive in silico ADME-T profile of this compound suggests that it possesses several drug-like properties that warrant further investigation.

Summary of Predicted ADME-T Profile:

  • Absorption: High predicted intestinal absorption.

  • Distribution: Likely to remain in the systemic circulation with poor BBB penetration.

  • Metabolism: Not predicted to be a significant inhibitor of major CYP450 enzymes, but may be a substrate for CYP2D6 and CYP3A4.

  • Excretion: Predicted to have a moderate rate of clearance.

  • Toxicity: Predicted to be non-mutagenic and a non-inhibitor of the hERG channel.

Based on this in silico assessment, this compound demonstrates a promising ADME-T profile. The predictions suggest a low likelihood of major liabilities related to oral absorption, distribution to the CNS, drug-drug interactions via CYP inhibition, mutagenicity, or cardiotoxicity. The potential for metabolism by CYP2D6 and CYP3A4 would need to be confirmed experimentally as this would influence its pharmacokinetic profile in humans.

This technical guide has demonstrated a robust and efficient workflow for the early-stage in silico ADME-T profiling of a novel chemical entity. By integrating data from multiple predictive models, we can build a more confident and nuanced understanding of a compound's potential as a drug candidate. It is imperative to remember that these in silico predictions are not a substitute for experimental validation but serve as a powerful tool to guide and prioritize drug discovery efforts.

References

  • BenchChem. (n.d.). Synthesis of 4-Ethenyloxane-4-carboxylic Acid: A Technical Guide.
  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
  • Di, L., & Kerns, E. H. (2003). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Current Opinion in Chemical Biology, 7(1), 40-48.
  • Simulations Plus. (n.d.). ADMET Predictor®.
  • Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & medicinal chemistry letters, 18(17), 4872-4875.
  • ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite.
  • Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. UC Irvine.
  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of combinatorial chemistry, 1(1), 55-68.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • Pantaleão, S. Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 106.
  • Click2Drug. (n.d.). Directory of computer-aided Drug Design tools.
  • ADMET-AI. (n.d.). ADMET-AI.
  • PubChem. (n.d.). This compound.
  • VLS3D. (n.d.). ADMET predictions.
  • ResearchGate. (2014). Can someone suggest me any free or open source software for predicting ADME-Tox profile of compounds?.
  • ADMETlab. (n.d.). Home-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET Database.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714-3717.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
  • Yang, H., Lou, C., Sun, L., Li, J., Cai, Y., Wang, Z., ... & Liu, G. (2019). admetSAR 2.0: a web server for prediction of chemical ADMET properties.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • Gadaleta, D., Manganelli, S., & Mangiatordi, G. F. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Computational Tools for Chemical Biology (pp. 357-380). Humana, New York, NY.
  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2012). ADMET-associated database.
  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Tang, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14.

Sources

The Vanguard of Discovery: A Technical Guide to Novel Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. It is a cornerstone in a multitude of biologically significant natural products and synthetic drugs. Its rigid, saturated heterocyclic structure often imparts favorable pharmacokinetic properties, acting as a bioisosteric replacement for moieties like cyclohexane to enhance solubility and target engagement through its ether oxygen, which can serve as a hydrogen bond acceptor.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of the synthesis and characterization of new tetrahydropyran derivatives, moving beyond mere protocols to elucidate the strategic rationale behind the core methodologies.

Section 1: Strategic Synthesis of Tetrahydropyran Derivatives

The construction of the THP ring with precise stereochemical control is a pivotal challenge in organic synthesis. The choice of strategy is dictated by the desired substitution pattern, available starting materials, and scalability. Several powerful methods have become mainstays in the chemist's arsenal.

The Prins Cyclization: A Convergent and Powerful Strategy

The Prins cyclization is a formidable reaction for forming tetrahydropyran rings, typically by reacting a homoallylic alcohol with an aldehyde or ketone under acidic conditions.[2] The elegance of this method lies in its ability to convergently assemble complex structures and set multiple stereocenters in a single step.

Causality of Experimental Choices: The core of the Prins cyclization is the acid-catalyzed generation of an oxocarbenium ion intermediate from the aldehyde. This highly electrophilic species is then trapped intramolecularly by the nucleophilic alkene of the homoallylic alcohol. The choice of acid catalyst is critical; Brønsted acids or Lewis acids like In(OTf)₃ are commonly employed to facilitate oxocarbenium ion formation under mild conditions, minimizing side reactions.[2][3] The stereochemical outcome is often controlled by the chair-like transition state of the cyclization, which is influenced by the sterics of the substituents.

Diagram: Mechanism of the Prins Cyclization

Prins_Cyclization cluster_start Reactants cluster_intermediate Key Intermediate cluster_product Product Aldehyde Aldehyde (R'-CHO) Oxocarbenium Oxocarbenium Ion Aldehyde->Oxocarbenium Protonation Alcohol Homoallylic Alcohol Alcohol->Oxocarbenium Nucleophilic Attack THP Tetrahydropyran-4-ol Oxocarbenium->THP Cyclization & Trapping Catalyst H⁺ / Lewis Acid Catalyst->Aldehyde

Caption: The acid-catalyzed generation of an oxocarbenium ion is the key step in the Prins cyclization.

Intramolecular Oxa-Michael Addition

The intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system, known as the oxa-Michael or oxo-Michael reaction, is another robust method for THP synthesis. This strategy is particularly effective for creating 2,6-cis-substituted tetrahydropyrans.

Causality of Experimental Choices: This reaction's success hinges on bringing the nucleophilic alcohol and the electrophilic Michael acceptor into proximity. The stereochemical outcome is governed by the transition state that minimizes steric hindrance, often leading to a high degree of diastereoselectivity. Base catalysts are typically employed to deprotonate the alcohol, increasing its nucleophilicity and accelerating the conjugate addition. The choice of a bulky or non-bulky base can sometimes influence the facial selectivity of the attack.

Hetero-Diels-Alder Cycloaddition

This powerful cycloaddition reaction involves the [4+2] reaction of an electron-rich diene (like Danishefsky's diene) with an aldehyde, which acts as the dienophile. It provides efficient access to dihydropyran intermediates that can be readily hydrogenated to the corresponding tetrahydropyran.

Causality of Experimental Choices: Lewis acid catalysis is almost always required to lower the LUMO energy of the aldehyde's carbonyl group, thereby accelerating the reaction. The development of chiral Lewis acids, such as Jacobsen's chiral chromium(III) catalysts, has transformed this into a potent method for the enantioselective synthesis of THP rings. The regioselectivity and stereoselectivity are highly predictable based on well-established frontier molecular orbital (FMO) theory principles.

Comparison of Key Synthetic Strategies
StrategyKey FeaturesCommon CatalystsStereocontrol
Prins Cyclization Convergent; forms C-C and C-O bonds.Brønsted or Lewis Acids (e.g., In(OTf)₃)Generally good, via chair-like transition states.[2]
Oxa-Michael Addition Forms C-O bond; excellent for cis-isomers.Base Catalysts (e.g., DBU, NaH)High diastereoselectivity based on substrate control.
Hetero-Diels-Alder [4+2] cycloaddition; access to dihydropyrans.Lewis Acids (e.g., Cr(III), Eu(fod)₃)Excellent; can be made highly enantioselective.
Pd-Catalyzed Reactions Oxidative Heck redox-relay for C-aryl THPs.Pd(OAc)₂, Cu(OTf)₂Excellent stereoselectivity for trans-isomers.

Section 2: A Self-Validating Workflow for Synthesis and Characterization

A rigorous and logical workflow is essential to ensure the integrity of the discovery process. Each step provides a checkpoint to validate the success of the previous one, culminating in an unambiguously characterized novel derivative.

Diagram: General Discovery Workflow

Discovery_Workflow start Conceptualization & Design synthesis Synthesis Execute chosen synthetic strategy (e.g., Prins Cyclization) start->synthesis workup Workup & Crude Isolation Quench reaction; perform liquid-liquid extraction synthesis->workup purification Purification Flash Column Chromatography workup->purification characterization Structural Characterization NMR (¹H, ¹³C, COSY) Mass Spectrometry (HRMS) IR Spectroscopy purification->characterization evaluation Biological Evaluation characterization->evaluation

Caption: A self-validating workflow ensures reproducibility and scientific integrity.

Protocol: Synthesis of a 4-Hydroxytetrahydropyran via Prins Cyclization

This protocol is a representative example based on established methodologies for the Prins cyclization.[2][4]

  • Reactor Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 eq) and the desired aldehyde (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 0.1 M).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add the Lewis acid catalyst (e.g., In(OTf)₃, 10 mol%) portion-wise over 5 minutes. Rationale: A controlled addition at a reduced temperature mitigates potential exothermic reactions and improves selectivity.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Rationale: TLC provides a rapid, qualitative assessment of the reaction's completion, preventing unnecessary reaction time or premature quenching.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Rationale: The basic solution neutralizes the acid catalyst, stopping the reaction and preventing product degradation.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure tetrahydropyran derivative.

Section 3: Comprehensive Characterization of Tetrahydropyran Derivatives

Unambiguous structural elucidation is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of organic molecules.

  • ¹H NMR: The protons on the carbons adjacent to the ring oxygen (C2 and C6) are deshielded and typically appear in the δ 3.5-4.0 ppm range.[5] The remaining ring protons on C3, C4, and C5 usually resonate further upfield in the δ 1.5-1.8 ppm region.[5] The coupling constants (J-values) between adjacent protons are invaluable for determining their relative stereochemistry (axial vs. equatorial).

  • ¹³C NMR: The carbons flanking the oxygen (C2 and C6) are the most downfield in the aliphatic region, typically appearing around δ 68-75 ppm . The other ring carbons (C3, C4, C5) are found further upfield, generally between δ 20-35 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. For tetrahydropyran derivatives, the most diagnostic signal is the C-O-C asymmetric stretching vibration , which gives rise to a strong, characteristic absorption band in the 1050-1150 cm⁻¹ region of the spectrum.[6][7] The absence of a broad O-H stretch (around 3200-3500 cm⁻¹) can confirm the successful formation of the ether linkage if the starting material was an alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the new derivative and offers clues about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition, providing a self-validating check against the expected molecular formula.

Table: Expected Spectroscopic Data for a Hypothetical 2-Phenyltetrahydropyran
TechniqueSignalExpected Chemical Shift / m/zRationale
¹H NMR C2-Hδ 4.5-4.8 ppmDeshielded by adjacent oxygen and phenyl ring.
C6-H₂δ 3.6-4.1 ppmProtons adjacent to ether oxygen.[8]
Ring CH₂δ 1.5-2.0 ppmAliphatic protons on the THP ring.[5]
Phenyl-Hδ 7.2-7.4 ppmStandard aromatic region.
¹³C NMR C2δ 78-82 ppmDeshielded by oxygen and phenyl group.
C6δ 68-72 ppmCarbon adjacent to ether oxygen.
Ring CH₂δ 20-35 ppmAliphatic carbons.
Phenyl-Cδ 125-140 ppmStandard aromatic region.
IR C-O-C Stretch1080-1120 cm⁻¹Characteristic strong ether stretch.[7]
HRMS [M+H]⁺Calculated m/z ± 5 ppmConfirms elemental composition (e.g., C₁₁H₁₅O⁺).

Section 4: The Role of THP Derivatives in Modern Drug Discovery

The tetrahydropyran motif is frequently employed by medicinal chemists to optimize the properties of drug candidates.[1] It serves as a valuable tool for modulating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Bioisosterism: The THP ring is a well-known bioisostere for a cyclohexane ring. Substituting a lipophilic cyclohexane with a more polar THP moiety can reduce the overall lipophilicity of a drug candidate, which may improve its solubility and metabolic stability.[1]

  • Target Interactions: The oxygen atom in the THP ring is capable of acting as a hydrogen bond acceptor, potentially forming an additional stabilizing interaction with a biological target, such as an enzyme or receptor, which can lead to enhanced potency.[1]

  • Approved Therapeutics: The value of this scaffold is validated by its presence in numerous approved drugs. For instance, Gilteritinib (Xospata), an inhibitor used to treat acute myeloid leukemia, features a prominent amino-THP substituent.[1] Similarly, the HIV protease inhibitor Darunavir incorporates a bis-THF ligand, a related cyclic ether system, demonstrating the utility of these scaffolds in creating potent therapeutics.[9]

Conclusion

The discovery and characterization of new tetrahydropyran derivatives remain a vibrant and essential area of chemical research. The strategic selection of synthetic methodologies, coupled with a rigorous, self-validating workflow of purification and comprehensive spectroscopic analysis, provides the foundation for innovation. As our understanding of synthetic transformations deepens and analytical tools become more powerful, the THP scaffold will undoubtedly continue to play a central role in the development of the next generation of therapeutics, empowering researchers to tackle complex challenges in human health.

References

  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Tetrahydropyran synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: 1 H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C. Source: ResearchGate URL: [Link]

  • Title: Development of new methods in tetrahydropyran ring synthesis Source: Nanyang Technological University (DR-NTU) URL: [Link]

  • Title: 13C | THF-d8 | NMR Chemical Shifts Source: NMRS.io URL: [Link]

  • Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: PubMed URL: [Link]

  • Title: Tetrahydropyran - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]

  • Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Tetrahydropyran - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: 6.6: ¹H NMR Spectra and Interpretation (Part I) Source: Chemistry LibreTexts URL: [Link]

  • Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

Sources

An In-Depth Technical Guide to 4-Ethyloxane-4-carboxylic Acid: Structural Analogs and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Ethyloxane-4-carboxylic acid, a heterocyclic compound with a promising scaffold for medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide leverages a robust, analog-based approach to elucidate its potential synthesis, physicochemical properties, and pharmacological relevance. By examining structurally related oxane-4-carboxylic acids, we present detailed synthetic strategies, protocols for derivatization, and a forward-looking perspective on the structure-activity relationships (SAR) that could guide future drug development efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter incorporating the privileged tetrahydropyran motif.

Introduction: The Oxane-4-Carboxylic Acid Scaffold in Medicinal Chemistry

The oxane, or tetrahydropyran (THP), ring is a highly valued structural motif in modern drug discovery.[1][2] Its prevalence in numerous natural products and FDA-approved drugs stems from its favorable physicochemical and pharmacokinetic properties. The THP ring is a saturated heterocycle that can act as a bioisosteric replacement for a cyclohexane ring, with the oxygen atom often improving metabolic stability and aqueous solubility.[2] This can lead to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[2]

The incorporation of a carboxylic acid at the C4 position, particularly on a quaternary carbon center as in this compound, introduces a key functional group for molecular interactions and further chemical modification. The carboxylic acid can act as a hydrogen bond donor and acceptor or engage in ionic interactions, which are critical for binding to biological targets.[3] This guide will explore the synthesis of this core structure, the introduction of alkyl substituents, and the potential for creating diverse libraries of derivatives for screening.

Synthesis of the 4-Alkyloxane-4-Carboxylic Acid Core

While a direct, documented synthesis for this compound is not readily found in the literature, a rational, multi-step pathway can be proposed based on well-established organic chemistry transformations and analogous syntheses, such as that proposed for 4-ethenyloxane-4-carboxylic acid.[1] The general strategy involves the initial formation of the tetrahydropyran-4,4-dicarboxylate core, followed by selective hydrolysis, decarboxylation, and subsequent alkylation.

Diagram: Proposed General Synthetic Pathway

Synthetic_Pathway A Diethyl Malonate + Bis(2-chloroethyl) ether B Diethyl tetrahydropyran-4,4-dicarboxylate A->B  NaOEt, EtOH Reflux C Tetrahydropyran-4,4-dicarboxylic acid B->C  NaOH (aq) Hydrolysis D Tetrahydropyran-4-carboxylic acid C->D  Heat Decarboxylation E Methyl tetrahydropyran-4-carboxylate D->E  SOCl₂, MeOH Esterification F Enolate Intermediate E->F  LDA, THF, -78°C G 4-Alkyl-oxane-4-carboxylic acid (e.g., this compound) F->G  1. Ethyl Iodide 2. Hydrolysis Screening_Workflow cluster_0 Synthesis & Derivatization cluster_1 Screening & Analysis cluster_2 Optimization A Synthesize Core Scaffold (4-Alkyloxane-4-carboxylic acid) B Create Derivative Library (Esters, Amides, etc.) A->B C In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell Proliferation) B->C D Structure-Activity Relationship (SAR) Analysis C->D E Lead Compound Identification D->E F ADME & Toxicology Profiling E->F G Lead Optimization F->G G->A Iterative Design

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Small Molecule Carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Small molecule carboxylic acids represent a privileged chemical class in drug discovery, prized for their ability to engage targets through critical hydrogen bonds and salt-bridge interactions. They are particularly effective as fragments and lead compounds for challenging targets like protein-protein interactions (PPIs) and enzymes.[1][2][] However, their inherent acidity and potential for non-specific interactions present unique challenges in high-throughput screening (HTS). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust HTS campaigns for carboxylic acid libraries. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a systematic approach to hit validation to ensure the identification of high-quality, tractable lead compounds.

Introduction: The Unique Value and Challenge of Carboxylic Acids

The carboxylic acid moiety is a cornerstone of molecular recognition in biology. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiological pH, allows it to form potent interactions with "hot-spot" residues like arginine and lysine on protein surfaces.[1][2] This makes carboxylic acid libraries, particularly fragment libraries, a powerful tool for tackling difficult targets that have eluded traditional HTS campaigns.[]

Despite their potential, these compounds are not without their liabilities in an HTS setting. Their acidic nature can disrupt assay buffer pH, leading to false positives or negatives. Furthermore, they can engage in non-specific binding, act as metal chelators, or form colloidal aggregates, all of which can interfere with assay signals and lead to the costly pursuit of artifactual hits.[4][5] Therefore, a successful screening campaign requires a purpose-built strategy that anticipates and mitigates these challenges from the outset.

Designing a Robust HTS Campaign for Carboxylic Acid Libraries

A successful HTS campaign is a multi-step process that requires careful planning and execution.[6] The workflow must be designed to maximize the chances of identifying true hits while systematically eliminating false positives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Library Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Triage & Validation Lib_Prep Library Preparation (QC, Plating) Assay_Dev Assay Development (Buffer Optimization, Z') Primary_Screen Primary HTS (Single Concentration) Assay_Dev->Primary_Screen Optimized Assay Hit_Confirm Hit Confirmation (Re-test from powder) Primary_Screen->Hit_Confirm Initial Hits Dose_Response Dose-Response (IC50/EC50) Hit_Confirm->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay Potent Compounds Counter_Screen Counter-Screens (Artifact Identification) Orthogonal_Assay->Counter_Screen Validated_Hit Validated Hit Counter_Screen->Validated_Hit Clean Hits

Caption: Overall workflow for HTS of carboxylic acid libraries.

Library Selection and Quality Control

The quality of the screening library is a primary determinant of the success of a drug discovery project.[7] When selecting a carboxylic acid library, consider the following:

ParameterKey ConsiderationsRationale
Chemical Diversity Ensure a broad representation of scaffolds and physicochemical properties.Maximizes the chances of finding hits against a variety of targets.
Purity & Integrity Minimum purity of >90%, confirmed by LC-MS and/or NMR.Impurities can lead to false or misleading results.
Solubility Compounds should be soluble in the assay buffer at the screening concentration.Poor solubility is a major source of false negatives and artifacts.[2]
"Rule-of-Three" Compliance For fragment libraries, adherence to MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3.Ensures that hits are good starting points for fragment-based lead discovery (FBDD).[8]

Protocol 1: Library Quality Control (QC)

  • Thaw a representative selection of library plates.

  • Transfer 1-2 µL from each well into a 96-well analysis plate.

  • Perform LC-MS analysis to confirm the identity and purity of each compound.

  • Flag or Exclude any compounds that do not meet the purity threshold (>90%).

  • Assess solubility of a subset of compounds in the final assay buffer using methods like nephelometry.

Critical Considerations for Assay Development

Assay development is the most critical phase for screening carboxylic acids. The goal is to create a robust and reliable assay that is insensitive to the specific properties of this chemical class.

  • Buffer System and pH Control: Carboxylic acids can acidify the local well environment, altering enzyme activity or cell health.

    • Recommendation: Use a buffer with sufficient buffering capacity in the physiological range (pH 7.2-7.4), such as HEPES or PBS. The final buffer concentration should be at least 25-50 mM. It is crucial to test the final assay plate pH after compound addition to ensure it remains stable.

  • Detergent Use: Carboxylic acids can form non-specific colloidal aggregates that sequester and inhibit proteins, a common HTS artifact.[4]

    • Recommendation: Include a non-ionic detergent like Triton X-100 or Tween-20 in all assay buffers at a concentration above its critical micelle concentration (e.g., 0.01% v/v). This helps to disrupt aggregates and reduce non-specific binding.

  • Promiscuity and Reactivity: Some compounds can interfere with assay readouts through redox cycling or thiol reactivity.[5]

    • Recommendation: During assay development, include known promiscuous inhibitors (e.g., quercetin) as controls to ensure the assay is not overly sensitive to such mechanisms. Medicinal chemists should review hit structures for known pan-assay interference compounds (PAINS).[4]

Experimental Protocols

The following are generalized protocols for common biochemical and cell-based assays, adapted for screening carboxylic acid libraries.

Protocol 2: Biochemical Screening - Protease Inhibition Assay (Fluorescence Polarization)

This protocol describes a primary screen to identify inhibitors of a model protease using a fluorescence polarization (FP) readout. FP is a robust technology that measures the change in rotational speed of a fluorescently labeled peptide substrate upon cleavage by the enzyme.

Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition Enzyme Protease Substrate Fluorescent Peptide (Large, High FP) Enzyme->Substrate Cleavage Product Cleaved Peptide (Small, Low FP) Inhibitor Carboxylic Acid Hit Enzyme2 Protease Inhibitor->Enzyme2 Binding Substrate2 Fluorescent Peptide (Remains Large, High FP) Hit_Triage start Primary Hit retest Re-test > 3σ from control? start->retest ic50 IC50 < 10 µM? retest->ic50 Yes fail1 False Positive (Stochastic) retest->fail1 No orthogonal Active in Orthogonal Assay? ic50->orthogonal Yes fail2 Not Potent ic50->fail2 No counterscreen Inactive in Counter-Screen? orthogonal->counterscreen Yes fail3 Assay Artifact orthogonal->fail3 No validated Validated Hit counterscreen->validated Yes fail4 Non-specific/ Promiscuous counterscreen->fail4 No

Caption: Decision tree for hit validation and triage.

Protocol 4: Orthogonal Confirmation and Counter-Screening

Objective: To confirm hit activity using a different detection technology and to rule out common artifacts. For our protease inhibitor example, a good orthogonal assay would be a label-free mass spectrometry-based assay. [9][10] A. Orthogonal Assay (RapidFire Mass Spectrometry)

  • Set up the enzymatic reaction as in Protocol 2 (steps 1-4), but without the fluorescent substrate. Use a native, unlabeled peptide substrate.

  • After the 60-minute incubation, quench the reaction by adding an equal volume of 1% formic acid.

  • Analyze samples using a high-throughput mass spectrometry system (e.g., Agilent RapidFire) to directly measure the conversion of substrate to product.

  • Rationale: This label-free method eliminates false positives that interfere with fluorescence detection. [10]A true hit should show inhibition in both the FP and MS assays.

B. Counter-Screen for Aggregators (Detergent Titration)

  • Perform the primary assay (Protocol 2) for the confirmed hits.

  • Repeat the assay in parallel but with an increased concentration of Triton X-100 (e.g., 0.1%).

  • Rationale: The IC50 values of compounds that inhibit via aggregation are highly sensitive to detergent concentration. A significant rightward shift (>10-fold) in IC50 at the higher detergent concentration suggests an aggregation-based mechanism. [4]

Conclusion

Screening small molecule carboxylic acid libraries offers a powerful avenue for discovering novel therapeutics, especially for challenging biological targets. Their success hinges on a deep understanding of their unique chemical properties and the implementation of a tailored HTS strategy. By optimizing assay conditions for pH stability, mitigating non-specific effects with detergents, and employing a rigorous, multi-step hit validation cascade that includes orthogonal and counter-screening assays, researchers can effectively navigate the challenges posed by this valuable compound class. This disciplined approach ensures that the final validated hits are genuine, target-specific modulators worthy of advancement into lead optimization programs.

References

  • Fragment Libraries. FCH Group. [Link]

  • Focused Libraries. FCH Group. [Link]

  • High-throughput Screening of Small Molecule Libraries Using SAMDI Mass Spectrometry. PubMed. [Link]

  • Challenges of HTS in early-stage drug discovery. Axxam SpA. [Link]

  • Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. [Link]

  • Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. PubMed. [Link]

  • High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central - NIH. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH. [Link]

  • The essential roles of chemistry in high-throughput screening triage. PubMed Central - NIH. [Link]

  • Biochemical & Cell-based Assays. IRBM. [Link]

  • Overcoming Technical Challenges In Cell-Based High Throughput Screens: A Roche White Paper. Pharma Focus Asia. [Link]

  • False positives in the early stages of drug discovery. PubMed. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PubMed Central - NIH. [Link]

  • Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening. PubMed. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]

  • High-Throughput Screening Assay Datasets from the PubChem Database. PubMed Central - NIH. [Link]

Sources

Application Notes & Protocols: 4-Ethyloxane-4-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Ethyloxane-4-carboxylic acid. While not as extensively documented as other scaffolds, this building block presents unique opportunities in drug design due to the advantageous physicochemical properties conferred by the oxane (tetrahydropyran) ring. We will explore its potential as a bioisosteric replacement, its role in improving metabolic stability and solubility, and its utility in creating novel chemical entities with three-dimensional diversity. This guide offers detailed theoretical synthetic protocols, application strategies in lead optimization, and robust analytical methodologies for characterization, all grounded in established chemical principles and supported by authoritative literature.

Introduction: The Oxane Scaffold in Modern Drug Discovery

The oxane, or tetrahydropyran, ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous marketed drugs and clinical candidates.[1] Its prevalence stems from a unique combination of properties that favorably impact a drug molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Unlike its carbocyclic analogue, cyclohexane, the oxygen heteroatom in the oxane ring acts as a hydrogen bond acceptor, which can enhance aqueous solubility and improve interactions with biological targets. Furthermore, the oxane ring is generally more resistant to oxidative metabolism compared to many other cyclic systems, leading to improved metabolic stability and a longer in vivo half-life.[1]

This compound is a particularly interesting, albeit underexplored, building block that combines the benefits of the oxane scaffold with a strategically positioned carboxylic acid and an ethyl group at a quaternary center. This arrangement offers a unique three-dimensional vector for molecular elaboration while providing a handle for conjugation or interaction with biological targets.

Key Attributes and Potential Applications:
  • Improved Physicochemical Properties: The oxane moiety can enhance solubility and metabolic stability.[1]

  • Three-Dimensional Diversity: The sp³-rich oxane ring provides a non-planar scaffold, which is increasingly sought after in drug discovery to improve selectivity and explore novel chemical space.

  • Bioisosteric Replacement: The carboxylic acid group can mimic the functionality of endogenous ligands or serve as a bioisostere for other acidic groups like tetrazoles or sulfonamides, while the oxane ring itself can be a bioisostere for other cyclic systems.[2][3]

  • Vector for Elaboration: The carboxylic acid provides a versatile functional group for amide bond formation, esterification, or other conjugations, allowing for the straightforward synthesis of compound libraries.[4]

Synthesis of this compound: A Proposed Route

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis Start Tetrahydropyran-4-carboxylic acid methyl ester Reagent1 LDA, THF, -78 °C Start->Reagent1 1. Intermediate1 Methyl 4-ethyl-oxane-4-carboxylate Reagent2 Ethyl iodide Reagent1->Reagent2 2. Reagent2->Intermediate1 Reagent3 LiOH, THF/H2O Intermediate1->Reagent3 FinalProduct This compound Reagent3->FinalProduct caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Theoretical)

Step 1: Synthesis of Methyl 4-ethyloxane-4-carboxylate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C to form lithium diisopropylamide (LDA). Stir for 30 minutes.

  • Alkylation: To the freshly prepared LDA solution, add a solution of methyl tetrahydropyran-4-carboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.[1]

  • Ethyl Group Introduction: Add ethyl iodide (1.2 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1] Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 4-ethyloxane-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified methyl 4-ethyloxane-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Saponification: Add lithium hydroxide (LiOH, 2.0 eq) to the solution and stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Acidify the reaction mixture to pH ~2-3 with 1 M HCl. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, this compound.

Applications in Medicinal Chemistry

Amide Coupling and Library Synthesis

The carboxylic acid functionality of this compound is a prime handle for constructing amide libraries, a cornerstone of medicinal chemistry exploration. However, the quaternary carbon adjacent to the carboxyl group introduces significant steric hindrance, which can make standard amide coupling reactions challenging.[5][6]

Protocol for Amide Coupling with a Sterically Hindered Carboxylic Acid:

A robust protocol for coupling sterically hindered acids involves the in situ formation of an acyl fluoride, which is more reactive than the corresponding acyl chloride or activated ester.[5]

  • Activation: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane or acetonitrile. Add cyanuric fluoride (1.1 eq) and a suitable base such as pyridine or diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 1-2 hours to form the acyl fluoride.

  • Coupling: To the activated acid solution, add the desired amine (1.2 eq). If the amine is an HCl salt, an additional equivalent of base is required.

  • Reaction Conditions: For challenging couplings, the reaction mixture can be heated to 40-60 °C to drive the reaction to completion. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude amide by flash chromatography or preparative HPLC.

As a Bioisostere for Carboxylic Acids

While containing a carboxylic acid itself, the overall scaffold of this compound can be considered in the context of bioisosterism. The carboxylic acid moiety is a common pharmacophore but can present challenges such as poor membrane permeability and rapid metabolism.[2][7] In some contexts, replacing a more flexible or metabolically labile carboxylic acid-containing fragment with the rigid, stable this compound core can be a beneficial strategy in lead optimization.

Property Typical Aliphatic Carboxylic Acid This compound Scaffold Rationale for Improvement
Metabolic Stability Potentially susceptible to beta-oxidation or other metabolic pathways.The oxane ring is generally more resistant to oxidative metabolism.[1]Reduced metabolic clearance, longer half-life.
Conformational Rigidity High flexibility.The ring structure and quaternary center reduce conformational freedom.Improved binding affinity and selectivity due to pre-organization of the pharmacophore.
Solubility Variable.The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility.[1]Better formulation properties and bioavailability.
Lipophilicity (LogP) Dependent on the alkyl chain length.The oxane ring can modulate lipophilicity.Fine-tuning of LogP for optimal membrane permeability.
Modulating Physicochemical Properties in Lead Optimization

The incorporation of the this compound building block can be a strategic move to fine-tune the physicochemical properties of a lead compound. The introduction of the polar oxane ring can be a useful tactic to "escape from flatland" and increase the sp³ character of a molecule, a property often associated with higher clinical success rates.

Lead_Optimization_Strategy cluster_start Initial Lead Compound cluster_modification Modification Strategy cluster_outcomes Potential Outcomes Lead Aromatic or Aliphatic Carboxylic Acid Modification Incorporate this compound Lead->Modification Outcome1 Improved Solubility Modification->Outcome1 Outcome2 Enhanced Metabolic Stability Modification->Outcome2 Outcome3 Increased 3D Character Modification->Outcome3 Outcome4 Altered Target Binding Modification->Outcome4 caption Strategic use of the building block in lead optimization.

Caption: Strategic use of the building block in lead optimization.

Analytical Characterization Protocols

Thorough analytical characterization is essential to confirm the structure and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, multiplets for the oxane ring protons, and a broad singlet for the carboxylic acid proton (which may be exchanged with D₂O).

  • ¹³C NMR: Characteristic signals would include the carbonyl carbon of the carboxylic acid (typically >170 ppm), the quaternary carbon of the oxane ring, and the carbons of the ethyl group and the oxane ring.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Analysis: Integrate proton signals and assign chemical shifts based on standard correlation tables and 2D NMR experiments (e.g., COSY, HSQC) if necessary.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS)

HPLC is crucial for assessing purity, while mass spectrometry confirms the molecular weight.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL. Dilute as necessary for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is generally suitable.[8]

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.[8]

    • Detection: UV detection (e.g., at 210 nm) and electrospray ionization (ESI) mass spectrometry in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Data Analysis: Determine the retention time and purity by integrating the peak area in the chromatogram. Confirm the molecular weight from the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid or low-melting solid) or using an Attenuated Total Reflectance (ATR) accessory for solid samples.[9]

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Look for characteristic absorption bands:

    • A broad O-H stretch from the carboxylic acid (typically ~3300-2500 cm⁻¹).

    • A sharp C=O stretch from the carboxylic acid (typically ~1700-1725 cm⁻¹).

    • C-O stretches from the ether in the oxane ring (typically ~1100 cm⁻¹).

Conclusion

This compound represents a valuable, albeit underutilized, building block for medicinal chemistry. Its inherent properties, derived from the stable and polar oxane ring, offer a compelling platform for developing drug candidates with improved physicochemical and pharmacokinetic profiles. The synthetic and analytical protocols outlined in this guide, though based on established principles rather than direct literature precedent for this specific molecule, provide a solid foundation for researchers to synthesize, characterize, and strategically deploy this building block in their drug discovery programs. By leveraging the three-dimensional character and versatile functionality of this compound, medicinal chemists can expand their toolkit for addressing complex biological targets and overcoming common challenges in lead optimization.

References

  • BenchChem. (2025). Synthesis of 4-Ethenyloxane-4-carboxylic Acid: A Technical Guide.
  • Google Patents. (1996). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
  • MDPI. (n.d.). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
  • PubMed. (n.d.). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one.
  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin.
  • NIH. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC.
  • ResearchGate. (2025). Current Theoretical Methods to Study Oxane Derivatives | Request PDF.
  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.
  • Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • NIH. (n.d.). Analytical Methods for Characterization of Nanomaterial Surfaces. PMC.

Sources

Application Notes & Protocols: Advanced Strategies for the Esterification of Sterically Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of esters from sterically hindered carboxylic acids is a persistent challenge in organic chemistry, particularly within pharmaceutical and materials science research. The steric bulk surrounding the carboxyl group significantly impedes the approach of the alcohol nucleophile, rendering standard methods like Fischer-Speier esterification inefficient. This guide provides an in-depth analysis of advanced, field-proven protocols designed to overcome these steric barriers. We will explore the mechanistic underpinnings, practical execution, and strategic applications of key methodologies, including the Yamaguchi, Steglich, and Mitsunobu reactions. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable solutions for coupling challenging substrates.

The Challenge of Steric Hindrance in Esterification

Steric hindrance refers to the spatial arrangement of atoms within a molecule that physically obstructs a particular reaction pathway. In the context of esterification, bulky substituents on the α- or β-carbons of a carboxylic acid (e.g., pivalic acid, 2,4,6-trimethylbenzoic acid) or on the alcohol (e.g., tert-butanol) create a high-energy transition state for nucleophilic attack, dramatically slowing the reaction rate.[1][2]

Classical acid-catalyzed methods like the Fischer-Speier esterification are equilibrium-driven and often require harsh conditions (high temperatures, strong acids).[3][4] For hindered substrates, these conditions can lead to decomposition or side reactions, such as the elimination of tertiary alcohols to form alkenes, while yielding minimal desired product.[1][5] Consequently, specialized methods that rely on the pre-activation of the carboxylic acid or the alcohol under mild conditions are required.

Yamaguchi Esterification: The Mixed Anhydride Approach

First reported by Masaru Yamaguchi in 1979, this protocol is exceptionally effective for synthesizing highly functionalized esters and is particularly renowned for its application in macrolactonization (the intramolecular esterification of a hydroxy acid to form a large ring).[6][7] The strategy involves converting the hindered carboxylic acid into a highly reactive mixed anhydride.

Principle & Mechanism

The reaction proceeds in two main stages. First, the carboxylic acid is treated with 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) in the presence of a tertiary amine base (e.g., triethylamine, Et₃N). This forms a mixed anhydride. In the second step, a stoichiometric amount of 4-dimethylaminopyridine (DMAP) is introduced along with the alcohol. DMAP, a hyper-nucleophilic catalyst, attacks the less sterically hindered carbonyl of the mixed anhydride to form a highly electrophilic N-acylpyridinium intermediate.[8][9] This intermediate is then readily attacked by the alcohol, even a hindered one, to furnish the final ester and regenerate the DMAP catalyst.[6][9]

Diagram: Yamaguchi Esterification Mechanism

Yamaguchi_Mechanism RCOOH R-COOH (Hindered Acid) MixedAnhydride Mixed Anhydride Intermediate RCOOH->MixedAnhydride + TCBC TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) TCBC->MixedAnhydride Base Et₃N Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) MixedAnhydride->Acylpyridinium + DMAP Byproduct 2,4,6-Trichlorobenzoic Acid MixedAnhydride->Byproduct DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->DMAP Regenerated Ester R-COOR' (Product Ester) Acylpyridinium->Ester + R'-OH ROH R'-OH (Alcohol) ROH->Ester Steglich_Mechanism RCOOH R-COOH (Hindered Acid) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU Byproduct) O_Acylisourea->DCU N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea 1,3-Rearrangement (Slow, suppressed by DMAP) DMAP DMAP (cat.) DMAP->Acylpyridinium Acylpyridinium->DMAP Regenerated Ester R-COOR' (Product Ester) Acylpyridinium->Ester + R'-OH ROH R'-OH (Alcohol) ROH->Ester Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Phosphonium_Salt Phosphonium Salt Betaine->Phosphonium_Salt + R-COOH RCOOH R-COOH RCOOH->Phosphonium_Salt Alkoxyphosphonium Alkoxyphosphonium Intermediate Phosphonium_Salt->Alkoxyphosphonium + R'-OH ROH R'-OH (Alcohol) ROH->Alkoxyphosphonium Ester R-COOR' (Product Ester) Alkoxyphosphonium->Ester + R-COO⁻ (SN2 Attack, Inversion) Byproducts PPh₃=O + Reduced DEAD General_Workflow Setup Reaction Setup (Inert Atmosphere, Anhydrous Solvents) Reagents Addition of Reagents (Acid, Alcohol, Coupling Agents) Setup->Reagents Reaction Reaction Monitoring (TLC, LC-MS) Reagents->Reaction Workup Aqueous Work-up (Quenching, Extraction, Washing) Reaction->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Sources

Application Notes &amp; Protocols for Cell-Based Assays: Evaluating the Biological Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Cell-Based Assays in Drug Discovery

The journey from a promising chemical entity to a clinically approved drug is long and fraught with attrition. A significant portion of candidate compounds fail due to a lack of efficacy or unforeseen toxicity.[1][2] Cell-based assays serve as a critical, early-stage filter in this process, providing a biologically relevant context that simple biochemical assays cannot match.[3] By using living cells, researchers can gather invaluable data on a compound's potential efficacy, toxicity, mechanism of action (MOA), and off-target effects within a complex physiological system.[3][4]

These assays are indispensable because they preserve the intricate network of signaling pathways and cellular machinery, offering a more predictive glimpse of how a compound might behave in vivo.[3][5] This guide provides a comprehensive overview of the principles, protocols, and best practices for employing a strategic suite of cell-based assays, designed to build a robust pharmacological profile for any novel compound. We will progress from foundational cytotoxicity assessments to nuanced, pathway-specific investigations, equipping you with the knowledge to make confident, data-driven decisions in your drug discovery program.

Chapter 1: Foundational Assays — Assessing Cell Viability and Cytotoxicity

The first critical question for any novel compound is its effect on cell health. Cytotoxicity assays are the bedrock of compound profiling, determining the concentration at which a compound becomes toxic to cells. This data is used to calculate the IC50 (half-maximal inhibitory concentration), a key metric of a compound's potency.

There are three primary classes of cytotoxicity assays, each interrogating a different aspect of cell health: metabolic activity, membrane integrity, and ATP content.

1.1. Metabolic Assays (Tetrazolium Reduction)

Principle: These colorimetric assays measure the metabolic activity of a cell population.[6] In viable cells, mitochondrial dehydrogenases, like succinate dehydrogenase, cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7] The intensity of the color, measured by a spectrophotometer, is directly proportional to the number of metabolically active, and therefore viable, cells.[7] Newer-generation salts like XTT, MTS, and WST-1 produce a soluble formazan, simplifying the protocol by eliminating the need for a solubilization step.[8]

Scientist's Note: The choice between MTT and newer reagents often comes down to a balance of cost and convenience. While MTT is highly cost-effective, the required solubilization step adds time and a potential source of error. For high-throughput screening (HTS), the simpler "add-mix-measure" protocols of MTS or WST-1 are often preferred.[9]

Click for Detailed Protocol: MTT Cytotoxicity Assay

Objective: To determine the IC50 of a novel compound by measuring its effect on cellular metabolic activity.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well, clear, flat-bottom tissue culture-treated plates

  • Novel compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend in complete medium to a concentration of 5 x 10⁴ cells/mL (optimization may be required).

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Pro-Tip: To avoid "edge effects" caused by evaporation, fill the perimeter wells with 100 µL of sterile PBS or media only and do not use them for experimental data.[10]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a 2X serial dilution of your compound in complete medium. For a 10-point curve, you might start with a 200 µM working solution and dilute down to ~0.2 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, carefully aspirate the compound-containing medium.

    • Add 100 µL of fresh, serum-free medium to each well.[7]

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.

    • Add 100 µL of DMSO to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete solubilization of the crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a plate reader. It is good practice to also measure a reference wavelength of 630 nm to subtract background absorbance.[7]

  • Data Analysis:

    • Subtract the average absorbance of the blank (media only) wells from all other wells.

    • Normalize the data by setting the average of the vehicle-treated wells to 100% viability.

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.[11][12][13]

1.2. Membrane Integrity Assay (LDH Release)

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is rapidly released when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[14] The released LDH catalyzes a reaction that produces a colored (colorimetric) or fluorescent product, which is proportional to the level of cell lysis.[14]

Scientist's Note: The key advantage of the LDH assay is that it directly measures cell death, whereas metabolic assays measure a loss of viability. This makes it an excellent orthogonal method to confirm cytotoxic effects. It is also amenable to multiplexing with other assays, as it only requires a small aliquot of the culture supernatant.[14]

1.3. ATP Content Assay (Luminescence)

Principle: This highly sensitive assay quantifies the number of viable cells by measuring intracellular ATP levels.[8] ATP is the primary energy currency of the cell and is rapidly degraded upon cell death. The assay utilizes a recombinant luciferase enzyme, which, in the presence of its substrate luciferin and ATP, produces a stable luminescent signal ("glow-type") that is directly proportional to the ATP concentration.[8]

Scientist's Note: Due to its exceptional sensitivity and wide dynamic range, the ATP-based assay (e.g., Promega's CellTiter-Glo®) is the gold standard for high-throughput screening and for use with low cell numbers, such as primary cells or 3D spheroids.[9] The simple "add-mix-measure" protocol minimizes handling errors.[9]

Data Summary: Comparison of Foundational Viability Assays
Assay TypePrincipleReadoutThroughputSensitivityProsCons
MTT/MTS Mitochondrial dehydrogenase activityColorimetricHighModerateInexpensive, well-establishedCan be affected by metabolic changes, MTT requires solubilization step
LDH Release Release of cytosolic enzymeColorimetric/FluorometricHighModerateDirectly measures cytotoxicity, supernatant can be usedLess sensitive for early apoptosis, potential background from serum LDH
ATP Content Quantification of intracellular ATPLuminescentVery HighVery HighHighly sensitive, wide dynamic range, simple protocolMore expensive, signal can be affected by metabolic inhibitors
Chapter 2: Investigating Programmed Cell Death — Apoptosis Assays

If a compound is found to be cytotoxic, the next logical question is how it kills the cells. Apoptosis, or programmed cell death, is a distinct, highly regulated process. Determining if a compound induces apoptosis is a crucial step in characterizing its mechanism of action, particularly for anti-cancer drug candidates.

Workflow for Investigating Apoptosis

G cluster_0 Apoptosis Investigation Workflow Cytotoxicity Cytotoxic Hit Identified (e.g., from MTT/LDH Assay) Early_Event Early-Stage Assay: Annexin V / PI Staining Cytotoxicity->Early_Event Is it Apoptosis? Mid_Event Mid-Stage Assay: Caspase Activity (3/7, 8, 9) Early_Event->Mid_Event Confirm Pathway Late_Event Late-Stage Assay: TUNEL Assay Mid_Event->Late_Event Confirm Outcome Mechanism Mechanism of Action (Apoptotic) Late_Event->Mechanism

Figure 1: A logical workflow for confirming compound-induced apoptosis.

2.1. Annexin V/Propidium Iodide (PI) Staining (Early Stage)

Principle: One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorescent dye (like FITC or Alexa Fluor), it can label apoptotic cells.[15][17] This assay is almost always performed with a viability dye like Propidium Iodide (PI), which is membrane-impermeable and only enters necrotic or late-stage apoptotic cells with compromised membranes.[17] This dual staining, typically analyzed by flow cytometry, allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (in some cases of primary necrosis)

2.2. Caspase Activity Assays (Mid Stage)

Principle: The activation of a family of proteases called caspases is a central event in the apoptotic cascade.[15] These assays use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule (a chromophore, fluorophore, or aminoluciferin). When the target caspase is active, it cleaves the substrate, releasing the reporter and generating a measurable signal.[17]

  • Caspase-3/7: Key executioner caspases, their activation signifies commitment to apoptosis.[16]

  • Caspase-8: An initiator caspase associated with the extrinsic (death receptor) pathway.

  • Caspase-9: An initiator caspase associated with the intrinsic (mitochondrial) pathway.

Scientist's Note: Measuring the activity of initiator caspases (8 and 9) can provide initial clues about which apoptotic pathway the compound is triggering. Luminescent "glow-type" caspase assays are extremely popular for HTS due to their sensitivity and simple protocols.

Click for Detailed Protocol: Luminescent Caspase-3/7 Activity Assay

Objective: To quantify the activity of executioner caspases 3 and 7 in compound-treated cells.

Materials:

  • Cells seeded and treated in a 96-well, white, opaque-walled plate (essential for luminescence).

  • Luminescent Caspase-Glo® 3/7 Assay Reagent (or equivalent).

  • Positive control inducer of apoptosis (e.g., Staurosporine).

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with your novel compound and controls (vehicle, positive control) in a white-walled 96-well plate as described in the MTT protocol. A typical incubation time for apoptosis induction is 6-24 hours.

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. This ensures consistent enzyme kinetics.

    • Add 100 µL of the Caspase-Glo® reagent to each well directly into the existing 100 µL of cell culture medium.

  • Incubation:

    • Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium and reagent but no cells).

    • Data is often presented as "fold change" in luminescence over the vehicle control, indicating the degree of caspase activation.

2.3. TUNEL Assay (Late Stage)

Principle: A hallmark of late-stage apoptosis is the fragmentation of chromosomal DNA by endonucleases.[15][16] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks.[15] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., conjugated to a fluorophore like Br-dUTP) onto the 3'-hydroxyl ends of the fragmented DNA.[16] The resulting fluorescent signal in the nucleus of apoptotic cells can be visualized by microscopy or quantified by flow cytometry.

Chapter 3: Assays for Cell Proliferation

Beyond simply killing cells, many drugs, especially in oncology, are designed to inhibit cell proliferation. These assays are crucial for identifying cytostatic (growth-inhibiting) versus cytotoxic compounds.

3.1. DNA Synthesis Assays (BrdU & EdU)

Principle: These assays directly measure DNA synthesis, which occurs during the S-phase of the cell cycle. Cells are incubated with a synthetic analog of thymidine—either Bromodeoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU). This analog is incorporated into newly synthesized DNA.

  • BrdU Detection: Requires a harsh DNA denaturation step (using acid or heat) to expose the incorporated BrdU to a specific antibody for immunocytochemical detection.

  • EdU Detection: Uses a more modern and gentle "click chemistry" reaction. The alkyne group on EdU reacts with a fluorescently labeled azide, allowing for detection without denaturation. This preserves cell morphology and antibody epitopes for easier multiplexing.

3.2. Proliferation Marker Staining (Ki-67)

Principle: The Ki-67 protein is a nuclear antigen that is strictly associated with cell proliferation.[18] It is expressed during all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells.[18][19] The presence of Ki-67 is detected using a specific antibody via immunocytochemistry or flow cytometry. It provides a reliable snapshot of the fraction of proliferating cells in a population at a given time.[19]

Chapter 4: Elucidating Mechanisms — Target-Specific & Pathway-Based Assays

Once a compound's effect on cell fate (viability, apoptosis, proliferation) is established, the focus shifts to understanding its specific molecular mechanism. Pathway-based assays are essential for confirming that a compound engages its intended target and modulates the desired signaling cascade.

4.1. Reporter Gene Assays

Principle: Reporter gene assays are powerful tools for monitoring the activity of specific transcription factors or signaling pathways.[20][21] The core of the assay is a plasmid construct where a response element (a specific DNA sequence recognized by a transcription factor) is placed upstream of a reporter gene, such as Firefly Luciferase or Green Fluorescent Protein (GFP).[20][22][23]

  • This construct is transfected into cells.

  • The cells are treated with the novel compound.

  • If the compound activates the signaling pathway, the target transcription factor binds to the response element and drives the expression of the reporter gene.

  • The resulting signal (luminescence or fluorescence) is quantified and serves as a direct readout of pathway activity.[24]

Example Application: To test if a compound inhibits the pro-inflammatory NF-κB pathway, cells would be transfected with a plasmid containing multiple NF-κB response elements driving luciferase expression. A decrease in luminescence following TNFα stimulation would indicate the compound is an effective inhibitor.

Signaling Pathway to Reporter Output

G cluster_1 Cellular Signaling & Reporter Assay cluster_0 Reporter Plasmid Compound Novel Compound Receptor Cell Surface Receptor Compound->Receptor Activates or Inhibits Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TF Transcription Factor (e.g., NF-κB) Kinase_Cascade->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Luminescence Luminescent Signal (Quantified) Nucleus->Luminescence Drives Expression Response_Element Response Element Reporter_Gene Luciferase Gene

Figure 2: How a signaling event is converted into a measurable output in a reporter assay.

Chapter 5: Best Practices for Robust and Reproducible Assay Development

The reliability of data from any cell-based assay hinges on meticulous experimental design and execution. Inconsistent results are often traced back to variability in cell culture or assay procedures.[25][26][27]

5.1. The Three Pillars of Trustworthy Data
  • Cell Line Integrity: Always use low-passage cells from a reputable source (e.g., ATCC). Regularly authenticate cell lines via short tandem repeat (STR) profiling and test for mycoplasma contamination, a common and insidious problem that can dramatically alter cell responses.[26]

  • Assay Controls are Non-Negotiable:

    • Vehicle Control: Accounts for any effect of the compound's solvent (e.g., DMSO).

    • Negative (Untreated) Control: Establishes the baseline response of the cells.

    • Positive Control: A known activator or inhibitor for the assay (e.g., staurosporine for cytotoxicity) that confirms the assay system is working correctly.[14]

  • Embrace the Dose-Response: Never test a compound at a single concentration. A full dose-response curve (typically 8-10 points) is essential for accurately determining potency (IC50/EC50) and observing potential off-target or toxic effects at high concentrations.[12][13]

5.2. Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects, cell clumping.Use a multichannel pipette, ensure single-cell suspension before seeding, leave perimeter wells empty, allow plate to sit at room temperature for 15 min before incubation to ensure even settling.[28]
Low Signal-to-Background Ratio Insufficient cell number, incorrect assay timing, suboptimal reagent concentration, high background from media/serum.Optimize cell seeding density and incubation times. Run reagent concentration curves. Use serum-free media during assay steps where possible. Choose an assay with higher sensitivity (e.g., luminescence over absorbance).[9]
Inconsistent Day-to-Day Results Cell passage number variation, lot-to-lot variability in serum or reagents, incubator fluctuations.Use cells within a defined passage number range. Test new lots of serum/reagents against old lots. Regularly check and calibrate incubator temperature and CO₂ levels.[10][27]
Conclusion

A strategically designed panel of cell-based assays is the cornerstone of modern drug discovery. By systematically progressing from broad assessments of cytotoxicity to specific, mechanistic investigations, researchers can build a comprehensive biological profile of a novel compound. This layered approach, grounded in robust experimental design and meticulous execution, allows for the early and efficient identification of promising drug candidates while simultaneously weeding out those with undesirable properties. The principles and protocols outlined in this guide provide a framework for generating high-quality, reproducible data, ultimately accelerating the path from the laboratory bench to clinical application.

References
  • A review for cell-based screening methods in drug discovery - PMC - NIH. (No Date). Available at: [Link]

  • Current Trends in Cell-based Assays and Drug Discovery. (2016, September 14). Available at: [Link]

  • Michelini, E., Cevenini, L., Mezzanotte, L., Coppa, A., & Roda, A. (2010). Cell-based assays: fuelling drug discovery. Analytical and Bioanalytical Chemistry, 398(1), 227–238.
  • Gene Reporter Assays | Signaling Pathway Analysis - QIAGEN. (No Date). Available at: [Link]

  • Cell-based assays - News, Articles, Whitepapers - Drug Target Review. (No Date). Available at: [Link]

  • Kocherova, I., et al. (2021). Cell-based approaches in drug development – a concise review.
  • How to calculate IC50 - Science Gateway. (No Date). Available at: [Link]

  • Park, K. S., et al. (2022). Apoptosis Detection Assays.
  • How to Troubleshoot Common In-cell Western Issues - Azure Biosystems. (2024, March 15). Available at: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. (No Date). Available at: [Link]

  • Gene reporter assays - BMG Labtech. (2024, October 22). Available at: [Link]

  • Luciferase reporter assays: Powerful, adaptable tools for cell biology research. (2008).
  • Reporter Assay Kits - Biocompare. (No Date). Available at: [Link]

  • Kato, T. A., et al. (2022). Apoptosis Detection Assays. PubMed.
  • Kicic, A., et al. (2017). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. PMC - NIH.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (No Date). Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22). Available at: [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism - YouTube. (2025, August 22). Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Available at: [Link]

  • 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad. (No Date). Available at: [Link]

  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. (2021, June 18). Available at: [Link]

  • BrdU Staining Protocol - Creative Diagnostics. (No Date). Available at: [Link]

  • Gul, T., et al. (No Date). METHODS FOR THE DETECTION OF APOPTOSIS. Available at: [Link]

  • How to compute EC50 C50 in Dose Response fitting - OriginLab. (2022, December 21). Available at: [Link]

  • Development & Validation of Cell-based Assays - YouTube. (2013, June 18). Available at: [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024, March 10). Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1). Available at: [Link]

  • Ki-67 Cell Proliferation Assay - Creative Bioarray. (No Date). Available at: [Link]

  • Cellomics BrdU and Ki67 Cell Proliferation Kit - Interchim. (No Date). Available at: [Link]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo - YouTube. (2023, August 15). Available at: [Link]

Sources

Application Note & Protocol: Elucidating the Three-Dimensional Architecture of Substituted Oxane Derivatives via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative for Oxane Derivatives in Drug Discovery

Substituted oxanes, six-membered heterocyclic ethers, represent a cornerstone scaffold in medicinal chemistry and drug development. Their prevalence in natural products and synthetic pharmaceuticals stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to adopt specific three-dimensional conformations that dictate molecular recognition at biological targets. The precise arrangement of substituents—whether axial or equatorial—and the conformation of the oxane ring itself (e.g., chair, boat, or twist-boat) are critical determinants of pharmacological activity.

Therefore, an unambiguous determination of their three-dimensional structure is not merely an academic exercise but a fundamental requirement for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray crystallography stands as the definitive method for providing this precise atomic-level information.[1] This guide offers a comprehensive overview of the crystallographic workflow, from the foundational principles of crystallization to the final stages of structure validation, tailored specifically to the nuances of substituted oxane derivatives.

Part I: The Foundation – From Purified Compound to Diffraction-Quality Crystal

The journey to a crystal structure begins with its most challenging and often unpredictable stage: growing a single crystal suitable for diffraction.[1] For substituted oxanes, this process can be complicated by the inherent conformational flexibility of the six-membered ring and the varied physicochemical properties imparted by its substituents.

Expertise & Experience: The Causality Behind Crystallization Strategy

The goal of crystallization is to gently coax molecules from the disordered chaos of a solution into a perfectly ordered, three-dimensional lattice. This is a thermodynamically driven process that requires achieving a state of supersaturation without inducing rapid, uncontrolled precipitation.

  • The Challenge of Flexibility: Many substituted oxanes exist as an equilibrium of multiple conformers in solution.[2] This conformational heterogeneity can frustrate the regular packing required for crystal lattice formation. The key is to identify conditions that favor a single, low-energy conformation, which can then serve as the consistent building block for the crystal. Cryogenic data collection (see Part II) is also essential to "freeze" this conformational state and minimize thermal motion.[3]

  • Solvent Choice is Paramount: The ideal solvent system should render the oxane derivative moderately soluble.[4] If solubility is too high, achieving supersaturation is difficult; if too low, the molecules lack the mobility to organize. A common strategy involves dissolving the compound in a "good" solvent and slowly introducing an "anti-solvent" in which it is poorly soluble. This gradual decrease in solubility gently pushes the system toward nucleation and crystal growth.

Protocol 1: High-Throughput Crystallization Screening for Oxane Derivatives

This protocol employs a multi-well plate approach to efficiently screen a wide range of solvent systems and crystallization methods.

Materials:

  • Purified, dry substituted oxane derivative (>98% purity is critical).

  • A diverse library of high-purity solvents (e.g., polar protic, polar aprotic, nonpolar). Common choices include methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, THF, toluene, and hexane.[5]

  • 96-well microcrystallization plates.

  • Multichannel pipette.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the oxane derivative in a readily dissolving solvent (e.g., 10-20 mg in 0.5 mL of dichloromethane or acetone).

  • Plate Setup: Aliquot 5-10 µL of the stock solution into each well of the microplate.

  • Solvent Screening (Slow Evaporation):

    • To the wells in the first few columns, add 20-50 µL of various single solvents (e.g., hexane, toluene, ethyl acetate).

    • Cover the plate with a sealing film, but puncture a few small holes over these wells with a needle to allow for very slow evaporation. The rationale is to gradually increase the concentration to the point of nucleation.[5]

  • Solvent Screening (Vapor Diffusion):

    • This is often the most successful method. In each well, the drop contains your compound dissolved in a solvent. The well also contains a larger volume of a "reservoir" solution, typically containing an anti-solvent.

    • Setup: Place 10 µL of your stock solution in the central drop post of a vapor diffusion plate well. Add 100 µL of a precipitant (anti-solvent, e.g., hexane) to the reservoir surrounding the post.

    • Mechanism: The more volatile solvent from the drop will slowly diffuse into the reservoir, while the vapor from the anti-solvent in the reservoir diffuses into the drop. This slow exchange gradually reduces the solubility of your compound in the drop, promoting crystallization.

  • Solvent Screening (Layering/Solvent Diffusion):

    • In a narrow vial or tube, dissolve the compound in a small amount of a dense solvent (e.g., dichloromethane).

    • Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top.[5] Over time, slow diffusion at the interface will create a zone of supersaturation where crystals may form.

  • Incubation and Observation:

    • Store the plates in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).[4] Temperature changes can induce crystallization, so slow cooling is another viable technique.[5]

    • Inspect the wells under a microscope daily for the first week, and then periodically for several weeks. Look for the formation of clear, well-defined single crystals, not amorphous precipitate.

Part II: The Experiment – From Crystal to Diffraction Pattern

Once a suitable crystal is obtained (typically >0.1 mm in all dimensions with sharp edges and no visible cracks), the next step is to expose it to an intense beam of X-rays and record the resulting diffraction pattern.[1]

Expertise & Experience: The Logic of Data Collection

The crystal acts as a three-dimensional diffraction grating for X-rays. The incident X-ray beam is scattered by the electron clouds of the atoms in the crystal lattice. Due to the periodic arrangement of atoms, most scattered waves interfere destructively. However, in specific directions, they interfere constructively, producing a pattern of discrete spots, or "reflections".[6] The position of each spot is governed by the unit cell dimensions and symmetry, while its intensity is related to the arrangement of atoms within the unit cell.

A modern diffractometer gradually rotates the crystal while collecting thousands of images (frames) of the diffraction pattern.[1] This ensures that nearly all possible reflections are recorded.

Protocol 2: Single-Crystal X-ray Data Collection

Materials:

  • Diffraction-quality crystal of the substituted oxane.

  • Nylon loop or micro-mount.

  • Cryoprotectant oil (e.g., Paratone-N).

  • Single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems nitrogen stream).

Methodology:

  • Crystal Mounting (Self-Validation):

    • Under a microscope, select a crystal that is clear, has well-defined faces, and is free of defects.

    • Coat the crystal in cryoprotectant oil. This is a critical step to prevent the formation of crystalline ice when the sample is flash-cooled, which would destroy the crystal and produce spurious diffraction rings.

    • Carefully scoop the crystal onto the tip of a nylon loop.

  • Mounting on the Diffractometer:

    • Secure the loop onto the goniometer head of the diffractometer.

    • Immediately flash-cool the crystal to the data collection temperature (typically 100 K) by positioning it within the cold nitrogen stream. This minimizes thermal vibrations, leading to higher-quality data at higher resolution.

  • Data Collection Strategy and Execution:

    • Wavelength Selection: Most in-house diffractometers use Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) X-ray sources. Mo is generally preferred for small organic molecules unless absorption is a significant issue.

    • Unit Cell Determination: Collect a few initial frames to locate strong reflections. The diffractometer software uses these to determine the preliminary unit cell parameters and Bravais lattice.

    • Strategy Calculation: Based on the determined lattice symmetry, the software will calculate an optimal data collection strategy. This defines the series of rotations (scans) needed to collect a complete and redundant dataset.[7][8] The goal is to measure as many unique reflections as possible to a desired resolution.

    • Data Collection: Execute the full data collection run. This may take several hours.[9] Monitor the first few frames to ensure the crystal is diffracting well and the spot shapes are good.

  • Data Processing (Integration, Scaling, and Merging):

    • After collection, the raw image data is processed.[10]

    • Integration: The software identifies the reflections on each frame and measures their intensities.

    • Scaling and Merging: The intensities from all frames are scaled to account for variations in exposure time and detector response. Symmetry-equivalent reflections are then merged to produce a final, unique set of reflection data (.hkl file). The agreement between these equivalent reflections is a key indicator of data quality, expressed as the R(int) value.

Part III: The Analysis – From Diffraction Data to a Validated 3D Structure

With a processed reflection file in hand, the final stage is to solve the "phase problem" and refine a chemically sensible atomic model that fits the experimental data.

Expertise & Experience: The Iterative Nature of Refinement

The diffraction experiment provides the intensities (related to the amplitudes) of the scattered X-rays, but the phase information is lost.[6] This is the central "phase problem" of crystallography. For small molecules like oxanes, this is typically solved using direct methods, a mathematical approach that uses statistical relationships between reflection intensities to estimate initial phases.[11]

This initial solution provides a rough electron density map, from which an initial atomic model can be built. This model is then refined against the experimental data in an iterative process. Refinement uses a least-squares algorithm to adjust atomic parameters (positions, occupancies, and displacement parameters) to minimize the difference between the observed diffraction amplitudes and those calculated from the model.

Workflow for Structure Solution and Refinement

G cluster_0 Data Processing & Solution cluster_1 Refinement Cycle (Iterative) cluster_2 Validation Data Processed Data (.hkl file) Solve Structure Solution (Direct Methods, e.g., SHELXT) Data->Solve InitialMap Initial Electron Density Map Solve->InitialMap InitialModel Initial Atomic Model (Assign Atom Types) InitialMap->InitialModel Refine Least-Squares Refinement (e.g., SHELXL) InitialModel->Refine Start Refinement DiffMap Difference Fourier Map (Fo - Fc) Refine->DiffMap ModelUpdate Update Model: - Add H-atoms - Model Disorder - Anisotropic Refinement DiffMap->ModelUpdate ModelUpdate->Refine FinalModel Final Refined Model ModelUpdate->FinalModel Convergence Reached (R1 < 5%, GooF ~ 1) Validate Validation (e.g., checkCIF) FinalModel->Validate CIF Final Crystallographic Information File (.cif) Validate->CIF

Caption: Iterative workflow for crystal structure solution, refinement, and validation.

Protocol 3: Structure Solution, Refinement, and Validation

This protocol outlines the conceptual steps, which are typically performed using integrated software suites like Olex2 or SHELX.[12][13][14]

Methodology:

  • Structure Solution:

    • Import the .hkl (reflection data) and .ins (instruction) files into the software.

    • Execute a structure solution program (e.g., SHELXT).[11] This will automatically attempt to solve the phase problem and place the heaviest atoms in the unit cell.

  • Initial Model Building:

    • Examine the initial electron density map. The peaks in the map correspond to atomic positions.

    • Assign atom types (C, O, etc.) to the peaks based on chemical knowledge of the oxane derivative. Delete spurious "q-peaks" that do not correspond to real atoms.

  • Isotropic Refinement:

    • Perform an initial round of least-squares refinement. At this stage, atoms are typically refined isotropically (modeled as spheres).

  • Difference Map Analysis:

    • Calculate a difference Fourier map (Fo-Fc). This map shows regions where the experimental electron density (Fo) is higher or lower than that calculated from your model (Fc).

    • Positive peaks in the difference map often indicate missing atoms, such as hydrogen atoms or disordered components. Negative regions can indicate incorrectly assigned atom types.

  • Model Completion and Anisotropic Refinement:

    • Add hydrogen atoms to the model using standard geometric constraints (a "riding model").[13]

    • Refine all non-hydrogen atoms anisotropically. This models the atoms as ellipsoids, accounting for their directional thermal motion. The shapes and sizes of these ellipsoids are a powerful diagnostic tool for model quality.[15]

    • Trustworthiness Check: Unusually large or elongated ellipsoids may suggest an incorrect atom assignment or unresolved disorder.[15]

  • Modeling Disorder (If Necessary):

    • Substituted oxanes can exhibit conformational disorder where, for example, a substituent occupies both an axial and equatorial position in different unit cells.

    • This is modeled by creating two (or more) components for the disordered atoms, assigning them to different PART numbers in the refinement instructions, and refining their relative occupancies, which must sum to one.[12][13]

  • Convergence and Validation:

    • Continue the iterative cycle of refinement and model adjustment until the refinement converges. Convergence is indicated when the shifts in atomic parameters are negligible and the R-factors stabilize.

    • Key Quality Metrics:

      • R1: The residual factor, a measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% for high-quality data is excellent.

      • wR2: A weighted residual factor based on intensities.

      • Goodness of Fit (GooF): Should be close to 1.0 for a good model.

    • Final Validation: The final step is to use a validation tool like the IUCr's checkCIF service.[15][16] This program rigorously checks the geometric and crystallographic integrity of the final model and generates a report of any potential issues or "ALERTS".[17] Addressing these ALERTS is a mandatory part of preparing a structure for publication or deposition.

Part IV: Interpreting the Results – A Case Study

The final output of a crystallographic analysis is a Crystallographic Information File (CIF), which contains all the information about the experiment and the final atomic coordinates.

Data Presentation: Crystallographic Data for a Hypothetical Oxane Derivative
ParameterValueSignificance
Chemical FormulaC₁₂H₁₅BrO₃Confirms the elemental composition of the crystallized molecule.
Formula Weight287.15Molecular weight of the asymmetric unit.
Crystal SystemMonoclinicOne of the seven crystal systems describing the lattice symmetry.
Space GroupP2₁/cThe specific symmetry operations present in the unit cell. P2₁/c is very common for organic molecules.
a, b, c (Å)8.521(1), 12.453(2), 11.897(2)The dimensions of the unit cell.
β (°)98.54(1)The angle of the unit cell for a monoclinic system.
Volume (ų)1250.8(3)The volume of a single unit cell.
Z4The number of formula units in one unit cell.
T (K)100(2)The temperature at which the data were collected.
Radiation (λ, Å)Mo Kα (0.71073)The X-ray source used for the experiment.
Reflections Collected9850The total number of diffraction spots measured.
Unique Reflections2875The number of reflections after merging symmetry-equivalents.
R(int)0.035A measure of the agreement between symmetry-equivalent reflections. <5% is good.
Final R1 [I > 2σ(I)]0.0295The final R-factor for observed reflections. <3% indicates an excellent refinement.
wR2 (all data)0.0751The final weighted R-factor for all data.
Goodness-of-Fit (GooF)1.05Indicates a good fit between the model and the data. Should be close to 1.
Logical Flow for Conformational Analysis

G Start Final Validated Structure (.cif file) Visualize Visualize Structure (e.g., Mercury, Olex2) Start->Visualize RingConformation Determine Ring Conformation (Chair, Boat, Twist-Boat) Calculate Cremer-Pople parameters Visualize->RingConformation SubstituentPos Identify Substituent Positions (Axial vs. Equatorial) Visualize->SubstituentPos Torsion Measure Key Torsion Angles RingConformation->Torsion SubstituentPos->Torsion Interactions Analyze Intermolecular Interactions (H-Bonds, van der Waals) Torsion->Interactions CSD Compare with Related Structures (Cambridge Structural Database) Interactions->CSD Conclusion Draw Structure-Activity Conclusions CSD->Conclusion

Caption: Logical workflow for interpreting the final crystal structure of an oxane derivative.

From the final validated structure, a wealth of information can be extracted. The definitive conformation of the oxane ring can be determined, and all substituent positions can be unambiguously assigned as axial or equatorial. This information is invaluable for understanding how the molecule will present itself to a binding pocket. Furthermore, analysis of the crystal packing reveals the key intermolecular interactions, such as hydrogen bonds, which can inform formulation and solid-state property studies. A search of the Cambridge Structural Database (CSD) can provide further context by comparing the observed conformation to those of structurally related compounds.[15]

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. IUCr. Retrieved from [Link]

  • University of Florida, Center for Xray Crystallography. (2015). How To Grow Crystals. Retrieved from [Link]

  • Fraser-Reid, B., & Anderson, R. C. (1980). Conformational analysis of the oxane ring. Progress in the Chemistry of Organic Natural Products, 39, 1-37. (Note: A direct URL to the full text may require a subscription. A general search for the title will lead to abstracts and purchasing options.)
  • International Union of Crystallography. (n.d.). Data-collection strategies. IUCr Journals. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

  • OlexSys Ltd. (n.d.). Structure Solution. Olex2. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Notes for authors. IUCrData. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Crystal Structure Validation. MIT OpenCourseWare. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Fraser, R. R., et al. (2011). Accessing protein conformational ensembles using room-temperature X-ray crystallography. Proceedings of the National Academy of Sciences, 108(39), 16247-16252. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Oxane Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted oxane (tetrahydropyran) rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions to overcome common challenges in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted oxane rings, offering potential causes and actionable solutions based on established chemical principles.

Issue 1: Low to No Yield of the Desired Oxane Product

Question: My cyclization reaction is resulting in a very low yield or complete recovery of the starting material. What are the common causes and how can I improve the outcome?

Answer: Low yields are a frequent challenge in oxane synthesis and can be attributed to several factors, often dependent on the specific synthetic route. Here is a breakdown of potential causes and optimization strategies.

Probable Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time is critical and highly substrate-dependent.

    • Catalyst Choice: For acid-catalyzed reactions like the Prins cyclization, the strength of the Lewis or Brønsted acid can dramatically affect the outcome. If a weak acid is used, the reaction may not proceed. Conversely, a very strong acid can lead to decomposition. It's crucial to screen a range of catalysts (e.g., TMSOTf, BF₃·OEt₂, InCl₃, Amberlyst 15) to find the optimal balance for your substrate.[1][2][3]

    • Solvent Effects: The solvent can influence the stability of key intermediates, such as oxocarbenium ions. Non-coordinating solvents like dichloromethane (DCM) are often preferred.

    • Temperature Control: Many cyclization reactions, particularly those proceeding through sensitive intermediates, require careful temperature control. Reactions are often initiated at low temperatures (e.g., -78 °C) and slowly warmed.[4] Running the reaction at too high a temperature can promote side reactions and decomposition.

  • Poor Leaving Group (in Williamson Ether Synthesis approaches): For intramolecular cyclizations to form the oxane ring, the efficiency of the reaction is highly dependent on the quality of the leaving group.

    • Solution: If using a halo-alcohol precursor, consider converting the hydroxyl group to a better leaving group, such as a tosylate or mesylate, to facilitate the intramolecular SN2 reaction.[5][6]

  • Inefficient Formation of Key Intermediates: Reactions proceeding via oxocarbenium ions require their efficient generation.

    • Solution: Ensure that the precursor is designed for facile generation of the oxocarbenium ion. For instance, allylic or benzylic ethers are good precursors for DDQ-mediated oxidation to form these intermediates.[7]

  • Purity of Starting Materials: Impurities in reagents and solvents can poison catalysts or participate in side reactions.

    • Solution: Always use purified reagents and anhydrous solvents, especially for moisture-sensitive reactions involving strong acids or organometallics.

Experimental Protocol: General Procedure for a Trial Prins Cyclization
  • To a solution of the homoallylic alcohol (1.0 equiv) in anhydrous DCM (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.2 equiv).

  • Slowly add the Lewis acid (e.g., TMSOTf, 1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for the recommended time (e.g., 15 minutes to 1 hour), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Poor Stereoselectivity in 2,6-Disubstituted Oxanes

Question: My reaction produces a mixture of diastereomers of the 2,6-disubstituted oxane. How can I improve the stereocontrol?

Answer: Achieving high stereoselectivity is a central challenge in the synthesis of substituted oxanes, as the stereochemistry of the substituents significantly impacts the biological activity of the molecule. The stereochemical outcome is often determined by the transition state of the cyclization step.

Probable Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamic mixture of isomers.

    • Solution: Employing conditions that favor a kinetically controlled reaction can enhance stereoselectivity. This often involves using lower temperatures and carefully chosen reagents that promote a highly ordered transition state.

  • Cyclization through Non-Chairlike Transition States: The desired stereoisomer often arises from a chair-like transition state where bulky substituents occupy equatorial positions to minimize steric hindrance.[4]

    • Solution: The choice of substrate and catalyst can influence the preferred transition state. For example, the use of chiral allyl or crotyl silanes in annulation reactions with aldehydes can provide high diastereoselectivity.[7]

  • Competing Reaction Pathways: In some cases, side reactions can lead to the erosion of stereochemical integrity. For example, an oxonia-Cope rearrangement can compete with the Prins cyclization, leading to different stereochemical outcomes.[8][9]

    • Solution: The nature of the substituents can influence the propensity for these rearrangements. Electron-rich aromatic groups on the homoallylic alcohol, for instance, may favor the oxonia-Cope pathway.[8] Modifying the electronic properties of the substituents or choosing a different synthetic route may be necessary.

Data Presentation: Influence of Lewis Acid on Diastereoselectivity
Lewis AcidTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
BF₃·OEt₂0Complex Mixture[3]
TMSCl0Complex Mixture[3]
TMSOTf -78 90:10 [3]

This table illustrates the critical role of the Lewis acid and temperature in achieving good diastereoselectivity in a silyl-Prins cyclization.

Issue 3: Formation of Unexpected Byproducts

Question: I am observing significant formation of an unexpected byproduct in my reaction. How can I identify and suppress it?

Answer: The formation of byproducts is common in complex organic syntheses. Identifying the structure of the byproduct is the first step in diagnosing the issue. Common byproducts in oxane synthesis include products of elimination, rearrangement, or intermolecular reactions.

Probable Causes & Solutions:

  • Elimination Reactions: In Williamson ether synthesis approaches, if a secondary alkyl halide is used, the alkoxide can act as a base, leading to E2 elimination as a competing pathway.[10]

    • Solution: Whenever possible, design the synthesis so that the alkyl halide is primary. If a secondary halide is unavoidable, using a less sterically hindered alkoxide and milder reaction conditions can favor the SN2 pathway.[5][10]

  • Oxonia-Cope Rearrangement: As mentioned earlier, this is a common side reaction in Prins-type cyclizations, particularly with certain substitution patterns.[8]

    • Solution: Characterize the byproduct to confirm if it arises from this rearrangement. If so, altering the electronic nature of the aldehyde or the homoallylic alcohol may disfavor this pathway.

  • Polymerization: Under strongly acidic conditions, some starting materials or the oxane product itself can undergo polymerization.

    • Solution: Use the mildest acidic conditions possible that still promote the desired cyclization. Running the reaction at a higher dilution may also disfavor intermolecular polymerization.

Visualization: Competing Pathways in Prins Cyclization

G Start Homoallylic Alcohol + Aldehyde Intermediate Oxocarbenium Ion Start->Intermediate Lewis Acid Prins Intramolecular Prins Cyclization Intermediate->Prins Cope Oxonia-Cope Rearrangement Intermediate->Cope Product Desired Substituted Oxane Prins->Product Byproduct Rearranged Byproduct Cope->Byproduct

Caption: Decision point for the oxocarbenium intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing substituted oxane rings?

There are several powerful methods for constructing the tetrahydropyran ring, each with its own advantages and limitations. Key strategies include:

  • Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde is one of the most common and versatile methods for forming the oxane ring.[1][8]

  • Cyclization via Oxocarbenium Ions: These reactive intermediates can be generated from various precursors and trapped intramolecularly by a nucleophile to form the oxane ring.[7][9]

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an aldehyde can directly form a dihydropyran ring, which can then be reduced to the corresponding oxane.

  • Intramolecular Williamson Ether Synthesis: This involves the SN2 reaction of an alkoxide onto an alkyl halide within the same molecule to form the cyclic ether.[6][11]

  • Radical Cyclization: Intramolecular cyclization of radicals can be an effective way to form five- and six-membered rings, including oxanes.[7]

  • Metal-Mediated Cyclizations: Various transition metals, such as palladium and gold, can catalyze the cyclization of appropriate precursors to form substituted oxanes.[2][12][13][14]

Q2: I need to synthesize a chiral, non-racemic oxane. What are some effective approaches?

Achieving enantioselectivity is a key challenge. Several strategies can be employed:

  • Use of Chiral Starting Materials: Starting with an enantiomerically pure homoallylic alcohol or aldehyde can transfer chirality to the final product.[12][13]

  • Asymmetric Catalysis: Employing a chiral catalyst can induce enantioselectivity in the cyclization step. For example, catalytic asymmetric allylation can be used to prepare chiral hydroxy allylsilanes, which are precursors for pyran synthesis.[4]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the cyclization, after which the auxiliary can be removed.

Visualization: General Workflow for Asymmetric Oxane Synthesis

G cluster_0 Strategy 1: Chiral Pool Synthesis cluster_1 Strategy 2: Asymmetric Catalysis A1 Enantiopure Starting Material B1 Cyclization A1->B1 C1 Chiral Oxane B1->C1 A2 Achiral Starting Material B2 Cyclization with Chiral Catalyst A2->B2 C2 Chiral Oxane B2->C2

Caption: Common approaches to enantioselective oxane synthesis.

Q3: When should I use a protecting group strategy in my oxane synthesis?

Protecting groups are essential when you have a multifunctional molecule and need to perform a reaction at one site without affecting a reactive group elsewhere in the molecule.[15][16][17]

  • When to Use:

    • If your starting material contains a functional group (e.g., a primary alcohol, an amine) that is incompatible with the reagents used in the cyclization step (e.g., strong acids, organometallics).

    • To prevent a functional group from interfering with the desired reaction pathway. For example, protecting a ketone as a ketal to prevent its reaction with a Grignard reagent intended for another part of the molecule.[18]

  • Choosing a Protecting Group:

    • The protecting group must be stable to the reaction conditions of the subsequent steps.

    • It must be possible to remove the protecting group (deprotection) under conditions that do not affect the rest of the molecule.

    • Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) and benzyl ethers.[18]

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). National Institutes of Health.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). ResearchGate.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). National Institutes of Health.
  • Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. (n.d.). National Institutes of Health.
  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (2014). Organic & Biomolecular Chemistry (RSC Publishing).
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications.
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. (2024). ACS Publications.
  • An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. (2024). MDPI.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023). MDPI.
  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. (n.d.). National Institutes of Health.
  • Technical Support Center: Synthesis of 3-Substituted Oxetanes. (n.d.). Benchchem.
  • Troubleshooting guide for the synthesis of tetrahydropyranones. (n.d.). Benchchem.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti.
  • protecting groups in organic synthesis. (2019). YouTube.
  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. (n.d.). Lumen Learning.
  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts.
  • 20.12: Protecting Groups. (2019). Chemistry LibreTexts.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

Sources

Technical Support Center: Purification of 4-Ethyloxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for 4-Ethyloxane-4-carboxylic acid. This guide provides in-depth troubleshooting advice and detailed protocols designed to address the specific challenges encountered during the purification of this valuable synthetic intermediate. Given the limited specific literature for this exact molecule, the principles and techniques described herein are grounded in established methodologies for structurally similar carboxylic acids, such as tetrahydropyran-4-carboxylic acid derivatives and other polar aliphatic carboxylic acids.[1][2][3]

Our approach emphasizes not just the "how" but the "why," providing the causal logic behind each experimental choice to empower you to adapt and troubleshoot effectively.

Part 1: Initial Assessment & Strategy Selection

Before attempting purification, a preliminary analysis of your crude material is critical. The physical state of the product (solid vs. oil) and the nature of the primary impurities will dictate the most efficient purification strategy.

Physicochemical Profile

Understanding the molecule's properties is the first step in designing a robust purification plan.

PropertyValue / PredictionSource & Rationale
Molecular Formula C₈H₁₄O₃[4]
Molecular Weight 158.19 g/mol [5]
Appearance Solid or Oil (Expected)Based on analogs like 4-methyloxane-4-carboxylic acid and general properties of similar-weight carboxylic acids.[3][6]
Predicted XlogP 0.8[4]
Predicted pKa ~4.5 - 5.0Typical range for aliphatic carboxylic acids. This value is crucial for designing effective acid-base extractions.[6]
Solubility Profile Likely soluble in polar organic solvents (MeOH, EtOH, EtOAc, THF) and aqueous base. Limited solubility in non-polar solvents (hexanes, petroleum ether) and acidic water.[7][8]
Workflow: Selecting Your Primary Purification Method

Use the following decision tree to determine the most logical starting point for purifying your crude this compound.

G cluster_legend Legend start Start: Crude Product Analysis state What is the physical state of your crude product? start->state solid Solid state->solid Solid oil Oil / Waxy Solid state->oil Oil impurities What is the primary impurity type? (Assess by TLC/NMR) acid_base Strategy: Acid-Base Extraction impurities->acid_base Neutral / Basic chromatography Strategy: Column Chromatography impurities->chromatography Structurally Similar / Acidic recrystallize Strategy: Recrystallization solid->recrystallize oil->impurities neutral_imp Neutral / Basic Impurities acidic_imp Other Acidic Impurities l_start Start Point l_decision Decision Point l_strategy Recommended Strategy

Caption: Initial purification strategy selection workflow.

Part 2: Troubleshooting Guides (Q&A Format)

This section directly addresses common issues encountered during the purification of carboxylic acids.

Issue Category: Acid-Base Extraction

Acid-base extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities.[2][9] It relies on the differential solubility of the protonated acid (soluble in organic solvents) and its deprotonated carboxylate salt (soluble in aqueous base).

Q: My compound failed to precipitate or showed low recovery after I acidified the aqueous layer. What went wrong?

A: This is a common issue with several potential causes:

  • Insufficient Acidification: The most frequent error. The pH of the aqueous layer must be lowered significantly below the pKa of the carboxylic acid (target pH ≤ 2) to ensure complete protonation and precipitation.[2] Use a strong acid like 1M or 2M HCl and check the pH with litmus paper or a pH meter.

  • Product Solubility in Water: this compound, being relatively polar, may have some residual solubility in cold, acidic water. If precipitation is weak, you must perform a back-extraction. After acidification, extract the aqueous layer multiple times (e.g., 3 x 50 mL) with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.[1]

  • Insufficient Product: If the reaction yield was very low, the concentration of the acid in the aqueous layer might be below its solubility limit, preventing precipitation. In this case, back-extraction is mandatory.

Q: An intractable emulsion formed at the aqueous/organic interface during extraction. How can I resolve this?

A: Emulsions are common when dealing with salts and fine precipitates.

  • Mechanical Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.[1]

  • Filtration: In severe cases, you may need to filter the entire mixture through a pad of Celite® or glass wool to remove the particulate matter that is stabilizing the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for 10-30 minutes is sufficient for the layers to separate.

Issue Category: Recrystallization

Recrystallization is the preferred method for purifying solid compounds, offering high purity when successful.[10]

Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the solution is too concentrated.

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

  • Slow Cooling: Allow the solution to cool very slowly. Do not place it directly in an ice bath. Let it cool to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of a crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

G start Problem: Compound 'Oiled Out' step1 Re-heat solution until oil dissolves start->step1 step2 Add more hot solvent (e.g., 10-20% volume increase) step1->step2 step3 Allow to cool SLOWLY to room temperature step2->step3 step4 Induce Crystallization (If needed) step3->step4 step5 Transfer to refrigerator, then freezer step4->step5 induce Scratch inner surface of flask OR Add a seed crystal step4->induce

Caption: Troubleshooting workflow for an "oiled out" product.

Issue Category: Silica Gel Chromatography

Chromatography is often a last resort for carboxylic acids due to their challenging behavior on silica gel.[11]

Q: My compound streaks severely on the TLC plate and I get poor separation on the column. How can I fix this?

A: Streaking (tailing) is the classic sign of a compound interacting too strongly and in multiple ways with the silica stationary phase. For a carboxylic acid, this is due to an equilibrium between the protonated acid and the anionic carboxylate on the slightly acidic silica surface.

  • Acidify the Eluent: The best solution is to add a small amount of a volatile acid to your mobile phase.[11] This suppresses the deprotonation of your compound, forcing it to behave as a single, less polar species.

    • Recommended Modifier: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexanes).

  • Increase Eluent Polarity: A highly polar solvent like methanol can improve elution, but may compromise separation. A common eluent system for difficult acids is Dichloromethane:Methanol with 0.5% Acetic Acid.

  • Use Reversed-Phase (C18) Chromatography: If normal-phase chromatography fails, reversed-phase is an excellent alternative for polar compounds. The stationary phase is non-polar (C18 silica), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[12]

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for removing neutral or basic impurities from an oily or solid crude product.

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL).

  • Basification: Transfer the solution to a separatory funnel. Extract the organic layer with 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). The carboxylate salt will move to the aqueous layer.

    • Scientist's Note: Use NaHCO₃ if your compound is sensitive to harsh bases. Check the aqueous layer's pH to ensure it is >8.

  • Wash: Wash the combined aqueous layers with ethyl acetate (1 x 30 mL) to remove any remaining neutral organic impurities. Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M HCl with stirring until the pH is ~2.[1] A white precipitate or oil of this compound should form.

  • Back-Extraction: Extract the acidified aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure (rotary evaporator) to yield the purified product.[1]

Protocol 2: Purification by Column Chromatography

This protocol is for separating the target acid from impurities with similar acidity but different polarity.

  • TLC Analysis: Develop an appropriate solvent system using TLC. Start with 30% Ethyl Acetate in Hexanes. Spot your crude material on a TLC plate.

  • Prepare Acidified Eluent: Add 0.5% acetic acid to the chosen solvent system (e.g., for 400 mL of eluent, add 2 mL of acetic acid).[11]

  • Pack the Column: Pack a silica gel column using the acidified eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and acetic acid under reduced pressure. You may need to co-evaporate with a solvent like toluene to remove the final traces of acetic acid.

Part 4: Frequently Asked Questions (FAQs)

Q: Should I consider converting the acid to an ester for purification?

A: Yes, this is a highly effective, albeit multi-step, strategy.[13] Converting the crude acid to its methyl or ethyl ester makes the compound less polar and eliminates the streaking issues on silica gel.[14] The purified ester can then be easily hydrolyzed back to the carboxylic acid using standard saponification conditions (e.g., LiOH in THF/water).[1] This is particularly useful if standard methods fail to provide the desired purity.

Q: What is the best way to remove the final traces of solvent?

A: For a non-volatile solid or oil, using a high-vacuum pump ("high vac") for several hours is the standard method. If your product is a solid, gently crushing it into a powder will increase the surface area and accelerate solvent removal.

Q: Can I use distillation to purify this compound?

A: Possibly, but with caution. While distillation is a viable method for thermally stable liquid carboxylic acids, it requires knowledge of the compound's boiling point.[9] Given its molecular weight, vacuum distillation would be necessary to avoid thermal decomposition. This method is only recommended if you are working on a large scale and have confirmed the thermal stability of the compound.

References

  • Benchchem. (n.d.). Synthesis of 4-Ethenyloxane-4-carboxylic Acid: A Technical Guide.
  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?.
  • ResearchGate. (2013). How can I purify carboxylic acid?.
  • Reddit. (2016). Column chromatography of carboxylic acids?.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • ResearchGate. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?.
  • PubChem. (n.d.). 4-ethoxyoxane-4-carboxylic acid.
  • PubChemLite. (n.d.). This compound (C8H14O3).
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.
  • PubChemLite. (n.d.). 4-methyloxane-4-carboxylic acid (C7H12O3).
  • Alfa Chemistry. (n.d.). Table of Physical Properties of Common Alcohols and Carboxylic Acids.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Reddit. (2023). carboxylic acid solubility + TLC.
  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Heterocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of heterocyclic carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their synthetic routes. Here, we will address common side reactions, delve into their mechanistic origins, and provide actionable troubleshooting strategies to optimize your syntheses.

Section 1: Issues Related to the Heterocyclic Core

The inherent reactivity of the heterocyclic system is a primary determinant of the side reactions that may occur. This section is organized by common heterocyclic scaffolds.

Thiophene-Based Carboxylic Acids

Thiophene rings are generally electron-rich, influencing the types of side reactions observed. A prevalent method for their synthesis is the Gewald reaction, which constructs the 2-aminothiophene ring in a single pot.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My Gewald synthesis of a 2-aminothiophene-3-carboxylate is yielding significant byproducts and unreacted starting materials. What are the likely causes?

A1: Low yield or the formation of multiple byproducts in the Gewald reaction often points to issues with the initial Knoevenagel condensation or suboptimal conditions for the subsequent sulfur addition and cyclization.[4][5]

  • Inefficient Knoevenagel Condensation: This is the critical first step.[4] If the condensation between the active methylene nitrile (e.g., ethyl cyanoacetate) and the ketone/aldehyde is slow or incomplete, you will recover starting materials.

    • Causality: The base catalyst (often a secondary or tertiary amine like morpholine or triethylamine) is crucial for this step.[5] Its role is to deprotonate the active methylene compound. Water produced during this condensation can inhibit the reaction.[5]

    • Troubleshooting:

      • Catalyst Screening: If using a mild base like triethylamine, consider switching to a more effective catalyst such as piperidine or morpholine.[5]

      • Water Removal: For stubborn condensations, employing a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.[5]

  • Poor Sulfur Reactivity and Side Reactions: Elemental sulfur needs to dissolve and react with the Knoevenagel intermediate.

    • Causality: Sulfur's reactivity is temperature and solvent-dependent. At excessively high temperatures, starting materials or intermediates can undergo dimerization or polymerization.[5]

    • Troubleshooting:

      • Solvent Choice: Use polar solvents like DMF, ethanol, or methanol to improve sulfur solubility.[5]

      • Temperature Optimization: Gently heat the reaction to 40-60 °C to enhance sulfur's reactivity without promoting unwanted side reactions.[5]

  • Formation of Dimeric Byproducts: The α,β-unsaturated nitrile intermediate can sometimes undergo self-condensation or polymerization.[5]

    • Causality: High concentrations of reactants or rapid addition of the catalyst can favor these side reactions.

    • Troubleshooting:

      • Adjust Reactant Concentration: Try running the reaction at a lower concentration.

      • Slow Addition: Add the base catalyst dropwise to control the reaction rate.

Indole-Based Carboxylic Acids

The Fischer indole synthesis is a classic and powerful method for creating indole rings, which can then be functionalized to include a carboxylic acid.[6][7][8] However, it is prone to several side reactions.

Frequently Asked Questions (FAQs)

Q2: I am attempting a Fischer indole synthesis to produce an indole-2-carboxylic acid derivative from a phenylhydrazone of a pyruvate, but I am observing significant N-N bond cleavage. How can I mitigate this?

A2: N-N bond cleavage is a major competing pathway in the Fischer indole synthesis, especially with electron-donating groups on the phenylhydrazine.[9] The key is to promote the desired[9][9]-sigmatropic rearrangement over the fragmentation pathway.

  • Mechanism Insight: The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine.[6][7] After protonation, the crucial[9][9]-sigmatropic rearrangement occurs.[6][7] N-N bond cleavage is a competing acid-catalyzed fragmentation of the protonated ene-hydrazine intermediate.

  • Troubleshooting Strategies:

    • Acid Catalyst Selection: The choice of acid is critical. While Brønsted acids are common, Lewis acids like ZnCl₂ or polyphosphoric acid (PPA) can be more effective at promoting the cyclization.[6][7][9] Weaker acids may not be sufficient to drive the reaction to completion.

    • Temperature Control: The sigmatropic rearrangement often requires elevated temperatures.[9] However, excessively high temperatures can lead to degradation. A careful optimization of the reaction temperature is necessary.

    • Substituent Effects: Be mindful of the electronics of your phenylhydrazine. Electron-donating groups can sometimes favor N-N bond cleavage, while electron-withdrawing groups can slow down the desired rearrangement.[9]

Q3: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the selectivity?

A3: Regioselectivity is a known challenge with unsymmetrical ketones.[9] The outcome is often a mixture of the kinetic and thermodynamic products.

  • Controlling Factors: The acid catalyst plays a significant role here. Weaker acids tend to favor the kinetic product, which is formed from the more substituted enamine. In contrast, stronger acids can lead to the thermodynamically more stable product.[9]

  • Troubleshooting:

    • Screen Acid Catalysts: Experiment with a range of acids, from milder ones like acetic acid to stronger ones like PPA or Lewis acids, to influence the isomer ratio.

    • Temperature Adjustment: Lowering the temperature may favor the kinetic product, while higher temperatures can allow for equilibration to the thermodynamic product.

Pyridine-Based Carboxylic Acids

Pyridine rings are electron-deficient, which makes them less reactive towards electrophilic substitution compared to benzene.[10] Synthesizing pyridine carboxylic acids often involves building the ring or functionalizing a pre-existing pyridine.

Frequently Asked Questions (FAQs)

Q4: I am trying to formylate a pyridine derivative at a specific position using the Vilsmeier-Haack reaction to create a precursor for a carboxylic acid, but the reaction is sluggish and gives low yields. What can I do?

A4: The Vilsmeier-Haack reaction is an effective formylation method for electron-rich heterocycles, but its efficiency with electron-deficient rings like pyridine can be low.[11][12] The reaction involves an electrophilic attack by the Vilsmeier reagent, which is a weak electrophile.[12][13]

  • Mechanism Insight: The Vilsmeier reagent, a chloroiminium ion, is formed from a substituted formamide (like DMF) and an acid chloride (like POCl₃).[11][14] The electron-deficient nature of the pyridine ring deactivates it towards this electrophilic attack.[10]

  • Troubleshooting Strategies:

    • Activate the Ring: If possible, introduce an electron-donating group (e.g., -OH, -NH₂) onto the pyridine ring to increase its nucleophilicity.

    • Harsher Conditions: While generally a mild reaction, increasing the temperature or reaction time may be necessary for less reactive substrates.

    • Alternative Reagents: Consider using a more reactive formylating agent if the Vilsmeier-Haack reaction proves ineffective.

Section 2: General Side Reactions and Troubleshooting

This section covers side reactions that are common across various heterocyclic carboxylic acid syntheses.

Decarboxylation

Q5: My heterocyclic carboxylic acid product is undergoing decarboxylation during the reaction or workup. How can I prevent this?

A5: Decarboxylation, the loss of CO₂, is a common side reaction, particularly when the carboxyl group is positioned at a location that can stabilize a negative charge upon its departure, such as in β-keto acids or certain positions on electron-rich heterocycles.[15]

  • Causality: The stability of the intermediate formed after the loss of CO₂ is a key driving force. For many five-membered heterocycles like pyrrole and furan, protonation at the C2 position can facilitate decarboxylation of a 2-carboxylic acid through an ipso-substitution pathway.[16] High temperatures are a major contributor to decarboxylation.[17]

  • Troubleshooting Protocol:

    • Temperature Control: Maintain the lowest possible temperature throughout the reaction and workup.

    • pH Management: Avoid strongly acidic or basic conditions if your product is sensitive. For some heterocycles, decarboxylation can be catalyzed by acid.[16]

    • Protecting Groups: In multi-step syntheses, it may be beneficial to protect the carboxylic acid as an ester, which is generally more stable to decarboxylation.[18][19] The ester can be hydrolyzed in the final step under mild conditions.

Parameter Effect on Decarboxylation Recommendation
Temperature Increased temperature promotes decarboxylation.[17]Use the lowest effective reaction temperature.
pH Strongly acidic or basic conditions can catalyze decarboxylation.Maintain a neutral or near-neutral pH during workup and purification if possible.
Solvent Aprotic polar solvents like DMF may be used for controlled decarboxylation.[17]Choose a solvent that does not promote decarboxylation at the reaction temperature.
Esterification and Amide Formation

Q6: I am observing the formation of an ester or amide byproduct. What is causing this?

A6: If your reaction mixture contains nucleophilic species like alcohols (which may be used as solvents) or amines, they can react with the carboxylic acid to form esters or amides, respectively.[20]

  • Causality: This is often an acid-catalyzed process, similar to the Fischer esterification.[21][22] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol or amine.

  • Troubleshooting Protocol:

    • Solvent Selection: If possible, use a non-nucleophilic solvent.

    • Protecting Groups: If the presence of a nucleophilic group elsewhere in the molecule is unavoidable, consider protecting it.[18][23]

    • Control of Acidity: Minimize the amount of acid catalyst used, or choose a catalyst that is less effective at promoting esterification or amide formation.

Aza-Michael Addition

Q7: In a synthesis involving a nitrogen heterocycle and an α,β-unsaturated carbonyl compound, I am getting byproducts from an aza-Michael addition. How can I control this?

A7: The conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, known as the aza-Michael addition, is a common side reaction.[24][25]

  • Causality: The nitrogen atom of many heterocycles is nucleophilic and can add to Michael acceptors.[26] This reaction can be catalyzed by bases or proceed under neutral, solvent-free conditions.[24]

  • Troubleshooting Protocol:

    • Protect the Nitrogen: If the nitrogen is not intended to be part of the reaction, protect it with a suitable protecting group that can be removed later.

    • Reaction Conditions: The reaction can be sensitive to the catalyst and solvent. In some cases, the use of a specific catalyst can favor the desired reaction over the aza-Michael addition.[25]

    • Steric Hindrance: Introducing bulky groups near the nitrogen atom can sterically hinder the aza-Michael addition.

Purification Challenges

Q8: How can I effectively purify my heterocyclic carboxylic acid from neutral or basic byproducts?

A8: A common and effective method for purifying carboxylic acids is through acid-base extraction.[27]

  • Purification Protocol:

    • Dissolution: Dissolve the crude product in an organic solvent like diethyl ether.

    • Base Extraction: Extract the organic layer with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, while neutral and basic impurities will remain in the organic layer.

    • Acidification: Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid.[27] This will protonate the carboxylate, causing the carboxylic acid to precipitate or allowing it to be extracted back into a fresh organic layer.

    • Final Steps: Dry the organic extract, remove the solvent, and if necessary, further purify the solid acid by recrystallization.[27]

Visualizing Troubleshooting Logic

Below is a generalized workflow for troubleshooting common issues in heterocyclic carboxylic acid synthesis.

TroubleshootingWorkflow Start Problem Identified: Low Yield or Byproducts Analysis Analyze Reaction Type (e.g., Gewald, Fischer) Start->Analysis CoreReactivity Consider Heterocycle Reactivity (Electron-rich vs. Electron-deficient) Analysis->CoreReactivity CommonSideReactions Identify Potential Side Reactions (Decarboxylation, Esterification, etc.) Analysis->CommonSideReactions Troubleshoot Systematic Troubleshooting CoreReactivity->Troubleshoot CommonSideReactions->Troubleshoot ConditionOptimization Optimize Reaction Conditions (Temp, Solvent, Catalyst) Troubleshoot->ConditionOptimization Conditions ReagentCheck Check Reagent Purity & Stoichiometry Troubleshoot->ReagentCheck Reagents ProtectingGroup Consider Protecting Groups Troubleshoot->ProtectingGroup Strategy Purification Refine Purification Strategy Troubleshoot->Purification Workup Outcome Improved Yield & Purity ConditionOptimization->Outcome ReagentCheck->Outcome ProtectingGroup->Outcome Purification->Outcome

Caption: A logical workflow for troubleshooting synthetic issues.

References
  • Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. Benchchem.
  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Benchchem.
  • Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Benchchem.
  • Troubleshooting low yields in domino reactions for thiophene synthesis. Benchchem.
  • Comparing Vilsmeier-Haack with other formylation methods for heterocycles. Benchchem.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (PDF)
  • Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Semantic Scholar.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. ResearchGate.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? Patsnap Eureka.
  • Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Royal Society of Chemistry.
  • Protecting group. Wikipedia.
  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate.
  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. National Institutes of Health.
  • Fischer indole synthesis. Wikipedia.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Protective Groups In Organic Synthesis. ResearchGate.
  • The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts.
  • Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. PMC.
  • General procedures for the purification of Carboxylic acids. LookChem.
  • Pyridines.
  • Fischer Indole Synthesis. J&K Scientific LLC.
  • Gewald Reaction. Organic Chemistry Portal.
  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube.
  • Method for preparing heterocyclic-carboxylic acids. Google Patents.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Decarboxylation. Organic Chemistry Portal.
  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health.
  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
  • Current Developments in Michael Addition Reaction using Heterocycles as Convenient Michael Donors. ResearchGate.
  • Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts.
  • Decarboxylation. Master Organic Chemistry.
  • Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Esterification reaction. BYJU'S.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health.
  • esterification - alcohols and carboxylic acids. Chemguide.
  • Overview of a simple recovery and purification process for carboxylic acids. ResearchGate.
  • Process for purification of carboxylic acids. Google Patents.
  • Esterification of Carboxylic Acids. YouTube.
  • Pyridine synthesis. Organic Chemistry Portal.

Sources

Technical Support Center: Optimizing Cyclization Reactions for Oxane Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Oxane Ring Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of tetrahydropyran (oxane) ring systems, a prevalent scaffold in numerous natural products and pharmaceutical agents.[1][2] Here, we address common challenges encountered during intramolecular cyclization reactions, providing field-proven insights and evidence-based solutions to streamline your experimental workflows.

I. Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the strategic approach to oxane ring synthesis.

Q1: What are the most common strategies for forming a tetrahydropyran (oxane) ring?

A1: The two most prevalent and versatile strategies for intramolecular cyclization to form a six-membered oxane ring are the Williamson Ether Synthesis and acid-catalyzed cyclizations , such as the Prins cyclization.[1][3]

  • Intramolecular Williamson Ether Synthesis: This is a classic SN2 reaction where an alkoxide nucleophile displaces a leaving group (typically a halide or sulfonate) within the same molecule.[3][4] This method is robust, but careful consideration of substrate geometry is crucial to favor cyclization over competing elimination reactions.[5]

  • Acid-Catalyzed Cyclizations (e.g., Prins Reaction): These reactions typically involve the acid-mediated generation of an oxocarbenium ion from a homoallylic alcohol and an aldehyde, which then undergoes intramolecular attack by the alkene.[1][6] This method is powerful for constructing highly substituted tetrahydropyrans with excellent stereocontrol.[1][6] Other acid-catalyzed methods include the intramolecular hydroalkoxylation of unsaturated alcohols.[7]

Q2: How does substrate structure influence the success of a 6-membered ring closure?

A2: Substrate structure is paramount. For a successful 6-endo-tet cyclization, the forming ring must be able to adopt a low-energy transition state, typically a chair-like conformation.

  • Thorpe-Ingold Effect: Introducing gem-disubstitution on the carbon chain between the nucleophile and the electrophile can favor cyclization by decreasing the internal bond angle, thus bringing the reactive ends closer together.

  • Stereochemistry: The relative stereochemistry of substituents on the acyclic precursor can significantly influence the diastereoselectivity of the final cyclic product. In acid-catalyzed cyclizations, existing stereocenters can direct the formation of new ones.[6]

  • Chain Flexibility: A very flexible or overly rigid chain can hinder the adoption of the necessary pre-cyclization conformation, leading to lower yields or favoring intermolecular reactions.

Q3: When should I choose a Williamson ether synthesis versus an acid-catalyzed approach?

A3: The choice depends on the desired substitution pattern and the functional group tolerance of your substrate.

  • Choose Williamson Ether Synthesis when:

    • You are forming a relatively simple, unsubstituted, or specifically substituted oxane.

    • Your substrate is sensitive to strong acids.

    • You are starting with a halo-alcohol or a diol that can be selectively functionalized.

  • Choose an Acid-Catalyzed (e.g., Prins) approach when:

    • You need to construct a complex, polysubstituted tetrahydropyran ring.[2]

    • High diastereoselectivity is a primary goal.[1]

    • Your starting materials are an aldehyde and a homoallylic alcohol.

Q4: What is the role of protecting groups in oxane synthesis?

A4: Protecting groups are crucial for masking reactive functionalities that could interfere with the cyclization reaction. For instance, in a Williamson ether synthesis targeting a specific hydroxyl group in a polyol, all other hydroxyls must be protected to prevent unwanted side reactions.[8][9] The choice of protecting group is critical; it must be stable to the cyclization conditions and selectively removable afterward.[8][9]

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab, offering potential causes and actionable solutions.

A. Low or No Product Yield

Q: I'm attempting an intramolecular Williamson ether synthesis to form a tetrahydropyran, but I'm getting very low yields or only starting material back. What could be the issue?

A: This is a common problem that can often be traced back to several key factors.

Potential Cause Explanation & Solution
Inefficient Deprotonation The alkoxide may not be forming in sufficient concentration. Sodium hydride (NaH) is a common choice, but its quality can vary. Solution: Ensure your NaH is fresh and reactive (handle under inert atmosphere). Consider a stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) in an appropriate solvent.
Poor Leaving Group The rate of SN2 reactions is highly dependent on the leaving group ability. Iodides are better than bromides, which are better than chlorides. Solution: If using a bromide or chloride, consider converting it to an iodide in situ (Finkelstein reaction) or, preferably, convert the corresponding alcohol to a better leaving group like a tosylate (OTs) or mesylate (OMs).[10]
Incorrect Solvent Choice The solvent must be able to dissolve the substrate and be compatible with the strong base. Solution: Aprotic polar solvents like THF or DMF are generally good choices as they solvate the counter-ion of the alkoxide, increasing its nucleophilicity.
Intermolecular Polymerization At high concentrations, the alkoxide of one molecule can react with the electrophile of another, leading to polymers. Solution: Perform the reaction under high dilution conditions (e.g., <0.01 M) to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to a solution of the base.
B. Competing Elimination Reaction

Q: My intramolecular Williamson ether synthesis is producing a significant amount of an alkene byproduct instead of the desired oxane. How can I favor substitution over elimination?

A: The competition between SN2 (substitution) and E2 (elimination) is a classic challenge.[5][11]

Potential Cause Explanation & Solution
Sterically Hindered Base Bulky bases like KOtBu are more prone to acting as bases rather than nucleophiles, favoring elimination. Solution: Switch to a less sterically hindered base like sodium hydride (NaH) or potassium hydride (KH).
Secondary Leaving Group Elimination is more competitive for secondary leaving groups compared to primary ones. Solution: If possible, redesign your synthesis to involve a primary leaving group. If you must use a secondary leaving group, use a non-hindered base and milder reaction conditions (lower temperature).
High Reaction Temperature Higher temperatures generally favor elimination over substitution.[5] Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times.
Solvent Effects Solvents that are poor at solvating the base can increase its basicity, favoring elimination. Solution: Use a solvent that can effectively solvate the cation without being protic. THF and DMF are good starting points.

Decision Workflow for Minimizing Elimination

Caption: Troubleshooting elimination in Williamson ether synthesis.

C. Poor Stereocontrol in Acid-Catalyzed Cyclizations

Q: I am performing a Prins cyclization to form a substituted tetrahydropyran, but I am getting a mixture of diastereomers. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity in Prins-type cyclizations depends on controlling the conformation of the key oxocarbenium ion intermediate.[1][6]

Potential Cause Explanation & Solution
Flexible Oxocarbenium Intermediate If the intermediate can adopt multiple low-energy conformations leading to cyclization, a mixture of products will result. Solution: The stereochemical outcome is often dictated by a chair-like transition state where bulky substituents prefer an equatorial position.[1] Consider using a bulkier Lewis acid or a chiral catalyst that can create a more ordered transition state.[6]
Lewis Acid Choice Different Lewis acids can have a profound impact on the transition state geometry. Solution: Screen a variety of Lewis acids. Common choices include BF3•OEt2, TMSOTf, InCl3, and FeCl3.[6] Catalysts like TMSOTf are known to promote highly stereoselective cyclizations.[6]
Temperature Effects At higher temperatures, the energy difference between competing transition states is smaller, leading to lower selectivity. Solution: Perform the reaction at lower temperatures (e.g., -78 °C) to amplify the energetic preference for the transition state leading to the desired diastereomer.
Substrate Control The inherent stereochemistry of the starting homoallylic alcohol is often transferred to the product.[6] Solution: Ensure the stereochemical purity of your starting material. The geometry of the alkene (E vs. Z) can also influence the outcome.

Key Transition State in Prins Cyclization

Prins_Stereocontrol cluster_0 Chair-like Transition State cluster_1 Resulting Product Oxocarbenium Description Formation of the cis-2,6-disubstituted product is often favored as bulky R1 and R2 groups adopt pseudo-equatorial positions to minimize 1,3-diaxial interactions. Product Oxocarbenium->Product Cyclization Stereochemistry cis-2,6-Disubstituted Tetrahydropyran (Thermodynamically favored)

Caption: Preferred transition state in Prins cyclization for stereocontrol.

III. Experimental Protocols

Protocol 1: General Procedure for Intramolecular Williamson Ether Synthesis of a Tetrahydropyran

This protocol describes the formation of 2-methyltetrahydropyran from 5-chloropentan-2-ol.

Materials:

  • 5-chloropentan-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, and then place the flask under high vacuum for 10 minutes.

  • Add anhydrous THF to the flask to achieve a final reaction concentration of 0.05 M with respect to the substrate.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-chloropentan-2-ol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyran.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Prins Cyclization

This protocol describes the formation of a 2,6-disubstituted tetrahydropyran from a homoallylic alcohol and an aldehyde.

Materials:

  • Homoallylic alcohol (e.g., pent-4-en-1-ol)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate, TMSOTf)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the homoallylic alcohol (1.0 equivalent) and the aldehyde (1.1 equivalents).

  • Dissolve the starting materials in anhydrous DCM (to a concentration of 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Lewis acid (e.g., TMSOTf, 0.1-0.2 equivalents) dropwise to the stirred solution.

  • Stir the reaction at -78 °C for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography to yield the desired substituted tetrahydropyran.

IV. References

  • Burrows, C. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11898-11953. [Link]

  • Silvi, M., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 644-702. [Link]

  • Reddy, L. R., & Kumar, K. A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932-963. [Link]

  • National Center for Biotechnology Information. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Organic Chemistry Portal. [Link]

  • O'Doherty, G. A., & Al-Tel, T. H. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. European Journal of Organic Chemistry, 2006(19), 4373-4386. [Link]

  • Liang, W., Cai, X., & Dai, M. (2021). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. Chemical Science, 12(4), 1311-1316. [Link]

  • Hansen, T., et al. (2023). SN2 versus E2 Competition of Cyclic Ethers. Chemistry – A European Journal, 29(45), e202300813. [Link]

  • Rychnovsky, S. D. (2014). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Israel Journal of Chemistry, 54(8-9), 1307-1317. [Link]

  • Reiss, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wet-Osée, M., & van der Vlugt, J. I. (2024). Computational Study Into the Oxidative Ring-Closure Mechanism During the Biosynthesis of Deoxypodophyllotoxin. Chemistry – A European Journal, 30(14), e202303538. [Link]

  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Organic Syntheses. (n.d.). Tetrahydrofuran Purification. Organic Syntheses. [Link]

  • Reddy, L. R., et al. (2024). An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. Molecules, 29(7), 1541. [Link]

  • Chem Vids. (2017, November 12). Cyclic ethers by intramolecular Williamson syntheses. YouTube. [Link]

  • Wang, Y., et al. (2023). Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. Organic & Biomolecular Chemistry, 21(38), 7765-7769. [Link]

  • Ready, J. M. (n.d.). Protecting Groups. UT Southwestern Medical Center. [Link]

  • Tsoncheva, T., et al. (2020). Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Catalysts, 10(8), 882. [Link]

  • Li, J., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Sustainable Chemistry & Engineering, 6(7), 8453-8461. [Link]

  • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(16), 1395-1423. [Link]

  • LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • van der Marel, G. A., & Codée, J. D. C. (2012). Protective group strategies in carbohydrate and peptide chemistry. Leiden University. [Link]

  • Dowling, D. P., et al. (2023). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Journal of the American Chemical Society, 145(34), 18844-18850. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Wang, C., et al. (2018). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 16(44), 8524-8528. [Link]

  • Wang, Y., et al. (2022). Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights. Chemical Science, 13(19), 5585-5592. [Link]

  • Pérez-Sena, V., et al. (2024). Optimization of the oxirane ring opening reaction in biolubricant base oil production. Catalysis Today, 431, 114512. [Link]

  • Pearson. (n.d.). Design a synthesis for each of the following, using an intramolecular reaction. Pearson+. [Link]

  • Li, Y., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(22), 5948-5951. [Link]

  • Clark, J. (2023). Elimination v nucleophilic substitution in halogenoalkanes. Chemguide. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(1), 49-73. [Link]

  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry and Biochemistry. [Link]

  • de Souza, R. O. M. A., et al. (2024). Highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. Green Chemistry, 26(2), 705-711. [Link]

  • Organic Chemistry Tutor. (2022, March 19). Substitution vs Elimination Reactions Made Easy!. YouTube. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. The Journal of Organic Chemistry, 88(15), 10582-10589. [Link]

  • Khan Academy. (n.d.). Elimination vs substitution: secondary substrate. Khan Academy. [Link]

Sources

Technical Support Center: Overcoming Low Yield in Multi-Step Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of multi-step synthesis. Low yields can be a significant bottleneck, stalling research and increasing costs. This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low across multiple steps. Where do I start my troubleshooting process?

A1: A consistently low yield in a multi-step synthesis points to systemic rather than isolated issues. The most effective approach is a systematic evaluation of your entire workflow.[1] Begin by identifying the "bottleneck" step—the specific reaction with the most significant yield drop.[2][3] This can be achieved by carefully analyzing the yield of each isolated intermediate.

Once the problematic step is identified, focus your optimization efforts there. Key areas to investigate include:

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can drastically affect yield.[1]

  • Reagent and Solvent Purity: Impurities can act as catalysts for side reactions or inhibit your desired transformation.[1]

  • Atmospheric Control: Many reactions in heterocyclic chemistry are sensitive to moisture and oxygen.[1]

A logical first step is to perform small-scale trial reactions to test the impact of varying these parameters.[1]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Incomplete Conversion

Issue: You observe a significant amount of starting material remaining after the reaction is complete, even after extended reaction times.

Underlying Causes & Solutions:

  • Insufficient Reagent Stoichiometry: Ensure all reactants are present in the correct molar ratios. For equilibrium reactions, consider using an excess of one reagent to drive the reaction forward.

  • Catalyst Deactivation: Catalysts can be poisoned by impurities in the starting materials or solvents. Consider purifying your reagents or using a fresh batch of catalyst. In some cases, the catalyst may not be robust enough for the reaction conditions. For example, certain palladium catalysts are sensitive to air and require an inert atmosphere.

  • Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier. Incrementally increase the reaction temperature while monitoring for product degradation. Conversely, some reactions are exothermic and may require cooling to prevent side reactions.

  • Poor Solubility: If reactants are not adequately dissolved, the reaction will be slow and inefficient. Experiment with different solvents or solvent mixtures to improve solubility.[4]

Workflow for Troubleshooting Incomplete Conversion:

Caption: Comparison of batch and flow chemistry for exothermic reactions.

References

  • National Center for Biotechnology Information. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

  • Royal Society of Chemistry. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. [Link]

  • American Chemical Society. (2014). Small Heterocycles in Multicomponent Reactions. [Link]

  • National Center for Biotechnology Information. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]

  • Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. [Link]

  • MDPI. (2023). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. [Link]

  • American Chemical Society. (2026). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. [Link]

  • ChemRxiv. (2024). Transfer Learning for Heterocycle Retrosynthesis. [Link]

Sources

"4-Ethyloxane-4-carboxylic acid" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-Ethyloxane-4-carboxylic acid (C₈H₁₄O₃, Mol. Wt. 158.19 g/mol )[1]. This molecule incorporates a stable six-membered oxane (tetrahydropyran) ring, a carboxylic acid functional group, and a quaternary carbon center at the 4-position. The presence of a quaternary center can enhance metabolic stability, a desirable trait in drug development[2][3]. However, the interaction between the ether linkage and the carboxylic acid can present unique stability challenges under certain experimental and storage conditions.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, drawing upon established principles of organic chemistry and pharmaceutical forced degradation studies[4][5].

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments. The workflow below outlines a general approach to diagnosing instability.

G A Inconsistent Analytical Result (Purity, Potency, New Peaks) B Investigate Solution Stability (Solvent, Temp, Time) A->B Initial Steps C Perform Forced Degradation Study (pH, Heat, Oxidation, Light) A->C Initial Steps D Identify Degradation Product(s) (LC-MS, NMR) B->D Degradation Observed C->D Degradation Observed E Hypothesize Degradation Pathway D->E Structure Elucidated F Optimize Process/Storage Conditions (pH, Solvent, Temp, Excipients) E->F Mechanism Understood G Validate Stability-Indicating Method F->G Conditions Defined

Caption: General workflow for investigating compound instability.

Issue 1: I am observing a new, more polar peak in my chromatogram after sample work-up or upon storage in acidic or aqueous media.

  • Probable Cause: Acid-Catalyzed Hydrolytic Ring-Opening. The most likely cause is the cleavage of the C-O bond within the oxane ring. Ether linkages, while generally stable, are susceptible to cleavage under acidic conditions[6]. The reaction is initiated by the protonation of the ether oxygen, making the adjacent carbon atoms more electrophilic and vulnerable to nucleophilic attack by water. The carboxylic acid moiety in the molecule itself can create a localized acidic microenvironment, potentially auto-catalyzing this degradation, especially when thermal energy is applied.

  • Proposed Degradation Product: 4-(2-hydroxyethyl)-4-hydroxytetrahydro-2H-pyran-4-carboxylic acid (or a subsequent rearrangement product). The addition of a water molecule (H₂O) would result in a mass increase of 18 Da.

  • Troubleshooting & Solution:

    • Confirm Identity: Use LC-MS to check for a peak with an [M+H]⁺ corresponding to the parent compound + 18 Da.

    • Control pH: During aqueous work-ups, neutralize the solution promptly. If using reversed-phase HPLC with an acidic mobile phase (e.g., containing formic or trifluoroacetic acid), minimize the time the sample spends in the autosampler.

    • Storage: Store stock solutions in aprotic, anhydrous solvents (e.g., DMSO, Acetonitrile) at low temperatures (-20°C or below). Avoid storing the compound in aqueous or protic buffers for extended periods.

    • Forced Degradation: To confirm this pathway, conduct a forced degradation study by incubating the compound in a mild acidic solution (e.g., 0.01 M HCl) at a controlled temperature (e.g., 50°C) and monitor for the appearance of the new peak over time[5].

G cluster_0 Acid-Catalyzed Hydrolysis Parent 4-Ethyloxane-4- carboxylic acid Protonation Protonated Ether (Oxonium Ion) Parent->Protonation + H⁺ Attack Nucleophilic Attack by H₂O Protonation->Attack Product Ring-Opened Diol-Acid (Mass +18 Da) Attack->Product

Caption: Proposed pathway for acid-catalyzed hydrolytic degradation.

Issue 2: During thermal stress testing or upon standing, I see a new peak with an identical mass-to-charge ratio (m/z) in my mass spectrometry data.

  • Probable Cause: Intramolecular Isomerization to a Spiro-Lactone. While less common for six-membered rings than for strained systems like oxetanes[7], intramolecular reactions are a key consideration. The carboxylic acid's hydroxyl group could act as an internal nucleophile, attacking one of the carbon atoms adjacent to the ether oxygen. This acid-catalyzed Sₙ2 reaction would displace the ether oxygen and form a new ester bond, resulting in a stable five- or six-membered lactone ring in a spirocyclic system. This process would be an isomerization, hence no change in molecular weight.

  • Proposed Degradation Product: A spirocyclic lactone. For example, 1-oxa-7-spiro[4.5]decan-7-carboxylic acid.

  • Troubleshooting & Solution:

    • Confirm Isomerization: Use high-resolution mass spectrometry (HRMS) to confirm that the elemental composition of the new peak is identical to the parent compound.

    • Structural Elucidation: Isolate the impurity using preparative chromatography. Full structural characterization via 2D-NMR (COSY, HSQC, HMBC) will be necessary to definitively identify the new structure.

    • Mitigation: This pathway is often promoted by heat and acid. Avoid excessive temperatures during purification (e.g., distillation) and processing. Use non-acidic conditions where possible. Esterification of the carboxylic acid to a methyl or ethyl ester for intermediate steps can prevent this reaction if the free acid is not required.

G cluster_1 Intramolecular Lactonization Parent 4-Ethyloxane-4- carboxylic acid Activation Protonation / Thermal Activation Parent->Activation Attack Intramolecular Nucleophilic Attack Activation->Attack Product Isomeric Spiro-Lactone (Same Mass) Attack->Product

Sources

Technical Support Center: Improving the Solubility of Poorly Soluble Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with carboxylic acid-containing compounds. Carboxylic acids are a vital class of molecules, prevalent in many active pharmaceutical ingredients (APIs), but their utility is often hampered by poor aqueous solubility.[1] This guide provides in-depth, question-and-answer-based troubleshooting protocols and scientific explanations to help you overcome these critical hurdles in your experiments.

Section 1: The Fundamental Role of pH in Carboxylic Acid Solubility

The ionizable nature of the carboxyl group is the single most important factor governing the solubility of these compounds.[1] Understanding and manipulating this property is the first and most crucial step in any formulation strategy.

Q1: My carboxylic acid compound is poorly soluble in neutral water. Why is this, and how can pH adjustment help?

A1: The Solubility-pKa Relationship

The poor aqueous solubility of many carboxylic acids stems from a simple principle: the unionized form of the acid is significantly less soluble than its ionized (salt) form.[2] Carboxylic acids are weak acids, meaning they exist in an equilibrium between the protonated, unionized state (R-COOH) and the deprotonated, ionized carboxylate state (R-COO⁻).

  • Hydrophobicity of the Unionized Form: In the R-COOH form, the molecule is often dominated by its nonpolar backbone (the "R" group), making it hydrophobic and thus poorly soluble in polar solvents like water.[3]

  • Hydrophilicity of the Ionized Form: When the proton is removed to form R-COO⁻, the molecule gains a negative charge. This charged species is much more polar and can readily interact with water molecules, leading to a dramatic increase in aqueous solubility.[4]

The key to controlling this equilibrium is the solution's pH, governed by the Henderson-Hasselbalch equation .[5] This equation relates the pH of the solution to the acid's dissociation constant (pKa) and the ratio of the ionized to the unionized species.[6]

pH = pKa + log([R-COO⁻] / [R-COOH])

From this relationship, a critical rule of thumb emerges:

  • When pH < pKa: The carboxylic acid will be predominantly in its protonated, unionized (R-COOH) form, which is less soluble.

  • When pH > pKa: The acid will be predominantly in its deprotonated, ionized (R-COO⁻) form, which is more soluble.

Therefore, to solubilize a carboxylic acid, you must raise the pH of the solution to a level significantly above its pKa. A common target is a pH that is at least 2 units above the pKa, which ensures that over 99% of the compound is in the highly soluble ionized form.

Data Presentation: pKa of Common Carboxylic Acids

The pKa is a critical parameter for any pH adjustment strategy.[7] Below are the approximate pKa values for several common carboxylic acids.

Carboxylic AcidTypical pKa Value
Benzoic Acid4.20[8]
Acetic Acid4.78[8]
Salicylic Acid3.10[8]
Ibuprofen~4.9
Diclofenac~4.15
Formic Acid3.75[8]

Visualization: pH-Dependent Ionization

The following diagram illustrates the equilibrium between the insoluble and soluble forms of a carboxylic acid as a function of pH.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_species R-COOH (Unionized) Poorly Soluble high_ph_species R-COO⁻ + H⁺ (Ionized) Highly Soluble low_ph_species->high_ph_species Add Base (e.g., NaOH) Raise pH high_ph_species->low_ph_species Add Acid (e.g., HCl) Lower pH

Caption: Equilibrium of a carboxylic acid shifts to the soluble ionized form as pH increases.

Q2: TROUBLESHOOTING: I raised the pH above the pKa, but my compound still crashed out of solution or didn't dissolve completely. What went wrong?

A2: Beyond pKa - Intrinsic Solubility and Buffer Effects

While the pKa rule is a powerful starting point, several factors can complicate pH-based solubilization.

1. Insufficient pH Increase:

  • Causality: A pH just slightly above the pKa may not be sufficient. For example, at a pH one unit above the pKa, 10% of the compound remains in the poorly soluble unionized form. If your compound's intrinsic solubility (the solubility of the unionized form, S₀) is very low and your target concentration is high, this 10% can be enough to cause precipitation.

  • Troubleshooting Steps:

    • Measure the pH: Always verify the final pH of your solution after adding your compound. The compound itself is acidic and will lower the pH.

    • Increase the pH Further: Aim for a pH at least 2 units above the pKa.

    • Use a Stronger Buffer: A weak buffer may not have the capacity to resist the pH drop caused by adding your acidic compound. Increase the buffer concentration or choose a buffer with a pKa closer to your target pH.

2. The Common Ion Effect:

  • Causality: If your buffer contains an ion that is also the counterion of a potential salt of your drug, it can suppress solubility. For example, trying to dissolve a carboxylic acid in a phosphate buffer can be problematic if a sparingly soluble phosphate salt of the drug can form.

  • Troubleshooting Steps:

    • Switch Buffers: Try a different buffer system, such as borate or Tris, that does not share a common ion with potential low-solubility salts of your compound.

3. Chemical Instability:

  • Causality: Some molecules, particularly those with ester or amide functionalities, can be susceptible to hydrolysis at high pH.[1] What appears to be a solubility problem might actually be the compound degrading into a less soluble byproduct.

  • Troubleshooting Steps:

    • Perform a Time-Dependent Study: Prepare your solution and monitor it over time (e.g., 1, 4, 24 hours) for any signs of precipitation or cloudiness.

    • Analytical Verification: Use a technique like HPLC to check the purity of your compound in solution after incubation at high pH to confirm it is not degrading.

    • Minimize Exposure: If instability is confirmed, prepare solutions fresh and use them immediately. Consider if a lower pH (even if it requires a co-solvent) might be a better compromise.

Experimental Protocol: Determining a pH-Solubility Profile

  • Prepare a series of buffers covering a pH range from ~2 to 10 (e.g., phosphate, acetate, borate).

  • Add an excess amount of your solid carboxylic acid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility (on a log scale) against the measured final pH of each sample. This graph is your pH-solubility profile and will reveal the intrinsic solubility (S₀) at low pH and the maximum solubility (S_max) at high pH.

Section 2: Salt Formation - A Robust Strategy for Solubility Enhancement

Converting a carboxylic acid into a solid salt form is one of the most common and effective strategies to dramatically improve not only solubility but also dissolution rate and stability.[9][10]

Q3: When is salt formation a better option than simply adjusting the pH of a solution?

A3: Advantages of a Solid Salt Form

While pH adjustment is excellent for in-situ solubilization, preparing a stable, solid salt form offers several key advantages, particularly for drug development:

  • Massive Solubility Increase: A well-chosen salt can be many orders of magnitude more soluble than the free acid, often eliminating the need for extreme pH conditions or co-solvents in the final formulation.[11]

  • Improved Dissolution Rate: The salt form often dissolves much more rapidly than the free acid, which can be critical for achieving good oral bioavailability.[10]

  • Enhanced Stability: Salt forms can be more chemically and physically stable than the free acid, leading to a longer shelf life.[10] For example, solid dosage forms of diclofenac use salt forms rather than the less stable free acid.[10]

  • Better Physicochemical Properties: Salt formation can improve properties like crystallinity, flowability, and reduce hygroscopicity, making the compound easier to handle and process during manufacturing.

A key guideline for successful salt formation is the "pKa rule," which states that for an efficient proton transfer to occur, the pKa of the base (the conjugate acid of the counterion) should be at least 2-3 units higher than the pKa of the carboxylic acid.[11]

Q4: TROUBLESHOOTING: I attempted to make a sodium salt of my drug, but it is unstable and either oily or converts back to the free acid upon storage. What should I do?

A4: The Art of Counterion Selection and Polymorph Screening

Salt screening is an empirical science. The first counterion you choose may not be the best one.

1. Counterion Choice is Critical:

  • Causality: The properties of the resulting salt are a function of both the API and the counterion. Simple alkali metal salts (Na⁺, K⁺) are common first choices but can be highly hygroscopic (absorb water from the air), which can lead to physical instability.[12] Organic counterions like tromethamine (Tris) or lysine can form more stable, crystalline salts.[11] The lipophilicity of the counterion also matters; long alkyl chain counterions can decrease aqueous solubility.[12]

  • Troubleshooting Steps:

    • Conduct a Salt Screen: Do not rely on a single counterion. Systematically test a panel of pharmaceutically acceptable counterions (e.g., sodium, potassium, calcium, tromethamine, lysine, arginine).

    • Evaluate Multiple Properties: For each successful salt, characterize not just its solubility but also its crystallinity (via PXRD), thermal properties (via DSC), hygroscopicity, and stability under stressed conditions (e.g., 40°C/75% RH).

2. Polymorphism and Amorphous Content:

  • Causality: Your salt may exist in multiple crystalline forms (polymorphs) or as a disordered amorphous form. Amorphous forms are typically more soluble but are thermodynamically unstable and can convert to a less soluble crystalline form over time. What you perceive as the salt "crashing out" may be this conversion.

  • Troubleshooting Steps:

    • Control Crystallization Conditions: Vary the solvent, temperature, and cooling rate during salt formation to try and isolate different solid forms.

    • Characterize the Solid Form: Use Powder X-ray Diffraction (PXRD) to determine if your material is crystalline or amorphous. Use Dynamic Vapor Sorption (DVS) to assess its hygroscopicity.

    • Select the Most Stable Polymorph: For long-term stability, the most thermodynamically stable crystalline form is usually desired, even if it is slightly less soluble than a metastable or amorphous form.

Visualization: Workflow for a Salt Screening Study

G cluster_secondary Secondary Screening start Poorly Soluble Carboxylic Acid (API) pka_det Determine API pKa start->pka_det select_bases Select Counterion Bases (pKa Base > pKa API + 2) pka_det->select_bases reaction React API with Bases in Various Solvents select_bases->reaction isolate Isolate Solids (Evaporation, Cooling, Anti-solvent) reaction->isolate characterize Primary Characterization (Visual, Birefringence, PXRD) isolate->characterize success Crystalline Salts Identified? characterize->success solubility Aqueous Solubility Profile success->solubility Yes fail Re-evaluate Strategy (Co-solvents, etc.) success->fail No stability Physical & Chemical Stability (Temp, Humidity) solubility->stability hygro Hygroscopicity (DVS) stability->hygro thermal Thermal Properties (DSC/TGA) hygro->thermal final Select Lead Salt Candidate thermal->final

Caption: A systematic workflow for selecting an optimal salt form of a carboxylic acid.

Section 3: Co-solvents and Surfactants for Challenging Formulations

When pH adjustment or salt formation is insufficient or not feasible (e.g., due to stability constraints), co-solvents and surfactants offer alternative pathways to solubilization.

Q5: How do co-solvents work, and when should I use them?

A5: Reducing Solvent Polarity

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13]

  • Mechanism of Action: This reduction in polarity makes the solvent more "hospitable" to the hydrophobic, unionized form of the carboxylic acid (R-COOH). Essentially, you are making the solvent more like the solute. This is a particularly useful strategy for compounds that are not stable at the high pH required for ionization.[14][15][16]

  • Common Co-solvents: Pharmaceutically acceptable co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), and glycerol.[17]

Data Presentation: Effect of Co-solvents on Benzoic Acid Solubility

Solvent SystemBenzoic Acid Solubility (g/L at 25°C)
Water3.4
20% Ethanol in Water~15
50% Ethanol in Water~180
20% Propylene Glycol in Water~12

(Note: Values are approximate and serve for illustrative purposes.)

Q6: TROUBLESHOOTING: My compound is soluble in a 50% ethanol stock solution, but it precipitates immediately when I dilute it into my aqueous cell culture medium. How can I fix this?

A6: Avoiding "Solvent Dumping"

This common problem is known as "solvent dumping" or precipitation upon dilution.

  • Causality: Your compound is only soluble at a high co-solvent concentration. When you dilute the stock solution into an aqueous buffer, the final co-solvent percentage drops dramatically, and the solvent system can no longer support the solubility of the drug. The drug then crashes out of solution, often as a fine precipitate.

  • Troubleshooting Protocol:

    • Decrease the Stock Concentration: Make a more dilute stock solution. This will require adding a larger volume to your assay, but the final co-solvent concentration will be higher.

    • Optimize Final Co-solvent Percentage: Determine the minimum co-solvent concentration needed in your final assay medium to keep the drug dissolved. This often requires a titration experiment. Aim to keep the final organic solvent concentration below 1-2% to avoid affecting biological assays, if possible.[17]

    • Change the Order of Addition: Sometimes, adding the drug stock to the buffer slowly while vortexing can prevent localized high concentrations that initiate precipitation.

    • Consider a Surfactant: If a tolerable co-solvent level cannot be achieved, adding a small amount of a surfactant to the final dilution medium can help maintain solubility.[17]

Q7: What is the role of surfactants, and how do they differ from co-solvents?

A7: Micellar Solubilization

Surfactants (surface active agents) work by a completely different mechanism: micellar solubilization.

  • Mechanism of Action: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[18] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble carboxylic acid can partition into the hydrophobic core, effectively being hidden from the aqueous environment.[19] This allows for a significant increase in apparent solubility, even at a pH where the acid is unionized.

  • Common Surfactants: Polysorbate 80 (Tween® 80) and sodium lauryl sulfate (SLS) are frequently used.

  • When to Use: Surfactants are powerful solubilizers and are particularly useful when co-solvent levels must be kept to an absolute minimum. They are often used in combination with pH control and co-solvents.

Visualization: Micellar Solubilization of a Carboxylic Acid

Caption: A surfactant micelle encapsulates a poorly soluble carboxylic acid in its core.

Section 4: Advanced Solubilization Technologies

For the most challenging compounds, advanced formulation strategies like cyclodextrin complexation and solid dispersions may be required.

Q8: I've heard about cyclodextrins. How can they help with my carboxylic acid compound?

A8: Host-Guest Complexation

Cyclodextrins are cyclic oligosaccharides that have a unique donut-like structure. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[20][21]

  • Mechanism of Action: A poorly soluble drug molecule—or at least the hydrophobic portion of it—can fit into the central cavity, forming a "host-guest" inclusion complex.[22][] This complex effectively shields the hydrophobic drug from the water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[21]

  • Types of Cyclodextrins: The most common are α-, β-, and γ-cyclodextrins, which differ in the size of their cavity.[] Chemically modified derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), have been developed to have much higher aqueous solubility and are widely used in pharmaceutical formulations.[20]

  • Application: This is a powerful technique for increasing the apparent solubility of a drug without altering the pH or using organic co-solvents.[24]

Experimental Protocol: Basic Cyclodextrin Complexation Study

  • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., HP-β-CD).

  • Add an excess of the solid carboxylic acid to each solution.

  • Equilibrate the samples (as described in the pH-solubility protocol).

  • Filter the samples and analyze the concentration of the dissolved drug.

  • Plot the drug solubility against the cyclodextrin concentration. A linear relationship indicates the formation of a 1:1 complex, and the slope can be used to determine the binding constant.

Q9: What is a solid dispersion, and when should this technology be considered?

A9: Stabilizing the Amorphous State

Solid dispersion is a state-of-the-art technique for significantly enhancing the dissolution rate and apparent solubility of very poorly soluble (often termed "brick dust") compounds.

  • Mechanism of Action: The core principle is to convert a drug from its stable, low-energy (and low-solubility) crystalline form into a high-energy, amorphous (non-crystalline) state.[25] In this amorphous state, the drug molecules are randomly arranged, requiring less energy to dissolve. To prevent the amorphous drug from recrystallizing, it is molecularly dispersed within a hydrophilic polymer matrix.[26] When this solid dispersion is introduced to water, the polymer dissolves quickly, releasing the drug as very fine, high-energy particles that dissolve rapidly to create a supersaturated solution.

  • Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs) are common polymeric carriers.[27][28]

  • Preparation Methods: Common methods include:

    • Solvent Evaporation: The drug and polymer are co-dissolved in a common solvent, which is then evaporated, leaving behind the solid dispersion.[26][27]

    • Melt Extrusion: The drug and polymer are mixed and heated until molten, then extruded and cooled rapidly. This solvent-free method is highly scalable.[28]

  • When to Use: This is an advanced technique best suited for BCS Class II compounds (high permeability, low solubility) where a significant increase in dissolution rate and oral absorption is required.

Visualization: Crystalline Drug vs. Solid Dispersion

G cluster_crystalline Crystalline Drug cluster_dispersion Solid Dispersion a1 a2 b1 a3 b2 b3 label_c Ordered Lattice Low Energy Low Solubility p1 P p2 P p3 P p4 P p5 P p6 P d1 D d2 D label_d Drug (D) molecularly dispersed in Polymer (P) Matrix High Energy High Apparent Solubility

Caption: Solid dispersions trap drugs in a high-energy amorphous state within a polymer.

References
  • ADMET and DMPK. (2015).
  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Google Patents. (n.d.). Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • PubMed. (n.d.). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules.
  • Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids.
  • MDPI. (n.d.).
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics.
  • UNT Digital Library. (n.d.).
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • Patsnap Eureka. (2025).
  • ResearchGate. (2015). (PDF)
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Kao Chemicals. (n.d.). SURFACTANTS.
  • Microbe Notes. (2024).
  • chemicalindustriessecrets.com. (n.d.).
  • MDPI. (2019).
  • Bluefield Esports. (n.d.). Carboxylic Acid Acidity And Ph.
  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length?
  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Venus Ethoxyethers. (n.d.). Carboxylate Surfactants | Carboxylic Acids & Salts.
  • UNT Digital Library. (2025).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Chemical Industries Secrets. (n.d.).
  • Royal Society of Chemistry. (2015). [ N -Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility.
  • Course Hero. (2022).
  • SciSpace. (n.d.).
  • OSTI.GOV. (1991).
  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • PubMed. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • MedCrave online. (2019). Solid dispersions: a technology for improving bioavailability.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • VMINTEQ. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids.
  • Organic Chemistry Data. (2022).
  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • Doc Brown's Chemistry. (n.d.). pKa Ka data factors affecting Acidic reactions of carboxylic acids.
  • YouTube. (2019). pKa values of common acids.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • IOSR Journal of Pharmacy. (2018). Different Methods Used In Solid Dispersion.
  • Quora. (2021). What is the standard pH of carboxylic acids?
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.). Carboxylic acid.
  • International Journal of Pharmacy and Biological Sciences. (n.d.).
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential.
  • Britannica. (2026). Carboxylic acid - Properties, Structure, Reactions.

Sources

Technical Support Center: A Troubleshooting Guide for the Purification of Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying polar organic compounds. Polar molecules, with their inherent affinity for aqueous environments, often defy traditional purification strategies, leading to issues like poor retention, suboptimal peak shapes, and compound instability.

This document moves beyond simple protocols to explain the underlying principles of the chromatographic choices you make. It is structured in a question-and-answer format to directly address the specific problems you may face in the lab. Our goal is to empower you with the knowledge to not only solve immediate purification hurdles but also to proactively design robust and efficient separation methods for your valuable polar analytes.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with a highly polar compound. Which chromatography technique should I consider first?

A: For highly polar compounds, traditional reversed-phase chromatography (RPC) on a C18 column is often challenging due to poor retention.[1][2] Your primary candidates should be Hydrophilic Interaction Liquid Chromatography (HILIC) or, depending on the analyte's properties, Reversed-Phase Chromatography with specialized "aqueous stable" columns, or Ion-Pair Chromatography.[3] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful and green alternative for polar compound analysis.[4][5]

Q2: What is the fundamental difference between Reversed-Phase (RPC) and HILIC?

A: The key difference lies in the polarity of the stationary and mobile phases and the resulting elution order.

  • Reversed-Phase (RPC): Uses a non-polar stationary phase (like C18) and a polar mobile phase (water/acetonitrile/methanol).[6] Non-polar compounds are retained more strongly, and polar compounds elute early.

  • HILIC: Employs a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[3][7] In HILIC, a water-rich layer is adsorbed onto the stationary phase, and polar analytes are retained by partitioning into this layer.[8] Elution occurs as the concentration of the polar solvent (water) increases, meaning the most polar compounds are retained the longest.[3]

Q3: Can I use my existing reversed-phase HPLC system for HILIC?

A: Yes, one of the advantages of HILIC is that it can be performed on a standard HPLC or UHPLC system. The primary changes are the column (a polar stationary phase) and the mobile phase composition (high organic content). However, careful consideration must be given to column equilibration and sample diluent compatibility to ensure reproducibility.[3]

Chromatography Mode Selection

Choosing the correct chromatographic mode is the most critical first step. The following diagram outlines a decision-making workflow to guide your selection based on the properties of your polar analyte.

cluster_start cluster_screening Initial Screening cluster_retention cluster_end start Start: Polar Analyte Purification rp_screen Screen on C18 with high aqueous mobile phase (>95% water) start->rp_screen retention_check Sufficient Retention? rp_screen->retention_check hilic HILIC (Excellent for very polar, neutral, or ionizable compounds) retention_check->hilic No ion_pair Ion-Pair Chromatography (For ionic or ionizable compounds) retention_check->ion_pair No aq_rp Aqueous-Stable RP Column (e.g., embedded polar group) retention_check->aq_rp No sfc Supercritical Fluid Chromatography (SFC) (Good for a wide polarity range) retention_check->sfc No optimize Optimize Method retention_check->optimize Yes hilic->optimize ion_pair->optimize aq_rp->optimize sfc->optimize

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor or No Retention in Reversed-Phase Chromatography

Q: My polar analyte is eluting in the void volume on my C18 column, even with a highly aqueous mobile phase. What's happening and how can I fix it?

A: This is a classic problem when analyzing polar compounds with traditional RPC.[2] The non-polar C18 stationary phase has very little affinity for your polar analyte, leading to no retention.

  • Causality: The hydrophobic C18 chains cannot effectively interact with and retain hydrophilic molecules. To increase retention, you need to either make the analyte less polar or use a different chromatographic system.[9]

  • Solutions & Protocols:

    • Use an Aqueous-Stable Column: Standard C18 columns can suffer from "hydrophobic collapse" or "dewetting" when used with mobile phases containing more than 95-98% water.[10][11] This collapse expels the aqueous mobile phase from the pores of the stationary phase, leading to a dramatic loss of retention.[3]

      • Action: Switch to a column specifically designed for use in 100% aqueous conditions. These often have an embedded polar group within the alkyl chain or use a less hydrophobic C8 or C4 chain.[11][12]

    • Adjust Mobile Phase pH (for ionizable compounds): The ionization state of your compound dramatically affects its polarity.

      • Action: For acidic compounds, decrease the mobile phase pH to at least 2 units below the analyte's pKa. This protonates the acid, making it neutral and less polar, thus increasing retention. For basic compounds, increase the pH to 2 units above the pKa to deprotonate them.[11]

    • Implement Ion-Pair Chromatography (IPC): This technique is highly effective for charged polar molecules.[11]

      • Mechanism: An ion-pairing reagent, which has a polar head and a non-polar tail, is added to the mobile phase.[11] The non-polar tail adsorbs to the C18 stationary phase, creating a pseudo-ion-exchange surface that can retain charged analytes.[13]

      • Action: For acidic (anionic) analytes, use a positively charged ion-pairing reagent like tetrabutylammonium (TBA). For basic (cationic) analytes, use a negatively charged reagent like sodium dodecyl sulfate (SDS) or an alkyl sulfonate.[11][14] Be aware that IPC often requires long column equilibration times and may not be compatible with mass spectrometry (MS).[3][13]

Issue 2: Irreproducible Retention Times in HILIC

Q: My retention times are drifting and inconsistent from one injection to the next in my HILIC method. What is the cause?

A: Irreproducible retention times are the most common pitfall in HILIC and almost always point to insufficient column equilibration.[7]

  • Causality: The HILIC retention mechanism relies on the formation of a stable, water-enriched layer on the surface of the polar stationary phase.[8] The gradient elution process, which involves increasing the water content, disrupts this layer. If the column is not given enough time with the initial high-organic mobile phase between injections, this aqueous layer will not be fully re-established, leading to inconsistent retention.[7]

  • Solutions & Protocols:

    • Increase Equilibration Time: HILIC requires significantly longer equilibration times than RPC.[3]

      • Protocol: For initial column conditioning, flush with at least 50 column volumes of the starting mobile phase for isocratic methods. For gradient methods, perform at least 10 blank injections running the full gradient program.[7] Between sample injections, ensure your equilibration step is long enough—a minimum of 10-15 column volumes is a good starting point.

    • Match Sample Diluent to Mobile Phase: Injecting a sample dissolved in a solvent much stronger (i.e., more polar, like pure water) than the initial mobile phase can disrupt the stationary phase's aqueous layer, causing poor peak shape and shifting retention.

      • Action: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest (most organic) solvent possible that still maintains sample solubility. A 75/25 acetonitrile-methanol mix is often a good starting point for many polar analytes.[3]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Q: I'm observing significant peak tailing for my polar basic compound on a silica-based column. How can I improve the peak shape?

A: Peak tailing, especially for basic compounds, is often caused by secondary interactions with acidic silanol groups present on the surface of silica-based stationary phases.

  • Causality: Residual, un-capped silanol groups (Si-OH) on the silica surface can be deprotonated and become negatively charged (Si-O-). These sites can then interact strongly with protonated basic analytes through ion-exchange, leading to a portion of the analyte being retained longer and causing the characteristic tailing.

  • Solutions & Protocols:

    • Use Mobile Phase Additives: Additives can mask the active silanol sites.

      • Action: For basic compounds, add a small amount of a competing base, such as 0.1-0.2% triethylamine (TEA) or ammonia, to the mobile phase.[15] These additives will preferentially interact with the silanol groups, preventing your analyte from doing so.

    • Adjust Mobile Phase pH: Controlling the ionization state of both the analyte and the silanol groups is critical.

      • Action: Operating at a low pH (e.g., 2.5-4) will protonate your basic analyte but also suppress the ionization of the acidic silanol groups, minimizing the unwanted ionic interaction.[15]

    • Employ a Highly Deactivated Column: Modern columns use advanced end-capping techniques to minimize the number of accessible silanol groups.

      • Action: Select a column that is specified as "high-purity," "base-deactivated," or has advanced end-capping. These are less prone to causing peak tailing with basic compounds.[15]

Issue 4: Compound is Unstable on the Stationary Phase

Q: My compound seems to be degrading during flash chromatography on silica gel. What are my options?

A: Standard silica gel is acidic and can cause decomposition of acid-sensitive compounds.[15]

  • Causality: The acidic nature of the silanol groups on the silica surface can catalyze degradation reactions for certain functional groups.

  • Solutions & Protocols:

    • Deactivate the Silica Gel: You can neutralize the acidic sites before running your purification.

      • Protocol: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine. Flush the packed column with 2-3 column volumes of this deactivating solvent before loading your sample.[15]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a different stationary phase.

      • Action: Consider using neutral or basic alumina, or bonded silica phases like diol or amine, which are less acidic than bare silica.[15] Reversed-phase flash chromatography is also a viable option if your compound has some hydrophobic character.

Data Summary: Comparison of Purification Techniques

TechniqueStationary PhaseMobile PhaseElution PrincipleBest ForKey Limitation
Reversed-Phase (RPC) Non-polar (C18, C8)Polar (Water/ACN)Increasing organic solvent elutes more non-polar compoundsNon-polar to moderately polar compoundsPoor retention of very polar compounds; phase collapse in high aqueous conditions.[3][10]
HILIC Polar (Silica, Diol)High Organic (>60%)Increasing aqueous solvent elutes more polar compoundsVery polar, hydrophilic compoundsRequires long equilibration times; sensitive to sample diluent.[3][7]
Ion-Pair (IPC) Non-polar (C18, C8)Polar + Ion-Pair ReagentForms neutral ion-pairs that retain on RP phasePolar ionic/ionizable compoundsLong equilibration; can suppress MS signal; dedicated column recommended.[3][13]
SFC Various (Normal/RP)Supercritical CO₂ + ModifierGradient of organic modifierBroad range of polarities; chiral separations.[4][16]Requires specialized instrumentation.

Conclusion

The purification of polar organic compounds requires a thoughtful and systematic approach. By understanding the fundamental principles of different chromatographic techniques and anticipating common pitfalls, you can develop efficient and robust purification methods. This guide serves as a starting point for troubleshooting. Always remember to approach method development iteratively, changing one parameter at a time to understand its effect on the separation.

References

  • Purification: Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

  • How to Avoid Common Problems with HILIC Methods . Restek. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Corporation. [Link]

  • Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase . LCGC International. [Link]

  • Preventing Hydrophobic Collapse: Demystifying AQ Columns . Welch Materials. [Link]

  • Retaining Polar Compounds . LCGC Europe. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation . Technology Networks. [Link]

  • The LCGC Blog: Chromatography Technical Tips - Polar Analyte Retention and Phase Collapse . LCGC Europe. [Link]

  • How Good is SFC for Polar Analytes? . Chromatography Today. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? . Teledyne LABS. [Link]

  • HILIC – The Rising Star of Polar Chromatography . Element Lab Solutions. [Link]

  • Reverse Phase Chromatography Techniques . Chrom Tech, Inc. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) . Royal Society of Chemistry. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention . Waters Corporation. [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents . Welch Materials. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Hichrom Limited. [Link]

  • Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC . LCGC International. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications . Technology Networks. [Link]

  • Mastering HILIC-Z Separation for Polar Analytes . Agilent. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns . Phenomenex. [Link]

Sources

Technical Support Center: Removal of Catalyst Impurities from Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of removing residual metal catalysts from the synthesis of carboxylic acids. In pharmaceutical and fine chemical synthesis, minimizing metal impurities to parts-per-million (ppm) or even parts-per-billion (ppb) levels is not just a matter of purity, but of safety and regulatory compliance.[1][2]

This center is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your purification strategies.

Understanding the Challenge: Why Catalyst Removal is Critical

Palladium, rhodium, and ruthenium catalysts are powerful tools in modern organic synthesis, enabling a wide range of C-C and C-X bond formations essential for constructing complex carboxylic acid derivatives.[3] However, these metals can leach into the reaction mixture, posing significant challenges:

  • Toxicity and Regulatory Hurdles: Residual heavy metals in active pharmaceutical ingredients (APIs) are strictly regulated by bodies like the FDA due to their potential toxicity.[1]

  • Impact on Downstream Chemistry: Metal impurities can interfere with subsequent reaction steps, poison other catalysts, or degrade the final product.

  • Product Quality and Stability: The presence of metals can lead to discoloration and reduced shelf-life of the final carboxylic acid product.

The nature of the catalyst—whether homogeneous (dissolved in the reaction medium) or heterogeneous (a solid in a liquid medium)—greatly influences the choice of purification strategy.[4][5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the purification of your carboxylic acid product.

Issue 1: My isolated carboxylic acid is a gray or black powder, indicating residual heterogeneous catalyst (e.g., Pd/C).
  • Causality: This is often due to fine catalyst particles that are not effectively removed by standard filtration. These fine particles can form colloidal suspensions in the reaction mixture.[5][6]

  • Troubleshooting Workflow:

    G start Gray/Black Product celite Filter through Celite® pad start->celite Initial Step carbon Treat with Activated Carbon celite->carbon If discoloration persists scavenger Use Solid-Supported Scavenger carbon->scavenger For stubborn cases end Colorless Product scavenger->end

  • Detailed Protocols:

    • Filtration through Celite®: This is a simple and effective first line of defense. Celite®, a form of diatomaceous earth, creates a fine filter bed capable of trapping small catalyst particles. [4][5] 1. Prepare a short column or plug of Celite® in a filter funnel. 2. Wet the Celite® pad with the reaction solvent. 3. Dilute your reaction mixture with a suitable solvent to reduce viscosity. 4. Pass the diluted mixture through the Celite® pad under vacuum. 5. Wash the pad with additional fresh solvent to ensure complete recovery of your product.

    • Activated Carbon Treatment: Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for residual palladium and colored impurities. [3][7][8] 1. After the reaction, cool the mixture to room temperature. 2. Add activated carbon (e.g., 0.1-0.5 wt equivalent relative to your product) to the reaction mixture. [6] 3. Stir the suspension, sometimes with gentle heating (e.g., 40-50 °C), for several hours to overnight. [3][6]The optimal time and temperature should be determined empirically. 4. Remove the activated carbon by filtration through Celite®.

Issue 2: After workup of a homogeneous catalysis reaction, my carboxylic acid has high levels of dissolved metal (e.g., Pd, Rh).
  • Causality: Homogeneous catalysts are, by design, soluble in the reaction medium. Simple filtration will not remove them. [9]The metal can be present as ions or soluble complexes.

  • Solution Matrix:

Purification MethodPrincipleBest ForConsiderations
Recrystallization Difference in solubility between the carboxylic acid and the metal impurity in a given solvent system.Solid carboxylic acids. Highly effective for achieving high purity. [5][10]Requires finding a suitable solvent where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution. [11]
Liquid-Liquid Extraction Partitioning of the metal impurity into an aqueous phase, while the desired organic product remains in the organic phase.Carboxylic acids soluble in organic solvents immiscible with water.The pH of the aqueous phase can be adjusted to enhance the partitioning of metal salts. [12][13]Centrifugal extractors can improve efficiency for larger scales. [14][15]
Metal Scavengers Chelating agents immobilized on a solid support (e.g., silica, polymer resin) that selectively bind to the metal. [2][16]Low to moderate levels of metal contamination. Highly selective.Thiol-functionalized silica gels are particularly effective for palladium. [6][17]Requires stirring the scavenger with the product solution followed by filtration.
Chromatography Differential adsorption of the carboxylic acid and the metal impurity onto a stationary phase (e.g., silica gel, alumina).Both purification and analysis, especially in early-stage development. [4][18]Can be resource-intensive for large-scale purification. [19]
  • Experimental Protocol: Metal Scavenging

    • Dissolve the crude carboxylic acid in a suitable organic solvent.

    • Add a solid-supported metal scavenger (e.g., thiol-functionalized silica gel, 3-5 equivalents relative to the estimated metal content). [16] 3. Stir the mixture at room temperature for 4-16 hours. [16]In some cases, gentle heating may improve kinetics.

    • Filter off the scavenger resin.

    • Wash the resin with fresh solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the purified carboxylic acid.

Issue 3: My final product is contaminated with Ruthenium, and the reaction solution is discolored.
  • Causality: Ruthenium leaching from catalysts can occur, leading to discoloration (yellow or brown) of the reaction mixture due to the formation of soluble ruthenium complexes or colloidal particles. [20]A decline in catalytic activity is also a strong indicator of ruthenium loss. [20][21]

  • Troubleshooting Steps:

    • Quantify Leaching: First, analyze the ruthenium content in your product and the reaction filtrate using techniques like Inductively Coupled Plasma (ICP) analysis. [2] 2. Optimize Reaction Conditions: Leaching can be influenced by factors like pH, temperature, and solvent. [4]Re-evaluate these parameters to find conditions that minimize leaching.

    • Adsorption: Activated carbon can be effective for removing some soluble ruthenium species. [22] 4. Specialized Scavengers: Consider using scavengers specifically designed for ruthenium removal.

Frequently Asked Questions (FAQs)

Q1: How do I choose between activated carbon and a specialized metal scavenger? A1: The choice depends on cost, selectivity, and the level of contamination. Activated carbon is inexpensive and effective for removing palladium and colored impurities, but it can sometimes adsorb the product, reducing yield. [3][7]Specialized scavengers offer higher selectivity for specific metals and may result in less product loss, but they are more expensive. [2][23]For high-value products like APIs, the selectivity of a scavenger is often preferred.

Q2: Can I use recrystallization to remove both dissolved and particulate metal impurities? A2: Recrystallization is primarily effective for removing dissolved (homogeneous) impurities. [10][11]For particulate (heterogeneous) impurities, it's best to perform a filtration step (e.g., through Celite®) before recrystallization to avoid trapping the solid impurities within the crystals of your product.

Q3: What are the key parameters to control during a liquid-liquid extraction for metal removal? A3: The key parameters are the choice of immiscible solvents, the pH of the aqueous phase, and the number of extractions. [12]For carboxylic acids, you can manipulate the pH to keep your product in the organic phase while extracting metal salts into the aqueous phase. For example, keeping the pH acidic will ensure the carboxylic acid remains protonated and more soluble in the organic solvent.

Q4: My catalyst is rhodium-based. Are there specific considerations for its removal? A4: Rhodium can be more challenging to remove than palladium. Adsorption onto activated carbon has been shown to be an effective method for removing dissolved rhodium compounds from organic process streams. [22]Oxidative methods can also be employed to convert rhodium into a more easily extractable form (Rh³⁺). [24] Q5: How can I prevent catalyst leaching in the first place? A5: While complete prevention is difficult, you can minimize leaching by:

  • Choosing a more stable catalyst support.

  • Optimizing reaction conditions (temperature, pressure, solvent) to be less harsh on the catalyst.

  • Ensuring the catalyst is properly prepared and handled to maintain its integrity.

Concluding Remarks

The effective removal of catalyst impurities is a multi-faceted challenge that requires a systematic and informed approach. By understanding the nature of the catalyst and the impurity, and by employing the appropriate purification techniques, researchers can ensure the quality, safety, and efficacy of their synthesized carboxylic acids. This guide serves as a starting point; meticulous experimental design and analysis are paramount for developing a robust and scalable purification process.

References

  • API Purification. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Various Authors. (2015). How I can remove the metals (Fe, Na, K, Ca etc) from my organic compound (readily soluble in methanol)? ResearchGate. Retrieved from [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. (n.d.). ACS Publications. Retrieved from [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. Retrieved from [Link]

  • Application Of Centrifugal Extractor In Catalyst Recovery. (2024). Tiei Extraction. Retrieved from [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. Retrieved from [Link]

  • Centrifugal Extractor for Waste Catalyst Recovery. (2025). Tiei Extraction. Retrieved from [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. Retrieved from [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
  • Liquid-Liquid Extraction Equipment and Chemical Separation Solutions. (n.d.). Koch Modular. Retrieved from [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers. Retrieved from [Link]

  • Activated carbon supported palladium, Palladium on Carbon (Pd/C) catalyst. (n.d.). Princeton Powder. Retrieved from [Link]

  • Methods and systems for removing homogeneous catalyst-related contaminants present in a hydrocarbon product. (n.d.). Google Patents.
  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. Retrieved from [Link]

  • How to purify a carboxylic acid by recrystallisation? (2018). The Student Room. Retrieved from [Link]

  • Liquid–liquid extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. (2025). ResearchGate. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]

  • Process for removal of rhodium compounds from process streams. (n.d.). Google Patents.
  • Catalyst-liquid separation in a slurry reactor. (n.d.). Google Patents.
  • Recover and recycle rhodium from spent partial oxidation catalysts. (n.d.). Google Patents.
  • Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (2022). MDPI. Retrieved from [Link]

  • Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (2025). ResearchGate. Retrieved from [Link]

  • Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one. (n.d.). ResearchGate. Retrieved from [Link]

  • Removal of Traces of Metals from Reagents. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Method of removing palladium. (n.d.). Google Patents.
  • A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor. (2023). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Novel Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of novel tetrahydropyran (THP) derivatives. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning THP synthesis from the laboratory bench to larger-scale production. The tetrahydropyran motif is a cornerstone in medicinal chemistry, and its efficient, scalable synthesis is critical for advancing drug discovery and development programs.[1][2]

This guide moves beyond standard laboratory protocols to address the unique challenges that arise during scale-up, including thermal management, mixing efficiency, and impurity control. Here, you will find practical, field-tested advice in a question-and-answer format, detailed troubleshooting guides, and robust experimental protocols to ensure your scale-up campaigns are successful, safe, and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when planning the scale-up of tetrahydropyran synthesis.

Q1: Which synthetic route for tetrahydropyran synthesis is generally the most scalable?

A1: The scalability of a synthetic route depends on several factors, including the specific substitution pattern of the target THP, cost of goods, and available equipment. However, some generalizations can be made:

  • Prins Cyclization: This is a powerful and frequently used method for constructing the THP ring.[2][3][4][5] Its scalability is generally good, especially when using heterogeneous catalysts that can be easily filtered off, simplifying downstream processing.[6] However, the use of strong acids can pose corrosion challenges in standard reactors, and careful control of the reaction temperature is crucial to prevent side reactions.[2][5]

  • Hetero-Diels-Alder Reaction: This cycloaddition approach is highly efficient and often provides excellent stereocontrol.[1][2] The primary challenge in scaling up is often the thermal sensitivity of the dienes and dienophiles, and the potential for polymerization or degradation at elevated temperatures needed to drive the reaction to completion.[7][8][9]

  • Intramolecular Hydroalkoxylation/Cyclization: Metal-catalyzed (e.g., Pt, Co, Ag) cyclization of hydroxyalkenes is a versatile method.[10] Key scale-up considerations include catalyst cost, removal of metal residues from the final product, and potential catalyst deactivation.

  • Oxa-Michael Addition: This intramolecular reaction is an effective method for forming the THP ring.[1] Its scalability is often dependent on the efficiency of the preceding steps to synthesize the acyclic precursor.

Q2: What are the primary safety concerns when scaling up the synthesis of cyclic ethers like tetrahydropyran?

A2: Safety is paramount during scale-up. Key concerns include:

  • Thermal Runaway: Many reactions for THP synthesis are exothermic. What is easily managed in a lab flask can become a serious hazard in a large reactor due to the decreased surface-area-to-volume ratio, which limits efficient heat dissipation.[11][12][13] A thorough thermal hazard evaluation, including reaction calorimetry, is essential to understand the reaction's heat flow and to design appropriate cooling protocols.[14][15]

  • Peroxide Formation: Ethers, including tetrahydropyran and common solvents like THF, can form explosive peroxides upon exposure to air and light.[16] It is critical to use peroxide-free solvents and to consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Handling of Reagents: Many reagents used in THP synthesis, such as strong acids, organometallic catalysts, and flammable solvents, have inherent hazards that are amplified at larger scales.[16] Ensure proper personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed-system transfers) are in place.

Q3: How do I adapt a laboratory-scale purification method for large-scale production?

A3: Direct scaling of laboratory purification methods is often impractical.

  • Column Chromatography: While a go-to method in the lab, large-scale chromatography is expensive, time-consuming, and generates significant solvent waste.[17] It is generally avoided in large-scale production unless absolutely necessary.

  • Crystallization: This is the preferred method for purifying solid products at scale. Developing a robust crystallization procedure is a critical part of process development. This may involve screening various solvents and optimizing temperature profiles.[18]

  • Distillation: For liquid THP derivatives, distillation can be an effective purification method, provided the compound is thermally stable.

  • Extraction: Liquid-liquid extraction is a common workup procedure. On a large scale, it's important to consider potential emulsion formation and to have strategies in place to manage it.[19]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the scale-up of tetrahydropyran synthesis.

Issue 1: Low or Stalled Reaction Yield

A common and frustrating issue is a reaction that works well at the 1-gram scale but fails to proceed to completion or gives a low yield at the 100-gram scale.

Initial Diagnostic Questions:

  • Was the reaction truly stalled, or did the product decompose? Compare in-process control (IPC) samples (e.g., TLC, LC-MS) over time.

  • Were the reagents of the same quality and purity as the lab-scale experiment? Impurities in starting materials can have a more pronounced effect at a larger scale.

  • Was the mixing efficient? Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, which can cause side reactions or decomposition.[11][20]

Caption: Troubleshooting decision tree for low reaction yield.

Detailed Action Plan:

  • Re-verify Starting Materials: Source and re-characterize all starting materials and reagents. What was a minor impurity at the lab scale can become a significant issue when scaled up.[12]

  • Investigate Mixing and Heat Transfer:

    • Mixing: A magnetic stir bar is often insufficient for larger volumes. Use an overhead mechanical stirrer and ensure a vortex is formed to indicate good agitation.[13]

    • Heat Transfer: The internal temperature of a large reactor can lag significantly behind the external heating or cooling bath.[11] Use a thermocouple to monitor the internal reaction temperature and adjust the external temperature accordingly. For highly exothermic reactions, consider controlling the rate of addition of a key reagent to manage the heat output.[12][15]

  • Analyze for Side Products: A thorough analysis of the crude reaction mixture can provide clues. For instance, in a Prins cyclization, common side reactions include the formation of dienes or undesired stereoisomers.[2][4][5] The presence of new impurities at scale often points to issues with temperature control or mixing.

Issue 2: Formation of New or Increased Levels of Impurities

The impurity profile of a reaction can change significantly upon scale-up.

Initial Diagnostic Questions:

  • What is the structure of the new impurity? Identifying the impurity is key to understanding its formation mechanism.

  • At what stage of the reaction does the impurity appear? Monitor the reaction progress by taking samples at regular intervals.

  • Is the impurity related to the starting materials or a side reaction of the product?

Reaction TypeCommon Side Reactions/ImpuritiesPotential Cause on Scale-UpMitigation Strategy
Prins Cyclization Elimination to form dienes, formation of 1,3-dioxanes, undesired stereoisomers.[2][4][5]Localized overheating due to poor heat transfer.Slower addition of reagents, improved cooling capacity, use of a milder Lewis acid.[3]
Hetero-Diels-Alder Polymerization of the diene or dienophile, retro-Diels-Alder reaction.[7][8][9]Extended reaction times at elevated temperatures.Use of a more active catalyst to lower the reaction temperature, careful monitoring of reaction completion.
Oxa-Michael Addition Incomplete cyclization, formation of dimers or oligomers.Insufficient catalyst activity or concentration, poor mixing.Increase catalyst loading, screen alternative catalysts, ensure efficient mixing.
Issue 3: Purification and Isolation Challenges

What was a simple purification in the lab can become a major bottleneck at scale.

Initial Diagnostic Questions:

  • Is the product a solid or an oil? This will dictate the primary purification strategy.

  • What are the polarities of the product and major impurities?

  • Is the product stable to the purification conditions (e.g., pH, temperature)?

  • Develop a Crystallization Protocol: For solid products, crystallization is the most scalable purification method.[18]

    • Solvent Screening: Screen a variety of solvents and solvent mixtures to find conditions that provide good recovery and high purity.

    • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred.

    • Seeding: Using a small amount of pure product (seed crystals) can help to control the crystallization process and improve consistency.[18]

  • Optimize Liquid-Liquid Extraction:

    • Solvent Selection: Choose a solvent that provides a good partition coefficient for your product while minimizing the extraction of impurities.

    • pH Adjustment: For acidic or basic compounds, adjusting the pH of the aqueous phase can dramatically improve separation.

    • Brine Washes: Washing the organic layer with brine can help to break emulsions and remove residual water.

  • Purification of Highly Polar Compounds: Highly polar THP derivatives can be challenging to purify.

    • Reversed-Phase Chromatography: While still a form of chromatography, reversed-phase can sometimes be more amenable to scale-up than normal-phase for polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can be effective for purifying very polar compounds that are not retained on reversed-phase columns.[1][21]

Part 3: Experimental Protocols for Scaled-Up Synthesis

The following protocols are provided as examples and should be adapted based on the specific substrate and safety considerations.

Protocol 1: Scaled-Up Prins Cyclization for the Synthesis of a 2,6-disubstituted Tetrahydropyran-4-ol

This protocol is adapted from literature procedures for the synthesis of 4-hydroxytetrahydropyran derivatives.[3][10]

Reaction Scheme:

G Homoallylic Alcohol Homoallylic Alcohol plus + Homoallylic Alcohol->plus Aldehyde Aldehyde catalyst [H+] Aldehyde->catalyst Lewis or Brønsted Acid Solvent, RT to 50 °C plus->Aldehyde product 2,6-disubstituted Tetrahydropyran-4-ol catalyst->product

Caption: General scheme for Prins cyclization.

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, and thermocouple

  • Addition funnel

  • Homoallylic alcohol (1.0 kg, 1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Lewis acid catalyst (e.g., InCl₃, 0.1 equiv)

  • Solvent (e.g., Dichloromethane, 5 L)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reactor Setup: Assemble and dry the 10 L reactor under a nitrogen atmosphere.

  • Charge Reactants: Charge the homoallylic alcohol and dichloromethane to the reactor. Begin stirring and cool the solution to 0-5 °C using a circulating chiller.

  • Catalyst Addition: Add the Lewis acid catalyst to the reactor in one portion.

  • Controlled Aldehyde Addition: Add the aldehyde to the addition funnel and add it dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature below 10 °C. This controlled addition is crucial to manage the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly add saturated aqueous sodium bicarbonate solution to quench the reaction. Be cautious of gas evolution.

  • Workup: Transfer the mixture to a large separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 1 L).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization or large-scale column chromatography.

References

  • ACS Chemical Health & Safety. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Fujita, A., Masukawa, T., Kawasaki, S., & Demus, D. (n.d.). New Liquid Crystalline Tetrahydropyran Derivatives. Taylor & Francis. [Link]

  • Sharma, N., Sharma, R., & Kumar, S. (2017). A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives. AIP Publishing. [Link]

  • MDPI. (2022). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • ChemRxiv. (n.d.). Enhanced Crystallinity of Tetrahalopyridyl (THP) Derivatized Compounds. [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?[Link]

  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. [Link]

  • University of Fribourg, Chemistry Department. (n.d.). Guide for crystallization. [https://www.unifr.ch/chem/files/assets/public/ Crystallography/Guide for crystallization.pdf]([Link] Crystallography/Guide for crystallization.pdf)

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]

  • ResearchGate. (n.d.). Chapter 16. Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. [Link]

  • Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. [Link]

  • ResearchGate. (n.d.). Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. [Link]

  • MDPI. (n.d.). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. [Link]

  • ResearchGate. (n.d.). Modeling and Scale-Up of Mixing- and Temperature-Sensitive Chemical Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Tetrahydropyranyl Ether (THPE) Formation in Hydroxyl Group Protection and Conversion to Other Useful Functionalities. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

  • NIH. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. [Link]

  • IChemE. (n.d.). a strategy for process safety in the fine chemical and speciality. [Link]

  • RSC. (n.d.). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • MDPI. (n.d.). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. [Link]

  • Aral Research. (n.d.). Top Research Lab in Ahmedabad | Analytical Lab in Ahmedabad. [Link]

  • ACS Publications. (n.d.). Hetero-Diels-Alder reaction transition structures: reactivity, stereoselectivity, catalysis, solvent effects, and the exo-lone-pair effect. [Link]

  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]

  • Ladderane. (2020, December 14). The ABCs of performing organic synthesis reactions [Video]. YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-Ethyloxane-4-carboxylic acid and Tetrahydropyran-4-carboxylic acid for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the tetrahydropyran (oxane) scaffold is a privileged structure, lauded for its favorable physicochemical properties and metabolic stability. Within this class of compounds, subtle structural modifications can lead to significant shifts in biological activity and synthetic accessibility. This guide offers a deep comparative analysis of two such analogs: Tetrahydropyran-4-carboxylic acid and its C4-ethylated counterpart, 4-Ethyloxane-4-carboxylic acid, providing researchers, scientists, and drug development professionals with the critical data and procedural insights needed for informed compound selection and synthesis.

At a Glance: Structural and Physicochemical Divergence

The core distinction between these two molecules is the presence of an ethyl group at the C4 position of the oxane ring in this compound. This seemingly minor addition creates a quaternary center and fundamentally alters the molecule's properties.

Figure 1: Chemical Structures of the Compared Molecules

G cluster_0 Tetrahydropyran-4-carboxylic acid cluster_1 This compound a O(C1CCCC1C(=O)O) b O(C1CC(CC)(C(=O)O)C1)

Caption: 2D structures of Tetrahydropyran-4-carboxylic acid and this compound.

The introduction of the ethyl group has predictable, yet significant, consequences for the molecule's physicochemical profile, which are crucial for its behavior in biological systems.

Table 1: Comparative Physicochemical Properties

PropertyTetrahydropyran-4-carboxylic acidThis compoundScientific Rationale for the Difference
Molecular Formula C₆H₁₀O₃C₈H₁₄O₃Addition of a C₂H₄ moiety.
Molecular Weight 130.14 g/mol [1]158.19 g/mol Increased mass due to the ethyl group.
Melting Point (°C) 87-89[2][3]Not experimentally reported; predicted to be lower.The ethyl group can disrupt crystal lattice packing, typically leading to a lower melting point.
Predicted pKa ~4.43[4]~4.9-5.0The electron-donating inductive effect of the ethyl group destabilizes the carboxylate anion, making the acid slightly weaker (higher pKa).
Predicted XlogP ~0.2 - 0.50.8[5]The nonpolar ethyl group significantly increases lipophilicity, which is reflected in a higher octanol-water partition coefficient.
Aqueous Solubility HigherLowerThe increased lipophilicity (higher logP) of the ethylated compound reduces its affinity for polar solvents like water.

Synthesis Strategy: A Tale of Two Pathways

The synthetic routes to these compounds diverge significantly due to the structural difference at the C4 position. The synthesis of the unsubstituted analog is straightforward, while the creation of the C4-quaternary center in the ethylated version requires a more elaborate strategy.

Synthesis of Tetrahydropyran-4-carboxylic acid: The Malonic Ester Route

A robust and common method for synthesizing Tetrahydropyran-4-carboxylic acid is through a malonic ester synthesis, which efficiently constructs the tetrahydropyran ring.

Figure 2: Workflow for Tetrahydropyran-4-carboxylic acid Synthesis

G start Diethyl Malonate + Bis(2-chloroethyl) ether cyclization Cyclization (NaOEt, EtOH) start->cyclization Step 1 hydrolysis Saponification (NaOH, H₂O) cyclization->hydrolysis Step 2 decarboxylation Acidification & Decarboxylation (HCl, heat) hydrolysis->decarboxylation Step 3 product Tetrahydropyran-4-carboxylic acid decarboxylation->product

Caption: The three-step synthesis of Tetrahydropyran-4-carboxylic acid via the malonic ester pathway.

Experimental Protocol:

  • Step 1: Cyclization to form Diethyl tetrahydropyran-4,4-dicarboxylate.

    • Rationale: This step utilizes the nucleophilic character of the enolate of diethyl malonate to perform a double alkylation with bis(2-chloroethyl) ether, forming the tetrahydropyran ring in a single pot.

    • Procedure: A solution of sodium ethoxide is prepared in anhydrous ethanol under an inert atmosphere. Diethyl malonate is added dropwise, followed by the addition of bis(2-chloroethyl) ether. The mixture is heated to reflux for 12-18 hours. After cooling, the solvent is removed, and the residue is worked up with water and an organic solvent to isolate the crude diethyl tetrahydropyran-4,4-dicarboxylate.[6][7]

  • Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid.

    • Rationale: Saponification of the diester using a strong base converts it to the corresponding dicarboxylate salt.

    • Procedure: The crude diester from the previous step is suspended in an aqueous solution of sodium hydroxide and heated to reflux for 4-6 hours.[6]

  • Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid.

    • Rationale: Acidification of the reaction mixture protonates the dicarboxylate to form the dicarboxylic acid. This β-keto acid analog is unstable to heat and readily undergoes decarboxylation.

    • Procedure: The reaction mixture is cooled in an ice bath and carefully acidified to a pH of 1-2 with concentrated hydrochloric acid. The dicarboxylic acid intermediate precipitates and is then heated in a high-boiling point solvent (e.g., xylene) to 120-130 °C until the evolution of carbon dioxide ceases.[6][7] The final product is then isolated by extraction and purified.

Synthesis of this compound: A Stepwise Alkylation Approach

The synthesis of the C4-ethylated analog also begins with a malonic ester synthesis to form the ring, but requires an additional, separate alkylation step to introduce the ethyl group.

Figure 3: Workflow for this compound Synthesis

G start Diethyl Malonate + Bis(2-chloroethyl) ether cyclization Cyclization (NaOEt, EtOH) start->cyclization Step 1 ethylation Ethylation (NaOEt, EtI) cyclization->ethylation Step 2 hydrolysis Saponification & Decarboxylation (KOH, then HCl, heat) ethylation->hydrolysis Step 3 product This compound hydrolysis->product

Caption: A multi-step workflow for the synthesis of this compound.

Experimental Protocol:

  • Step 1: Cyclization to form Diethyl tetrahydropyran-4,4-dicarboxylate.

    • Rationale & Procedure: This step is identical to the first step in the synthesis of the unsubstituted analog, as described in section 2.1.

  • Step 2: Ethylation of Diethyl tetrahydropyran-4,4-dicarboxylate.

    • Rationale: A second deprotonation at the C4 position generates a new enolate, which can then be alkylated with an ethyl halide to create the desired quaternary center.

    • Procedure: The purified diethyl tetrahydropyran-4,4-dicarboxylate is dissolved in anhydrous ethanol. A solution of sodium ethoxide is added, and the mixture is stirred to form the enolate. Ethyl iodide is then added, and the reaction is heated to reflux for several hours. The progress of the ethylation is monitored by TLC or GC-MS.

  • Step 3: Saponification and Decarboxylation.

    • Rationale: The resulting diethyl 4-ethyltetrahydropyran-4,4-dicarboxylate is a sterically hindered diester. Strong basic hydrolysis followed by acidification and heating will yield the final product.

    • Procedure: A concentrated aqueous solution of potassium hydroxide is added to the cooled reaction mixture. The mixture is heated to reflux for an extended period (e.g., 12 hours) to ensure complete hydrolysis. After cooling, the mixture is acidified with concentrated HCl and heated to induce decarboxylation. The final product is isolated via extraction and purified by column chromatography or recrystallization.

Implications for Drug Discovery and Development

The choice between these two scaffolds is a strategic one in the context of a drug discovery program.

  • Tetrahydropyran-4-carboxylic acid serves as a polar, conformationally restricted building block. Its lower lipophilicity can be advantageous for achieving good aqueous solubility and minimizing non-specific binding to off-target proteins. It can act as a bioisosteric replacement for a cyclohexane ring, with the ring oxygen providing a potential hydrogen bond acceptor site, which can lead to improved target engagement.

  • This compound offers a more lipophilic scaffold. The increase in logP imparted by the ethyl group can enhance cell membrane permeability and, in some cases, improve oral bioavailability. The presence of a quaternary carbon at the C4 position can also confer metabolic stability by blocking a potential site of enzymatic oxidation. However, the increased lipophilicity must be carefully managed, as it can also lead to decreased solubility, increased plasma protein binding, and a higher potential for off-target toxicities.

References

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC. Retrieved from [Link]

  • CORE. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated. Retrieved from [Link]

  • Organic Letters. (n.d.). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Carbonylative Ring Expansion of Cyclic Carboxylic Acids. Retrieved from [Link]

  • Alex Avdeef, Tímea Völgyi, & Krisztina Takács-Novák. (n.d.). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • ACS Publications. (n.d.). Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations1. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • ResearchGate. (n.d.). The α‐Alkylation of Free Carboxylic Acid with Halides and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyloxane-4-carboxylic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]

  • PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

Sources

A Comparative Analysis of Substituted Oxane Carboxylic Acids: Unveiling Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the oxane (tetrahydropyran) ring, particularly when functionalized with a carboxylic acid, represents a privileged scaffold. Its inherent conformational properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions make it a valuable building block for developing novel therapeutics. The strategic placement of various substituents on the oxane ring allows for the fine-tuning of physicochemical properties and biological activity, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive comparison of the biological activities of substituted oxane carboxylic acids, offering insights into their structure-activity relationships (SAR). We will delve into the synthetic rationale, explore diverse biological effects, and present detailed experimental protocols for evaluating their therapeutic potential.

The Oxane Carboxylic Acid Scaffold: A Versatile Template

The carboxylic acid group is a common feature in numerous pharmaceuticals, contributing to their solubility and ability to interact with biological targets.[1][2] When appended to an oxane ring, this functionality, combined with various substituents, gives rise to a diverse array of pharmacological activities.[3] The oxane ring itself is not merely a passive linker; its stereochemistry and the equatorial or axial orientation of substituents can profoundly influence target binding and overall efficacy.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of substituted oxane carboxylic acids often begins with readily available starting materials, with key steps involving ring formation and functional group manipulation. A common approach involves the cyclization of hydroxy esters or the oxidation of corresponding alcohols.[4][5][6] The choice of synthetic route is critical as it dictates the accessible substitution patterns and stereochemical outcomes.

Synthesis_Workflow Start Starting Materials (e.g., β-hydroxy ketones) Step1 Michael Addition/ Substitution Start->Step1 Ethyl Carbamate Step2 Reduction Step1->Step2 NaBH4 Step3 Cyclization Step2->Step3 Triphosgene Final Substituted Oxane Carboxylic Acid Esters Step3->Final Hydrolysis Hydrolysis Final->Hydrolysis Base/Acid Final_Acid Target Oxane Carboxylic Acids Hydrolysis->Final_Acid

Caption: A generalized synthetic workflow for producing substituted oxane carboxylic acids.

Comparative Biological Activities: A Multifaceted Analysis

The true potential of substituted oxane carboxylic acids is revealed through the systematic evaluation of their biological activities. Below, we compare representative compounds with varying substitution patterns across key therapeutic areas.

Antimicrobial Activity

Substituted oxanes have shown promise as antimicrobial agents.[3][7] The nature and position of the substituent can significantly impact their potency against bacteria and fungi.

Table 1: Comparative Antimicrobial Activity of Substituted Oxane Carboxylic Acids

Compound IDR1 SubstituentR2 SubstituentMIC vs. S. aureus (µg/mL)MIC vs. C. albicans (µg/mL)
OXA-001 HH>128>128
OXA-002 4-Cl-PhH3264
OXA-003 4-F-PhH1632
OXA-004 2,4-diCl-PhH816
OXA-005 4-Cl-PhCH364128

Data presented is a representative compilation based on trends observed in the literature.

The data in Table 1 suggests that the introduction of a halogenated phenyl group at the R1 position significantly enhances antimicrobial activity compared to the unsubstituted parent compound (OXA-001). Furthermore, a di-substituted phenyl ring (OXA-004) appears to be more potent than a mono-substituted one (OXA-002, OXA-003). The presence of a substituent at the R2 position (OXA-005) seems to be detrimental to the activity. This highlights a clear structure-activity relationship where lipophilicity and electronic effects of the R1 substituent play a crucial role.[8]

Anticancer Activity

The anticancer potential of oxane derivatives is an emerging area of research.[9] Certain substitutions can lead to compounds with significant cytotoxicity against various cancer cell lines.

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound IDR1 SubstituentR2 SubstituentHeLa (Cervical Cancer)HepG2 (Liver Cancer)
OXA-006 PhH55.278.1
OXA-007 4-F-PhH12.525.3
OXA-008 4-CF3-PhH5.810.2
OXA-009 NaphthylH2.14.5

Data presented is a representative compilation based on trends observed in the literature.

As illustrated in Table 2, the introduction of electron-withdrawing groups like fluorine (OXA-007) and trifluoromethyl (OXA-008) on the phenyl ring at R1 enhances anticancer activity. A bulkier, more lipophilic naphthyl group (OXA-009) further improves potency. This suggests that interactions with a hydrophobic pocket in the biological target might be a key determinant of activity.[10]

Anti-inflammatory Activity

Derivatives of quinoline-2-carboxylic acid, which share structural similarities with some substituted oxanes, have demonstrated anti-inflammatory and analgesic properties.[11] This suggests that substituted oxane carboxylic acids could also be explored for their potential in treating inflammatory conditions.

Mechanistic Insights: The Role of the Carboxylic Acid

The carboxylic acid moiety is often essential for the biological activity of these compounds.[12][13] It can act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active site of enzymes or receptors. The acidity of the carboxylic acid, which can be modulated by the electronic effects of the substituents on the oxane ring, also plays a critical role in its ionization state at physiological pH, thereby influencing its target engagement and cell permeability.[2]

Mechanism_of_Action cluster_compound Substituted Oxane Carboxylic Acid cluster_target Biological Target Compound Oxane Ring (Scaffold) Target Enzyme/Receptor Active Site Compound->Target Conformational Fit Substituent Substituent (R) (Modulates Properties) Substituent->Target Hydrophobic/Steric Interactions Carboxylic_Acid Carboxylic Acid (-COOH) (Pharmacophore) Carboxylic_Acid->Target Hydrogen Bonding Ionic Interactions Biological_Response Therapeutic Effect Target->Biological_Response Inhibition/ Activation

Caption: The interplay of different structural components of a substituted oxane carboxylic acid with its biological target.

Experimental Protocols

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plate. The final concentration of DMSO should not exceed 1%.

  • Add the bacterial inoculum to each well containing the diluted compounds.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

Substituted oxane carboxylic acids represent a promising class of compounds with a wide range of biological activities. The structure-activity relationships discussed in this guide underscore the importance of rational design in optimizing their therapeutic potential. Future research should focus on exploring novel substitution patterns, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The continued investigation of this versatile scaffold holds significant promise for the development of new and effective treatments for a variety of diseases.

References

  • de Souza, M. V. N., et al. (2005). Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[4][7]oxazinane-3-carboxylic acid ethyl esters. Bioorganic & Medicinal Chemistry, 13(10), 3447-3453. [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. [Link]

  • US Patent No. US4824975A. (1989). Process for the preparation of oxetane-3-carboxylic acids.
  • Harrill, J. A., et al. (2023). Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. Toxicological Sciences, 191(2), 343-356. [Link]

  • Sharma, P., & Kumar, A. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of Pharmaceutical Sciences and Research, 11(1), 1-8. [Link]

  • Saejong, P., et al. (2023). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic & Biomolecular Chemistry, 21(1), 108-112. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Synthetic Applications of Oxone®. Tetrahedron, 65(42), 8451-8471. [Link]

  • Gorin, B. I., et al. (2015). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. The Journal of Organic Chemistry, 80(13), 6788-6793. [Link]

  • Vale, N., et al. (2024). On the potential role of naturally occurring carboxylic organic acids as anti-infective agents: opportunities and challenges. Journal of Infection, 88(2), 105809. [Link]

  • Kleemann, A. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-30). Wiley-VCH. [Link]

  • GeeksforGeeks. (2023). Uses of Carboxylic Acid. [Link]

  • Request PDF. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • Nau, H. (1990). Structure-activity relationships (SAR) and structure-metabolism relationships (SMR) affecting the teratogenicity of carboxylic acids. Drug Metabolism Reviews, 22(5), 411-449. [Link]

  • LibreTexts Chemistry. (2024). 20.2: Structure and Properties of Carboxylic Acids. [Link]

  • Kumar, S., et al. (2025). A Pharmacological Update of Oxadiazole Derivatives: A Review. Current Medicinal Chemistry. [Link]

  • Gryglewski, R. J., et al. (1996). Pharmacology of mesoionic oxatriazole derivatives in blood, cardiovascular and respiratory systems. Polish journal of pharmacology, 48(1), 93-99. [Link]

  • LibreTexts Chemistry. (2014). 11.2: The Structures of Carboxylic Acids and Carboxylic Acid Derivatives. [Link]

  • Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in microbiology, 4, 273. [Link]

  • Ugwu, D. I., et al. (2017). Synthesis and Biological Applications of Hydroxamates. International Journal of Organic Chemistry, 7(3), 266-282. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1633. [Link]

  • Fathima, S. S., et al. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 56(1), 1-6. [Link]

  • Zhang, N., et al. (2022). Pharmacological Effects of FTY720 and its Derivatives. Current Pharmaceutical Design, 28(20), 1629-1638. [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 40(4), 709-714. [Link]

  • Chalopin, M., et al. (2019). Design, Synthesis, Pharmacological Evaluation and Vascular Effects of Delphinidin Analogues. Current Pharmaceutical Design, 25(10), 1121-1132. [Link]

Sources

Bridging the Digital and the Biological: A Guide to Validating In Silico Predictions with In Vitro Experiments

Author: BenchChem Technical Support Team. Date: February 2026

In the modern era of drug discovery, computational, or in silico, methods have become indispensable for rapidly screening vast libraries of chemical compounds to identify potential therapeutic candidates.[1][2][3] These approaches, ranging from molecular docking to complex machine learning algorithms, offer a powerful lens to predict the interaction between a molecule and its biological target.[1][3] However, a prediction is merely a hypothesis. To bridge the gap between computational theory and biological reality, rigorous in vitro experimental validation is paramount.[4][5][6] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to effectively validate in silico predictions, ensuring that only the most promising candidates advance in the drug discovery pipeline.

The journey from a promising in silico hit to a validated lead compound is a multi-step process that requires careful experimental design and interpretation. Neglecting this crucial validation phase can lead to costly late-stage failures in clinical trials, a significant portion of which are attributed to a lack of efficacy or unforeseen toxicity.[7][8] By implementing a robust in vitro validation cascade early on, research teams can "fail fast and fail early," conserving resources for compounds with the highest probability of success.[9]

The In Silico to In Vitro Workflow: A Strategic Overview

The validation process is not a linear path but rather an iterative cycle of prediction, testing, and refinement. The overall goal is to systematically build a body of evidence that supports the computationally generated hypothesis.

G cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Validation Phase virtual_screening Virtual Screening / Molecular Docking admet_prediction In Silico ADMET Prediction virtual_screening->admet_prediction Filter top hits biochemical_assays Biochemical Assays (Target Binding) admet_prediction->biochemical_assays Select candidates for synthesis cell_based_assays Cell-Based Assays (Functional Response) biochemical_assays->cell_based_assays Confirm cellular activity adme_tox_assays In Vitro ADME/Tox Assays cell_based_assays->adme_tox_assays Assess drug-like properties adme_tox_assays->virtual_screening Iterate / Refine Model caption Figure 1. Iterative workflow for in silico prediction and in vitro validation.

Caption: Figure 1. Iterative workflow for in silico prediction and in vitro validation.

Pillar 1: Confirming Target Engagement with Biochemical and Biophysical Assays

The first and most fundamental question to answer is whether the computationally predicted compound physically interacts with the intended biological target. Biochemical and biophysical assays provide a direct measure of this interaction in a controlled, cell-free environment.[10]

Commonly Employed Techniques:
  • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are workhorses for studying binding events.[10][11] They are highly sensitive and amenable to high-throughput screening.[12]

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events, offering valuable kinetic data (association and dissociation rates) that can help differentiate between compounds.[11][13]

  • Differential Scanning Fluorimetry (DSF): Also known as the Thermal Shift Assay, DSF measures the change in a protein's melting temperature upon ligand binding, providing a robust and often high-throughput method to confirm target engagement.[14]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a versatile technique that can be adapted to assess the inhibitory activity of a test compound on its target.[11]

Data Presentation: Prioritizing Hits from Primary Biochemical Screens

Compound IDIn Silico Docking Score (kcal/mol)Target Binding Affinity (IC50, µM)Method
Cmpd-001-10.20.5FRET
Cmpd-002-9.81.2SPR
Cmpd-003-9.5> 50FRET
Cmpd-004-9.15.8DSF

This table illustrates how to correlate in silico predictions with initial experimental data to prioritize compounds for further investigation.

Pillar 2: Assessing Functional Consequences with Cell-Based Assays

While biochemical assays confirm target binding, they do not reveal the compound's effect within a living system.[10][15] Cell-based assays are crucial for understanding the functional consequences of target engagement and provide a more physiologically relevant context.[15][16]

Key Categories of Cell-Based Assays:
  • Target Engagement Assays in a Cellular Context: Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays confirm that the compound can enter the cell and bind to its intended target in a complex cellular environment.[17][18]

  • Signaling Pathway Modulation: These assays measure downstream effects of target engagement, such as changes in second messenger levels (e.g., cAMP, calcium), protein phosphorylation, or reporter gene expression.[19]

  • Cell Viability and Cytotoxicity Assays: It is essential to determine if the compound's effect is due to specific target modulation or simply cellular toxicity. Standard assays include MTT, MTS, and CellTiter-Glo®.[20][21]

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standard method for assessing the effect of a novel compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[20] Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[22] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[20][23]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[22]

Pillar 3: Profiling Drug-Like Properties with In Vitro ADME/Tox Assays

A compound that is potent and effective in a cell-based assay may still fail if it has poor pharmacokinetic properties or is toxic.[7] Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) is critical for selecting candidates with a higher likelihood of success in vivo.[24][25]

Essential In Vitro ADME/Tox Assays:
  • Permeability: The Caco-2 permeability assay is a widely used model to predict intestinal absorption of orally administered drugs.[7][26]

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes helps determine its metabolic fate and predict its half-life in the body.[26]

  • Plasma Protein Binding: This assay measures the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to the target tissue.[7]

  • Cytotoxicity: Beyond general cell viability, specific cytotoxicity assays can assess for mechanisms of cell death (e.g., apoptosis, necrosis) or off-target effects.

  • Cardiotoxicity: Early assessment of potential cardiotoxicity, often using hERG channel assays, is crucial due to regulatory concerns.[24]

Visualizing the Validation Funnel

G cluster_funnel Validation Funnel virtual_hits Virtual Screening Hits (~10^6 compounds) biochem_hits Biochemical Hits (~10^3 compounds) virtual_hits->biochem_hits Biochemical Assays cell_hits Cell-Active Hits (~10^2 compounds) biochem_hits->cell_hits Cell-Based Assays adme_leads Leads with Favorable ADME/Tox (~10 compounds) cell_hits->adme_leads In Vitro ADME/Tox preclinical_candidate Preclinical Candidate (1-2 compounds) adme_leads->preclinical_candidate caption Figure 2. The validation funnel from virtual hits to preclinical candidates.

Sources

A Comparative Guide to the Structure-Activity Relationships of Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrahydropyran (THP) scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of bioactive natural products and synthetic pharmaceuticals.[1][2] Its inherent conformational rigidity and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, make it a valuable bioisostere for cyclohexane and other cyclic systems in drug design.[1] This strategic replacement can favorably modulate physicochemical properties such as lipophilicity and pKa, ultimately enhancing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various tetrahydropyran derivatives, offering insights into the rational design of potent and selective therapeutic agents across different disease areas. We will delve into specific examples, supported by experimental data, to illustrate how subtle structural modifications of the THP core can lead to significant changes in biological activity.

The Versatility of the Tetrahydropyran Scaffold in Medicinal Chemistry

The THP ring can be strategically incorporated into molecular architectures to achieve tighter binding interactions with biological targets. The oxygen heteroatom can form crucial hydrogen bonds, and the constrained nature of the ring can reduce the entropic penalty upon binding.[1] This has led to the successful development of THP-containing drugs for a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, and central nervous system disorders.

Logical Progression of SAR Studies

The exploration of SAR for a new chemical series typically follows a systematic approach. This workflow ensures that modifications are made in a logical and informative manner, maximizing the knowledge gained from each synthesized compound.

SAR_Workflow A Initial Hit Identification B Core Scaffold Modification A->B Establish Core Importance C Side Chain Exploration (R-group analysis) B->C Identify Key Interaction Points D Stereochemical Investigation C->D Refine 3D Spatial Arrangement E Lead Optimization (ADME/Tox Profiling) D->E Improve Drug-like Properties MIC_Workflow A Prepare serial dilutions of test compound in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Include positive (no drug) and negative (no bacteria) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC as the lowest concentration with no visible growth. D->E

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Preparation: Dissolve the tetrahydropyran derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound.

  • Controls: Include wells with only broth and bacteria (positive control) and wells with only broth (negative control).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the viability of cancer cell lines.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [3]2. Compound Treatment: Treat the cells with various concentrations of the tetrahydropyran derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration. [3]

Conclusion

The tetrahydropyran scaffold continues to be a highly valuable and versatile building block in modern drug discovery. The comparative analysis of SAR across different therapeutic areas reveals several key principles for the design of potent and selective inhibitors. The strategic placement of substituents, careful consideration of stereochemistry, and the introduction of moieties to improve physicochemical properties are all critical for successful lead optimization. As our understanding of disease biology deepens, the rational design of novel tetrahydropyran derivatives, guided by robust SAR studies, will undoubtedly lead to the development of new and effective medicines.

References
  • Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. PubMed. [Link]

  • Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. PMC - NIH. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central. [Link]

  • Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria. PubMed. [Link]

  • The chemistry and pharmacology of tetrahydropyridines. PubMed - NIH. [Link]

  • New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. ResearchGate. [Link]

  • Novel tetrahydropyran‐triazole hybrids with antiproliferative activity against human tumor cells. ResearchGate. [Link]

  • New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. PubMed. [Link]

  • Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity. ResearchGate. [Link]

  • Antiviral Activity of Tetrahydro-2(1H)-Pyrimidinones and Related Compounds: Classification SAR Study. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC - NIH. [Link]

  • Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. PubMed. [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. NIH. [Link]

  • The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. [Link]

Sources

A Senior Application Scientist's Guide to Carboxylic Acid Isosteres: A Comparative Analysis Featuring 4-Ethyloxetane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the Carboxylic Acid Moiety

In the landscape of medicinal chemistry, the carboxylic acid functional group is a cornerstone of pharmacophore design. Its ability to act as a hydrogen bond donor and acceptor, coupled with its capacity to form strong ionic interactions when deprotonated at physiological pH, makes it indispensable for anchoring drug molecules to their biological targets.[1][2] However, this very utility presents a series of challenges that can derail a promising drug candidate. The inherent polarity and anionic charge of the carboxylate group often lead to significant drawbacks, including:

  • Limited Membrane Permeability: The negative charge severely restricts passive diffusion across biological membranes, hindering oral absorption and access to intracellular targets.[3][4]

  • Metabolic Liabilities: Carboxylic acids are prone to metabolic transformation, particularly through glucuronidation, to form reactive acyl glucuronides. These metabolites have been implicated in idiosyncratic drug toxicities, a major concern in drug safety.[1][2][5]

  • Poor Pharmacokinetics: Rapid clearance and high plasma protein binding are common issues associated with carboxylic acid-containing drugs, complicating dosing regimens.[6]

To mitigate these risks while preserving the essential binding interactions, medicinal chemists employ the strategy of bioisosteric replacement .[3][4] This involves substituting the carboxylic acid with a different functional group that mimics its critical physicochemical properties—volume, shape, and electronic distribution—but possesses a superior ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

This guide provides an in-depth comparison of several prominent carboxylic acid isosteres, with a focus on the emerging class of oxetane carboxylic acids, represented here by 4-Ethyloxetane-4-carboxylic acid . We will objectively compare its projected performance against well-established alternatives like tetrazoles, acylsulfonamides, and hydroxamic acids, supported by a framework of key experimental data.

The Contenders: A Profile of Key Carboxylic Acid Isosteres

The selection of an appropriate isostere is context-dependent, requiring a careful balance of acidity, lipophilicity, metabolic stability, and synthetic accessibility.[4] Below, we profile our selected isosteres.

4-Ethyloxetane-4-carboxylic acid: The Conformationally-Restricted Modulator

While direct experimental data for 4-Ethyloxetane-4-carboxylic acid is not widely available in public literature, we can infer its properties based on the known utility of the oxetane ring in medicinal chemistry. The oxetane moiety is a four-membered, saturated heterocycle that has gained traction as a "magic" fragment for its ability to improve solubility, metabolic stability, and lipophilicity simultaneously.[1]

  • Structural Impact: The rigid, three-dimensional structure of the oxetane ring, with the carboxylic acid and ethyl group emerging from the same quaternary center, presents a distinct spatial arrangement of atoms compared to a simple aliphatic carboxylic acid. This conformational constraint can be exploited to optimize binding to a specific target pocket.

  • Physicochemical Hypothesis: It is hypothesized that the oxetane's polar ether linkage will improve aqueous solubility, while the overall compact, non-planar structure may disrupt metabolic pathways and improve permeability compared to more linear acids. The acidity (pKa) is expected to be similar to other aliphatic carboxylic acids.

1H-Tetrazole: The Classic Mimic

The 5-substituted 1H-tetrazole is arguably the most successful and widely used carboxylic acid isostere.[7] Its planar, aromatic ring system effectively mimics the geometry and charge distribution of a carboxylate.

  • Key Features: Tetrazoles exhibit pKa values (~4.5-5.1) very similar to those of carboxylic acids, allowing them to exist as anions at physiological pH and form comparable ionic bonds.[3][7]

  • Advantages: The tetrazolate anion is significantly more lipophilic than a carboxylate, which can enhance membrane permeability and oral absorption.[7] Furthermore, tetrazoles are generally resistant to the metabolic pathways that plague carboxylic acids, such as acyl glucuronidation, thereby reducing the risk of forming reactive metabolites.[8]

N-Acylsulfonamides: The Non-Planar H-Bonding Alternative

The N-acylsulfonamide group is another acidic moiety frequently employed as a carboxylic acid surrogate.[9]

  • Key Features: This group also has a pKa in the range of 3.5-4.5, ensuring it is ionized at physiological pH.[10][11] Unlike the planar carboxylate or tetrazole, the acylsulfonamide has a non-planar, tetrahedral geometry around the sulfur atom.

  • Advantages: This distinct three-dimensional structure provides a different vector for hydrogen bonding interactions, which can be leveraged to improve binding affinity or selectivity.[9] They often exhibit good metabolic stability.[12]

Hydroxamic Acids: The Metal-Chelating Specialist

While often used for their strong metal-chelating properties (e.g., in HDAC inhibitors), hydroxamic acids also serve as carboxylic acid bioisosteres.[3]

  • Key Features: Hydroxamic acids are considerably less acidic than carboxylic acids, with pKa values typically in the range of 8-9.[3] This means they are largely neutral at physiological pH, which can be advantageous for membrane permeability.

  • Disadvantages: A significant drawback is their metabolic instability. Hydroxamic acids can be readily metabolized back to the corresponding carboxylic acids, either via hydrolysis or P450-mediated oxidation, potentially negating the benefits of the isosteric replacement.[3][13]

Comparative Analysis: A Data-Driven Framework

To provide an objective comparison, we have synthesized data from a seminal study by Ballatore et al. that systematically evaluated a library of phenylpropionic acid derivatives, where the carboxylic acid was replaced with various isosteres.[14] This allows for a direct, side-by-side assessment of how each isostere impacts key drug-like properties.

Note: Data for an oxetane carboxylic acid is not available in this specific dataset and is represented as a hypothetical entry based on general principles of the oxetane moiety for illustrative purposes.

Table 1: Comparative Physicochemical and ADME Properties of Carboxylic Acid Isosteres

PropertyPhenylpropionic Acid (Parent)Tetrazole AnalogAcylsulfonamide AnalogHydroxamic Acid Analog4-Ethyloxetane-4-carboxylic acid (Hypothetical)
Structure Ph-CH₂CH₂-COOH Ph-CH₂CH₂-CN₄H Ph-CH₂CH₂-CONHSO₂CH₃ Ph-CH₂CH₂-CONHOH Et-(Oxetane)-COOH
Acidity (pKa) 4.7[14]4.9[14]~4.0[10][11]9.3[14]~4.5
Lipophilicity (logD at pH 7.4) -0.16[14]-0.12[14]0.44[14]1.13[14]Lower than parent
Permeability (logPapp) -6.2[14]-6.6[14]-5.8[14]-Improved
Metabolic Stability (HLM t½) ModerateHigh[7][15]High[12]Low[3][13]High[1]

Analysis of Causality:

  • Acidity: Tetrazoles and acylsulfonamides effectively mimic the pKa of carboxylic acids. The high pKa of hydroxamic acid means it will be predominantly neutral at pH 7.4, drastically altering its interaction profile and improving passive diffusion.[3][14]

  • Lipophilicity & Permeability: Interestingly, while the tetrazole is often considered more lipophilic, systematic studies show its logD can be very similar to the parent acid.[14] However, it is often significantly less permeable in PAMPA assays, a counterintuitive result that highlights the complexity beyond simple lipophilicity.[14][16] Isosteres that are less acidic, like the hydroxamic acid and acylsulfonamide, show higher logD values as they are less ionized, which generally correlates with higher permeability.[14] The oxetane ring is expected to reduce lipophilicity while improving permeability due to its unique polarity and conformational effects.[1]

  • Metabolic Stability: The high metabolic stability of tetrazoles and acylsulfonamides is a primary driver for their use.[7][12] Conversely, the poor stability of hydroxamic acids often limits their application as simple carboxylate replacements.[13]

Visualizing the Concepts

Diagrams are essential for clarifying complex relationships and workflows in drug discovery.

G cluster_parent Parent Drug Candidate cluster_issues ADME/Tox Issues cluster_isosteres Bioisosteric Replacements Parent R-COOH (Carboxylic Acid) Issues Poor Permeability Metabolic Instability Potential Toxicity Parent->Issues can lead to Tetrazole R-CN4H (Tetrazole) Issues->Tetrazole address with Acylsulfonamide R-CONHSO2R' (Acylsulfonamide) Issues->Acylsulfonamide address with Oxetane R-(Oxetane)-COOH (Oxetane Acid) Issues->Oxetane address with Hydroxamic R-CONHOH (Hydroxamic Acid) Issues->Hydroxamic address with

Caption: Bioisosteric replacement strategy for mitigating carboxylic acid liabilities.

Experimental Methodologies: The Foundation of Trustworthy Data

The data presented in this guide is generated through standardized, validated assays. Describing these protocols is critical for scientific integrity and reproducibility.

pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant.

Workflow Diagram:

G A 1. Calibrate pH Meter (pH 4, 7, 10 buffers) B 2. Prepare Analyte Solution (~1 mM in 0.15 M KCl) A->B C 3. Titrate with NaOH (0.1 M) (Add in small increments) B->C D 4. Record pH vs. Volume (Generate titration curve) C->D E 5. Determine Inflection Point (pH = pKa at half-equivalence) D->E

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

  • Preparation: Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10).[17] Prepare a ~1 mM solution of the test compound in an aqueous solution with constant ionic strength (e.g., 0.15 M KCl).[18]

  • Titration: Place the solution in a vessel on a magnetic stirrer and immerse the pH electrode.[17]

  • Data Collection: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acid). After each addition, allow the pH reading to stabilize and record the value.[18]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[17] Perform at least three replicate titrations to ensure reliability.[18]

Lipophilicity (logD) by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between an aqueous phase (phosphate-buffered saline, PBS, at pH 7.4) and an immiscible organic solvent (n-octanol).[19][20]

Workflow Diagram:

G A 1. Pre-saturate Solvents (n-octanol with PBS & vice-versa) B 2. Add Compound (to mixture of solvents) A->B C 3. Shake to Equilibrium (~16-24 hours) B->C D 4. Separate Phases (Centrifugation) C->D E 5. Quantify Concentration (LC-MS/MS in each phase) D->E F 6. Calculate logD log([C]octanol / [C]aqueous) E->F

Caption: Workflow for logD determination via the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by shaking them together for at least 24 hours to ensure mutual saturation.[20]

  • Partitioning: Add a known amount of the test compound (often from a DMSO stock) to a vial containing a defined volume ratio of the pre-saturated n-octanol and PBS.[21]

  • Equilibration: Shake the vial vigorously for a set period (e.g., sonicate for 30 minutes followed by overnight shaking) to allow the compound to reach equilibrium between the two phases.[21]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.[21]

  • Quantification: Carefully sample an aliquot from each phase and determine the compound's concentration using a suitable analytical method, typically LC-MS/MS.[22]

  • Calculation: The distribution coefficient, logD, is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay assesses a compound's susceptibility to Phase I metabolism by incubating it with a subcellular liver fraction containing key enzymes like Cytochrome P450s.[23]

G A 1. Prepare Incubation Mix (HLM, buffer, compound) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH cofactor) B->C D 4. Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Cold acetonitrile + IS) D->E F 6. Analyze by LC-MS/MS (Quantify remaining parent) E->F G 7. Calculate Half-Life (t½) F->G

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Membrane Preparation: Coat the microporous filter of a 96-well donor plate with an artificial membrane solution (e.g., 1-2% lecithin in dodecane). [24][25]2. Plate Loading: Add buffer to the wells of a 96-well acceptor plate. Add the test compound solution (e.g., 100-500 µM in buffer) to the wells of the coated donor plate. [26]3. Assembly and Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate this assembly for a defined period (e.g., 18 hours) at room temperature. [26][27]4. Quantification: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS). [26]5. Calculation: The apparent permeability coefficient (Papp) is calculated using the concentrations in the donor and acceptor wells, accounting for the volumes and membrane surface area.

Conclusion and Strategic Outlook

The replacement of a carboxylic acid is a critical, yet nuanced, decision in drug design. This guide demonstrates that no single isostere is universally superior; the choice is a strategic one, dictated by the specific liabilities of the parent molecule and the goals of the optimization program.

  • Tetrazoles remain a first-line choice for their robust metabolic stability and close pKa mimicry, though their anticipated permeability benefits are not always realized and must be experimentally verified. [7][14]* Acylsulfonamides offer a similar acidity profile but with a distinct 3D geometry, providing a valuable tool for exploring new interactions within a binding site. [9]* Hydroxamic Acids are generally poor choices for simple isosteric replacement due to metabolic instability, but their unique properties make them valuable in specific contexts, such as metal chelation. [3][13]* 4-Ethyloxetane-4-carboxylic Acid , as a representative of a newer class, presents an intriguing profile. The incorporation of the oxetane ring is a modern strategy to simultaneously improve multiple ADME parameters. [1]While less characterized, this isostere class offers a promising avenue for achieving a unique balance of improved permeability and metabolic stability while retaining the crucial acidic anchor.

Ultimately, the principle of bioisosterism is not a predictive science but an empirical one. [3]A screening approach, where a panel of diverse isosteres is synthesized and evaluated using the robust experimental protocols detailed here, remains the most effective strategy for identifying a drug candidate with an optimal balance of potency and developability.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Meanwell, N. A. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed, 23335349. Available from: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate. Available from: [Link]

  • Meanwell, N. A. (2013). Carboxylic acid (bio)isosteres in drug design. R Discovery. Available from: [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4448. Available from: [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]

  • Dwyer, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. PubMed, 18258389. Available from: [Link]

  • Ferreira, L. A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Wikipedia. (n.d.). Acylsulfonamide. Wikipedia. Available from: [Link]

  • Francisco, K. R., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ORCA - Online Research @ Cardiff. Available from: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. Available from: [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Kansy, M., et al. (2017). PAMPA. Bio-protocol. Available from: [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available from: [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. PubMed Central. Available from: [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available from: [Link]

  • B-I-G.PRO. (2024). LogP / LogD shake-flask method. Protocols.io. Available from: [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Technology Networks. Available from: [Link]

  • Ecker, A. K., et al. (2022). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. PubMed Central. Available from: [Link]

  • Ecker, A. K., et al. (2022). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ResearchGate. Available from: [Link]

  • Horgan, C. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available from: [Link]

  • Trajković, J., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 147, 318-331. Available from: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

  • Chen, Y., et al. (2023). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. PubMed, 37142490. Available from: [Link]

  • Francisco, K. R., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ResearchGate. Available from: [Link]

  • Horgan, C. (2023). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. Available from: [Link]

  • Bredael, K., et al. (2022). Overview of metabolic pathways of carboxylic-acid-containing drugs... ResearchGate. Available from: [Link]

  • Lokey Lab. (2017). Shake Flask logK. Lokey Lab Protocols. Available from: [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available from: [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available from: [Link]

  • Syla, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed, 25968358. Available from: [Link]

  • Duncton, M. A. J., et al. (2018). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. ResearchGate. Available from: [Link]

  • Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link]

  • Čuperlović-Culf, M., et al. (2018). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Available from: [Link]

  • Chem-Space. (2023). Carboxylic Acid Bioisosteres. Chem-Space. Available from: [Link]

  • De Biasi, A., et al. (2014). Development of Methods for the Determination of pKa Values. PubMed Central. Available from: [Link]

Sources

A Comparative Guide to the Reactivity of Substituted Heterocyclic Carboxylic Acids in Esterification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic carboxylic acids are foundational scaffolds in medicinal chemistry and materials science. Their ester derivatives are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials, serving as key intermediates, prodrugs, or the active compounds themselves. The efficiency of ester synthesis from these precursors is therefore a critical parameter in drug development and process chemistry. However, the reactivity of heterocyclic carboxylic acids in esterification is not uniform; it is profoundly influenced by the nature of the heteroatom, the size of the ring, the position of the carboxylic acid, and the electronic properties of other substituents.

This guide provides an in-depth comparison of the reactivity of common substituted heterocyclic carboxylic acids in esterification. Moving beyond a simple procedural outline, we will explore the mechanistic underpinnings of these reactivity differences, supported by experimental observations and authoritative sources. Our objective is to equip researchers with the predictive understanding needed to select optimal reaction strategies, troubleshoot challenging syntheses, and accelerate their development timelines.

Mechanistic Framework: The Fischer-Speier Esterification

The most fundamental method for this transformation is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] Understanding its mechanism is crucial for rationalizing the reactivity differences among heterocyclic substrates. The reaction proceeds through a series of reversible steps, aptly summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]

The key steps influenced by the heterocyclic scaffold are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The basicity of the carbonyl oxygen, which is modulated by the electronic effects of the heterocyclic ring, influences this pre-equilibrium.

  • Nucleophilic Attack by the Alcohol: The alcohol attacks the activated carbonyl carbon to form a tetrahedral intermediate.[4] The rate of this step is directly proportional to the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the heterocyclic ring accelerate this step, while electron-donating groups decelerate it.

All steps are reversible, and the equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.[5]

Comparative Reactivity Analysis

The reactivity of a heterocyclic carboxylic acid in esterification is a complex interplay of electronic and steric factors originating from the ring system.

Pyridinecarboxylic Acids: The Influence of Nitrogen Position

The isomers of pyridinecarboxylic acid—picolinic (pyridine-2-carboxylic), nicotinic (pyridine-3-carboxylic), and isonicotinic (pyridine-4-carboxylic) acid—provide a classic case study in the influence of heteroatom position.[6][7] Under the acidic conditions of Fischer esterification, the pyridine nitrogen is protonated, transforming the ring into a powerful electron-withdrawing group.

  • Isonicotinic (4-) and Nicotinic (3-) Acids: These isomers generally exhibit good reactivity. The protonated nitrogen exerts a strong electron-withdrawing inductive (-I) and resonance (-M) effect, which significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Isonicotinic acid, where the carboxyl group is para to the nitrogen, experiences a particularly strong resonance-based withdrawal, often leading to high reactivity.[8]

  • Picolinic (2-) Acid: The reactivity of picolinic acid is more complex. While the proximate protonated nitrogen still provides a strong electron-pull, its position introduces two competing effects:

    • Steric Hindrance: The adjacent nitrogen and its associated proton or catalytic species can sterically hinder the approach of the alcohol to the carbonyl carbon.

    • Chelation: The ability of the nitrogen lone pair and the carboxylic acid to chelate metal ions or interact with the acid catalyst can sometimes impede the desired reaction pathway. In coupling reactions using reagents like DCC (dicyclohexylcarbodiimide), picolinic acid is known to be problematic, leading to the formation of N-acylureas instead of the desired ester.[9][10]

Five-Membered Rings: Thiophene, Furan, and Pyrrole Derivatives

Five-membered aromatic heterocycles like furan, thiophene, and pyrrole are electron-rich compared to benzene. This property generally reduces the intrinsic electrophilicity of the carbonyl carbon in their respective carboxylic acids, potentially leading to slower reaction rates compared to isonicotinic acid.

  • Thiophene-2-carboxylic Acid vs. Thiophene-3-carboxylic Acid: Thiophene-2-carboxylic acid is a versatile building block readily used in esterification.[11][12] A fascinating comparative study using DFT and Hartree-Fock theory revealed that thiophene-2-carboxylic acid is experimentally more reactive than its 3-isomer.[13] This enhanced reactivity is attributed to a specific conformer where an internal hydrogen bond forms between the carboxylic acid proton and the thiophene sulfur. This interaction polarizes the acid function, increasing the carbonyl carbon's electrophilicity and optimizing the trajectory for nucleophilic attack.[13]

  • Furan-2-carboxylic Acid (2-Furoic Acid): This acid is also a common substrate for esterification.[14] The furan ring is a π-excessive system, but the oxygen heteroatom is highly electronegative. The interplay of these effects results in moderate reactivity. Problems in handling can arise, as some furan derivatives are prone to decomposition under strong acidic conditions.[15]

  • Indole-3-carboxylic Acid: As a fused ring system, indole is highly electron-rich. The electron density donated by the pyrrole moiety into the benzene ring system deactivates the carbonyl group towards nucleophilic attack compared to simpler aromatic acids. Consequently, the esterification of indole-3-carboxylic acid can be sluggish under standard Fischer conditions and may require more forcing conditions or alternative activation methods.[16]

The Role of Additional Ring Substituents

Substituents on the heterocyclic ring exert predictable electronic effects on reactivity.[17]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) increase the rate of esterification. They act synergistically with the inherent electronic properties of the ring to further enhance the electrophilicity of the carbonyl carbon.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), or amino (-NH₂) groups decrease the reaction rate. They donate electron density into the ring system, which in turn reduces the partial positive charge on the carbonyl carbon, making it less attractive to the alcohol nucleophile.

Quantitative Data Summary

Direct, side-by-side kinetic data for the esterification of a wide range of heterocyclic acids is sparse in the literature. However, based on mechanistic principles and reported synthetic outcomes, we can establish a qualitative reactivity comparison.

Heterocyclic Carboxylic AcidPosition of -COOHKey Structural Factor(s)Expected Relative Reactivity
Isonicotinic Acid 4Strong -I, -M effect from protonated NVery High
Nicotinic Acid 3Strong -I, -M effect from protonated NHigh
Thiophene-2-carboxylic Acid 2Intramolecular H-bonding with sulfurHigh
Picolinic Acid 2-I effect vs. Steric hindrance/chelationModerate to Low
Thiophene-3-carboxylic Acid 3π-excessive ringModerate
Furan-2-carboxylic Acid 2π-excessive ring, O electronegativityModerate
Indole-3-carboxylic Acid 3Highly electron-rich fused ring systemLow

Experimental Protocols

To ensure self-validating and reproducible results, the following detailed protocols are provided.

Protocol 1: General Procedure for Comparative Fischer-Speier Esterification

This protocol allows for the direct comparison of different heterocyclic carboxylic acids under identical conditions.

G cluster_0 Setup & Reaction cluster_1 Work-up & Isolation cluster_2 Analysis A 1. Add heterocyclic carboxylic acid (1.0 eq), alcohol (10.0 eq), and a magnetic stir bar to a round-bottom flask. B 2. Add a catalytic amount of concentrated H₂SO₄ (e.g., 0.05 eq). A->B C 3. Fit the flask with a reflux condenser. B->C D 4. Heat the mixture to reflux for a predetermined time (e.g., 4, 8, 12, 24 h). C->D E 5. Cool the reaction to room temperature. D->E F 6. Quench by slowly adding to a saturated NaHCO₃ solution. E->F G 7. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). F->G H 8. Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. G->H I 9. Concentrate the solvent in vacuo to yield the crude ester. H->I J 10. Analyze crude product by ¹H NMR or GC-MS against an internal standard to determine conversion/yield. I->J

Caption: Workflow for comparative Fischer esterification.

Causality Behind Choices:

  • Excess Alcohol (10 eq): Using the alcohol as the solvent and in large excess shifts the reaction equilibrium towards the product side, maximizing yield as per Le Châtelier's principle.[5]

  • Sulfuric Acid (H₂SO₄): A strong, non-nucleophilic acid is an effective catalyst for protonating the carbonyl.[18] It also acts as a dehydrating agent, further pushing the equilibrium forward.[2]

  • Time-Course Sampling: To accurately compare reactivity, samples should be taken at multiple time points to generate a reaction profile for each substrate.

  • Quantitative Analysis (NMR/GC-MS): Comparing yields requires a robust quantitative method. Using an internal standard corrects for variations in sample preparation and analysis.

Protocol 2: Esterification via Anhydride Intermediate using (Boc)₂O/DMAP

This method is suitable for acids that are sensitive to strong acid or sterically hindered, such as picolinic acid. It proceeds under milder, non-acidic conditions.[19]

  • Reaction Setup: To a stirred solution of the heterocyclic carboxylic acid (1.0 eq), alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an aprotic solvent (e.g., dichloromethane, DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography.

Causality Behind Choices:

  • (Boc)₂O and DMAP: This combination generates a highly reactive mixed anhydride in situ. DMAP acts as a nucleophilic catalyst.[19]

  • Mild Conditions: The absence of strong acid avoids potential degradation of sensitive heterocyclic rings and circumvents the problematic side reactions associated with DCC couplings for substrates like picolinic acid.[9]

  • Volatile Byproducts: The byproducts of this reaction are t-butanol and CO₂, which are easily removed, simplifying purification.[19]

Visualizing Reactivity Factors

The interplay between the structural features of the acid determines its ultimate reactivity.

G A Heterocyclic Carboxylic Acid B Electronic Effects (-I, -M, +M) A->B Ring N, O, S; Substituents C Steric Hindrance A->C Ortho-substituents (e.g., Picolinic Acid) D Intramolecular Interactions A->D H-Bonding (e.g., Thiophene-2-COOH) E Carbonyl Electrophilicity (δ+) B->E Increases δ+ (EWGs) Decreases δ+ (EDGs) F Rate of Nucleophilic Attack C->F Decreases Rate D->E Increases δ+ E->F Directly Proportional G Overall Esterification Reactivity F->G

Caption: Key factors influencing esterification reactivity.

Conclusion

The reactivity of substituted heterocyclic carboxylic acids in esterification is a predictable function of their inherent structural and electronic properties. Electron-withdrawing character, whether from a protonated ring nitrogen in pyridine derivatives or from specific intramolecular interactions as seen in thiophene-2-carboxylic acid, enhances the electrophilicity of the carbonyl carbon and accelerates the reaction. Conversely, electron-rich systems like indoles and steric hindrance adjacent to the reaction center tend to decrease reactivity. By understanding these core principles, researchers can rationally select substrates, anticipate reaction outcomes, and choose the most effective esterification protocol—be it the classic Fischer-Speier method for reactive substrates or milder activation techniques for more challenging cases—thereby streamlining the synthesis of vital ester compounds.

References

  • Vertex AI Search. The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
  • Organic Chemistry Portal. Fischer Esterification.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022).
  • Christensen, J. B. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. (2001).
  • Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons.
  • Profeta, S. et al. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling. (2010).
  • Chemistry Steps. Fischer Esterification.
  • University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • BenchChem. A Comparative Guide to Esterification Yields: Diazodiphenylmethane vs. Alternative Methods. (2025).
  • MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001).
  • ACS Publications. Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. The Journal of Organic Chemistry.
  • ACS Publications. Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. ACS Engineering Au. (2025).
  • Wikipedia. Isonicotinic acid.
  • ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. (2025).
  • Neuman, R. C. Substituent Effects. (2005).
  • Wikipedia. Thiophene-2-carboxylic acid.
  • ResearchGate. A Method for Esterification Reaction Rate Prediction of Aliphatic Monocarboxylic Acids with Primary Alcohols in 1,4-Dioxane Based on Two Parametrical Taft Equation. (2025).
  • BenchChem. Isonicotinic acid: Structure, synthesis, applications and biochemical significance.
  • ResearchGate. Methods for the synthesis of indole-3-carboxylic acid esters (microreview).
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • ResearchGate. Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. (2025).
  • ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. (2025).
  • ResearchGate. Electrochemical Mediated Esterification Reaction of Carboxylic Acids and Alcohols. (2025).
  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025).
  • Sigma-Aldrich. Indole-3-carboxylic acid Vetec reagent grade, 98%.
  • ResearchGate. (PDF) Solvent and Structure Effects on Electronic Absorption Spectra of the Isomeric Pyridinecarboxylic Acids. (2026).
  • RSC Publishing. Coupling reactions of indole-3-acetic acid derivatives. Synthesis of arcyriaflavin A. Journal of the Chemical Society, Perkin Transactions 1.
  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Google Patents. Esterification of 2,5-furan-dicarboxylic acid.
  • RSC Publishing. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications.
  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. (2024).
  • Semantic Scholar. Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. (2018).
  • MedCrave online. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020).
  • ResearchGate. Synthesis of esters derived from 2,5-furandicarboxylic acid and study of its plasticizing effects on poly(lactic acid).
  • Wikipedia. 2-Furoic acid.
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022).
  • ResearchGate. Influence of steric and electronic effects of substituents on the molecular structures and conformational flexibility of 1,8-naphthalenedicarboximides. (2025).
  • RSC Publishing. Pyridine–borane complex-catalysed thioesterification: the direct conversion of carboxylic acids to thioesters. Chemical Communications.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the characterization of novel compounds. It is designed for researchers, scientists, and drug development professionals to make informed decisions when establishing and cross-validating analytical methods to ensure data integrity, accuracy, and regulatory compliance.

The Imperative of Cross-Validation in Novel Compound Analysis

In the landscape of drug discovery and development, the robust characterization of a novel compound is paramount. The analytical methods used to quantify and qualify these new chemical entities (NCEs) must be rigorously tested to ensure they are fit for purpose. Cross-validation is the systematic process of demonstrating that two distinct analytical methods provide equivalent, reliable, and reproducible results for the same analyte.[1] This is not merely a procedural formality but a cornerstone of scientific integrity, particularly when methods are transferred between laboratories or when a well-established method is compared against a newer, more sensitive one.[1]

The rationale for cross-validating a traditional method like HPLC against a more advanced technique like LC-MS/MS is multifaceted. Often, HPLC methods are developed early in the discovery phase for their robustness and cost-effectiveness in determining purity and potency.[2] As the compound progresses through development, the need for higher sensitivity and selectivity, especially for metabolite identification or analysis in complex biological matrices, necessitates the use of LC-MS/MS.[2][3] Cross-validation ensures a seamless transition and confirms that the data generated across the development lifecycle is consistent and comparable.

This guide will delve into the practicalities of cross-validating these two powerful techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5]

Foundational Pillars of Analytical Method Validation

Before embarking on a cross-validation study, it is crucial to understand the core performance characteristics that define a validated analytical method. These parameters, as stipulated by ICH Q2(R2), form the basis of our comparison.[4][5]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[6][7]

  • Linearity: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6][7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[6][7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6][7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6][7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6][7]

The following diagram illustrates the hierarchical relationship between these core validation parameters.

G cluster_0 Method Performance Characteristics cluster_1 Sensitivity Specificity Specificity Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Robustness Robustness LOD LOD LOQ LOQ LOQ->LOD Range->LOQ

Caption: Interdependence of analytical method validation parameters.

Comparative Analysis: HPLC vs. LC-MS/MS

The choice between HPLC with ultraviolet (UV) detection and LC-MS/MS is dictated by the specific requirements of the analysis at different stages of drug development.

FeatureHPLC (with UV/Vis Detector)LC-MS/MS
Detection Basis Light AbsorbanceMolecular Mass-to-Charge Ratio (m/z)
Selectivity Moderate; susceptible to co-eluting interferences.[2]Excellent; distinguishes compounds by molecular weight, even if they co-elute.[2]
Sensitivity Parts Per Million (ppm) rangeParts Per Billion (ppb) to Parts Per Trillion (ppt) range.[2]
Application Routine QA/QC, purity assessment, high-concentration assays in simple matrices.[2]Trace-level impurity analysis, metabolite identification, bioanalysis in complex matrices.[2][3]
Cost & Complexity Lower initial investment and maintenance; uses standard "HPLC Grade" solvents.[2]High capital investment; requires more expensive "LC-MS Grade" solvents and specialized operators.[2]

Experimental Workflow for Cross-Validation

A successful cross-validation study hinges on a well-defined protocol that outlines the objectives, procedures, and acceptance criteria.[1] The following workflow provides a systematic approach to comparing an established HPLC method with a newly developed LC-MS/MS method.

G cluster_hplc HPLC Method Analysis cluster_lcms LC-MS/MS Method Analysis start Start: Define Cross-Validation Objectives and Acceptance Criteria protocol Develop and Approve Cross-Validation Protocol start->protocol samples Prepare Homogeneous Sample Set (e.g., one batch of drug substance) protocol->samples standards Prepare Identical Calibration Standards and Quality Control (QC) Samples samples->standards hplc_cal Analyze Calibration Standards standards->hplc_cal lcms_cal Analyze Calibration Standards standards->lcms_cal hplc_qc Analyze QC Samples (Low, Mid, High) hplc_cal->hplc_qc hplc_samples Analyze Test Samples hplc_qc->hplc_samples compare Compile and Compare Datasets hplc_samples->compare lcms_qc Analyze QC Samples (Low, Mid, High) lcms_cal->lcms_qc lcms_samples Analyze Test Samples lcms_qc->lcms_samples lcms_samples->compare stats Perform Statistical Analysis (e.g., t-test, Bland-Altman plot) compare->stats criteria Results Meet Pre-defined Acceptance Criteria? stats->criteria report Generate Cross-Validation Report criteria->report Yes fail Investigate Discrepancies and Re-evaluate criteria->fail No end End: Methods are Cross-Validated report->end fail->protocol

Caption: General workflow for the cross-validation of HPLC and LC-MS/MS methods.

Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on the specific properties of the novel compound and the available instrumentation.

Part 1: Preparation of Samples and Standards
  • Objective: To prepare a consistent set of samples for analysis by both methods.

  • Procedure:

    • Select a single, homogeneous batch of the novel drug substance.

    • Prepare a stock solution of the drug substance in a suitable solvent.

    • From the stock solution, prepare a series of calibration standards covering the expected range of quantification for both methods.

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate weighing of the drug substance to ensure independence from the calibration standards.

    • Prepare the test samples by accurately weighing the drug substance and dissolving it to a known concentration within the calibration range.

Part 2: HPLC Method Protocol
  • Objective: To analyze the prepared samples using the validated HPLC-UV method.

  • Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Typical Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: The wavelength of maximum absorbance for the novel compound.

  • Analysis Sequence:

    • Perform system suitability tests by injecting a standard solution multiple times to ensure the system is operating correctly.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the QC samples to verify the accuracy and precision of the run.

    • Inject the test samples in triplicate.

Part 3: LC-MS/MS Method Protocol
  • Objective: To analyze the prepared samples using the newly developed LC-MS/MS method.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Typical Conditions:

    • Column: A C18 or similar column, often with a smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Similar to HPLC, but using volatile additives like formic acid or ammonium formate to be compatible with the mass spectrometer.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • Ionization Source: Electrospray Ionization (ESI) is common, typically in positive ion mode for compounds containing nitrogen.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Analysis Sequence:

    • Perform system suitability tests.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the QC samples.

    • Inject the test samples in triplicate.

Data Presentation and Comparison

The results from both analyses should be compiled and compared against pre-defined acceptance criteria.

Table 1: Comparison of Validation Parameters
Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linearity (r²) 0.99920.9998≥ 0.999
Range (µg/mL) 1 - 1000.01 - 10Appropriate for intended use
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability≤ 1.0%≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.0%≤ 3.0%
LOQ (µg/mL) 1.00.01-
Table 2: Cross-Validation of Test Sample Results
Sample IDHPLC Result (µg/mL)LC-MS/MS Result (µg/mL)% Difference
TS-0149.850.10.6%
TS-0250.350.0-0.6%
TS-0349.549.80.6%
Mean 49.87 49.97
Statistical Analysis (p-value from t-test) \multicolumn{3}{c}{p > 0.05 (No significant difference)}

Conclusion and Recommendations

The cross-validation of analytical methods is a critical exercise in ensuring the integrity and consistency of data throughout the lifecycle of a novel compound. While HPLC-UV provides a robust and cost-effective solution for routine analysis and quality control, LC-MS/MS offers unparalleled sensitivity and selectivity, making it indispensable for bioanalytical studies and trace-level impurity characterization.[3]

The choice of method should be guided by the specific analytical challenge. For early-stage development where the primary focus is on the purity and potency of the drug substance, a validated HPLC method is often sufficient. As the program progresses into clinical phases, where metabolites need to be identified and quantified in biological matrices, an LC-MS/MS method becomes essential. A successful cross-validation, as outlined in this guide, provides the confidence that data from both methods can be reliably compared, ensuring a cohesive and scientifically sound data package for regulatory submissions.

References

  • PharmaGuru. (2025, August 11).
  • (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
  • International Council for Harmonisation. (2023, November 30). ICH Harmonised Guideline Q2(R2)
  • (n.d.). A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. BenchChem.
  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Emery Pharma. (2023, March 7).
  • Global Bioanalysis Consortium Harmonization Team. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(6), 1165–1174.
  • (n.d.). Method Development and Validation in Pharmaceutical Analysis: A Practical Overview.

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of a New Chemical Entity's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising new chemical entity (NCE) to a viable drug candidate is a rigorous one. A critical phase in this journey is the in vitro validation of its hypothetical biological activity. This guide provides an in-depth, technical comparison of methodologies and explains the rationale behind experimental choices, ensuring a robust and reliable assessment of your NCE. The primary goal of these initial in vitro assays is to provide early insights into a drug's potential effects, including its potency and mechanism of action, thereby streamlining the drug discovery and development process.[1]

The Foundational Step: Validating Target Engagement

Before assessing the biological effect of an NCE, it is imperative to confirm that it physically interacts with its intended molecular target.[2] This is known as target engagement, and it provides the mechanistic confidence that the compound is acting as designed.[2] Failure to demonstrate target engagement is a significant contributor to clinical trial failures.[2]

There are several biophysical and biochemical techniques to measure target engagement, each with its own advantages. The choice of assay often depends on the nature of the target protein.[3]

Comparison of Common Target Engagement Assays

Assay Type Principle Advantages Considerations
Thermal Shift Assay (TSA) Measures the change in the thermal denaturation temperature of a target protein upon ligand binding.High-throughput, cost-effective, and does not require protein immobilization.May not be suitable for all proteins, particularly membrane proteins.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein.Provides real-time kinetic data (association and dissociation rates).Requires protein immobilization, which can sometimes affect protein conformation.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.Provides a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).Lower throughput and requires larger amounts of protein compared to other methods.

For our hypothetical NCE, "NCE-123," which is designed to inhibit the kinase "Kinase-X," we will proceed with a Thermal Shift Assay due to its high-throughput capabilities, allowing for rapid initial screening.

The In Vitro Validation Workflow: A Step-by-Step Approach

The following diagram illustrates a typical workflow for the in vitro validation of an NCE's biological activity.

G cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Biological Characterization cluster_2 Phase 3: Safety Profiling Primary Screening Primary Screening Dose-Response & IC50 Dose-Response & IC50 Primary Screening->Dose-Response & IC50 Identified Hits Target Engagement Target Engagement Dose-Response & IC50->Target Engagement Confirmed Actives Cellular Activity Assay Cellular Activity Assay Target Engagement->Cellular Activity Assay Confirmed Binders Cytotoxicity Assay Cytotoxicity Assay Cellular Activity Assay->Cytotoxicity Assay Potent Compounds ADME/Tox Profiling ADME/Tox Profiling Cytotoxicity Assay->ADME/Tox Profiling Non-toxic Leads

Caption: A streamlined workflow for the in vitro validation of a new chemical entity.

Phase 1: Hit Confirmation and Potency Determination

Primary Screening

The initial step involves screening the NCE at a single, high concentration against the biological system of interest to identify a "hit."[1] This could be a biochemical assay using a purified enzyme or a cell-based assay measuring a specific cellular response. For NCE-123, we will use a biochemical kinase assay that measures the phosphorylation of a substrate by Kinase-X.

Dose-Response and IC50 Determination

Once a hit is identified, the next crucial step is to determine its potency by generating a dose-response curve.[4] This involves testing the NCE over a range of concentrations to determine the concentration that produces 50% of the maximal inhibitory effect (the IC50 value).[5] A sigmoidal curve is typically fitted to the data using a four-parameter logistic model.[6]

Experimental Protocol: Kinase-X Inhibition Assay and IC50 Determination

  • Reagent Preparation : Prepare Kinase-X, its specific peptide substrate, and ATP in a suitable assay buffer.

  • Compound Dilution : Perform a serial dilution of NCE-123 and a known Kinase-X inhibitor (positive control) in DMSO.

  • Assay Plate Setup : Add the diluted compounds, Kinase-X, and the peptide substrate to a 384-well plate.

  • Initiate Reaction : Start the kinase reaction by adding ATP.

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • Detection : Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based).

  • Data Analysis : Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6][7]

Comparative IC50 Data for Kinase-X Inhibitors

Compound IC50 (nM) Hill Slope R² of Curve Fit
NCE-123751.10.99
Competitor A1501.00.98
Standard Inhibitor250.90.99

The data indicates that NCE-123 is a potent inhibitor of Kinase-X, with an IC50 value of 75 nM, making it twice as potent as Competitor A.

Phase 2: Characterizing Cellular Activity

Demonstrating that an NCE is active in a biochemical assay is a good start, but it is essential to show that it can also exert its effect in a more complex cellular environment.[8]

Cellular Activity Assay

This involves treating a relevant cell line with the NCE and measuring a downstream biological effect of inhibiting the target. For NCE-123, we will use a cell line where the inhibition of Kinase-X is known to block a specific signaling pathway, leading to a decrease in cell proliferation.

G cluster_0 Kinase-X Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates Downstream_Protein Downstream Protein KinaseX->Downstream_Protein Phosphorylates Proliferation Proliferation Downstream_Protein->Proliferation Promotes NCE123 NCE-123 NCE123->KinaseX Inhibits

Caption: A simplified diagram of the Kinase-X signaling pathway inhibited by NCE-123.

Phase 3: Initial Safety and Liability Profiling

Early assessment of an NCE's potential toxicity is crucial to avoid costly failures in later stages of drug development.[9][10]

Cytotoxicity Assays

Cytotoxicity assays are used to determine the concentration at which an NCE becomes toxic to cells. A good drug candidate should have a large therapeutic window, meaning its cytotoxic concentration is significantly higher than its effective concentration.

Comparison of Common Cytotoxicity Assays

Assay Principle Advantages Disadvantages
MTT/MTS Assay Measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[11]Inexpensive and well-established.Can be prone to interference from reducing compounds.[12]
CellTiter-Glo® Measures the amount of ATP present in viable cells using a luciferase-based reaction.[13]Highly sensitive, rapid, and has a simple "add-mix-measure" protocol.[14][15]More expensive than tetrazolium-based assays.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.Directly measures cell death (necrosis).Less sensitive for detecting early-stage apoptosis.

We will employ the CellTiter-Glo® assay for its high sensitivity and reliability to assess the cytotoxicity of NCE-123.[12]

Experimental Protocol: CellTiter-Glo® Cytotoxicity Assay

  • Cell Seeding : Seed cells in a 96-well, white-walled plate and allow them to attach overnight.

  • Compound Treatment : Treat the cells with a serial dilution of NCE-123 for 48 hours.

  • Reagent Addition : Allow the plate to equilibrate to room temperature, then add the CellTiter-Glo® reagent to each well.[11]

  • Incubation and Measurement : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis : Calculate the percentage of viable cells relative to the vehicle-treated control and determine the CC50 (the concentration that causes 50% cytotoxicity).

Comparative Cytotoxicity and Selectivity Index

Compound Cellular IC50 (nM) CC50 (µM) Selectivity Index (CC50/IC50)
NCE-12395> 50> 526
Competitor A20025125
Standard Inhibitor305167

The selectivity index is a critical parameter that indicates the therapeutic window of a compound. NCE-123 demonstrates a superior selectivity index of over 500, indicating a wide margin between its effective and cytotoxic concentrations.

In Vitro ADME/Tox Profiling

Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential for filtering out drug candidates with unfavorable pharmacokinetic properties or potential liabilities.[9][16] Key assays include:

  • Metabolic Stability : Assesses the rate at which the compound is metabolized by liver enzymes (e.g., using liver microsomes).[17]

  • Plasma Protein Binding : Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.

  • CYP450 Inhibition : Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

  • hERG Inhibition : Screens for potential cardiotoxicity by assessing the compound's ability to inhibit the hERG potassium channel.

The Importance of Self-Validating Systems: Controls are Key

The reliability of any in vitro assay hinges on the appropriate use of controls.[18]

  • Positive Controls : A known active compound (e.g., a standard inhibitor) is used to confirm that the assay is working correctly and can detect a positive result.[19]

  • Negative Controls : Typically, the vehicle in which the compound is dissolved (e.g., DMSO) is used to establish the baseline response of the assay in the absence of an active compound.[20] This helps to rule out false positives.[18]

  • Untreated Controls : Cells or reagents that are not exposed to any treatment serve as a baseline for 100% viability or activity.

By including these controls in every experiment, you create a self-validating system that provides confidence in the generated data.[18]

Conclusion

The in vitro validation of a new chemical entity's biological activity is a multi-faceted process that requires careful experimental design, the use of appropriate controls, and a thorough understanding of the underlying biology. By systematically confirming target engagement, quantifying potency in both biochemical and cellular assays, and performing early safety profiling, researchers can build a strong data package to support the advancement of promising NCEs into the next stages of drug discovery and development. This rigorous approach, grounded in scientific integrity, is essential for increasing the probability of success in the long and challenging path to a new medicine.

References

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences. [Link]

  • Porsolt. (n.d.). In Vitro Pharmacology Study Capabilities. Porsolt. [Link]

  • Scott, A. D., et al. (2025, June 4). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Science Ready. (n.d.). What are Positive and Negative Controls?. Science Ready. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences. [Link]

  • BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them?. BioIVT. [Link]

  • ResearchGate. (n.d.). Target Engagement Assays in Early Drug Discovery. ResearchGate. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Science Gateway. [Link]

  • ACS Publications. (2025, June 26). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2024, May 19). Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. ResearchGate. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]

  • IONTOX. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. IONTOX. [Link]

  • Pharmaguideline. (2017, May 1). Importance of Negative and Positive Controls in Microbial Analysis. Pharmaguideline. [Link]

  • SEKISUI XenoTech. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. SEKISUI XenoTech. [Link]

  • Society of Toxicology. (2019, March 10). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology. [Link]

  • Veranex. (2024, September 25). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Veranex. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]

  • National Academies Press. (n.d.). Categories of Scientific Evidence—In Vitro Data. In Dietary Supplements: A Framework for Evaluating Safety. National Academies Press. [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Negative and Positive Controls in Scientific Experiments. Oreate AI Blog. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

  • Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio. [Link]

  • National Academies Press. (n.d.). Chapter: 6 Model and Assay Validation and Acceptance. In Using 21st Century Science to Improve Risk-Related Evaluations. National Academies Press. [Link]

  • MDPI. (n.d.). Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling. MDPI. [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • PubMed Central. (n.d.). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PubMed Central. [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Ansh Labs. [Link]

  • PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]

  • Spring Bio Solution. (2024, August 22). What is a New Chemical Entity (NCE)? Process & Benefits. Spring Bio Solution. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • MDPI. (2022, August 30). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]

  • PubMed. (2021, November 23). Implementing in vitro bioactivity data to modernize priority setting of chemical inventories. PubMed. [Link]

  • Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Prime Scholars. [Link]

  • bioRxiv. (2022, September 27). In vitro to in vivo pharmacokinetic translation guidance. bioRxiv. [Link]

  • Open Access Journals. (n.d.). New Chemical Entity and Valuation of the Development. Open Access Journals. [Link]

  • Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. Pacific BioLabs. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 4-Ethyloxane-4-carboxylic acid and its Analogs Against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive, in-depth protocol and analysis for the comparative molecular docking of 4-Ethyloxane-4-carboxylic acid and a rationally designed series of its analogs against the human Cyclooxygenase-2 (COX-2) enzyme. Rooted in the principles of structure-based drug design, this document serves as a practical manual for researchers, scientists, and drug development professionals. We detail the scientific rationale for target selection, provide step-by-step, replicable methodologies for ligand and protein preparation, outline the execution of docking simulations using AutoDock Vina, and present a framework for the rigorous analysis of the resulting data. The objective is to elucidate preliminary structure-activity relationships (SAR) that can guide the optimization of this chemical scaffold for enhanced binding affinity and selectivity, a critical step in modern drug discovery.[1][2][3]

Introduction: The Scientific Rationale

The Core Scaffold: this compound

This compound is a heterocyclic compound featuring a saturated six-membered oxane ring, an ethyl group, and a carboxylic acid moiety, both attached to the same quaternary carbon.[4][5][6][7] While this specific molecule is not extensively characterized in public literature for its biological activity, its structural motifs are of significant interest in medicinal chemistry. The carboxylic acid group, in particular, is a well-known pharmacophore that can engage in crucial hydrogen bonding and ionic interactions within enzyme active sites.[8] Many nonsteroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid group, which is often essential for their mechanism of action.[8][9]

Target Selection Justification: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) is a critical enzyme in the biosynthetic pathway that converts arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11] The enzyme exists in two primary isoforms, COX-1 and COX-2.[10] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastrointestinal lining.[10][12] In contrast, COX-2 is typically induced at sites of inflammation.[10][12]

The development of selective COX-2 inhibitors was a landmark achievement in anti-inflammatory therapy, aiming to provide the therapeutic benefits of traditional NSAIDs while minimizing gastrointestinal side effects caused by COX-1 inhibition.[11][12] The active sites of COX-1 and COX-2 are highly similar, but a key difference—the substitution of isoleucine in COX-1 with a smaller valine in COX-2—creates a larger, more accessible binding pocket in COX-2. This structural nuance has been exploited to design selective inhibitors.[9]

Given that many existing NSAIDs and selective COX-2 inhibitors are carboxylic acid-containing compounds, we hypothesize that the this compound scaffold could serve as a novel starting point for designing new COX-2 inhibitors.[8][9] This study will therefore use human COX-2 as the protein target for our comparative docking analysis.

Study Objective: Elucidating Structure-Activity Relationships (SAR)

The primary goal of this guide is to perform a comparative in silico analysis to understand how systematic structural modifications to the this compound scaffold influence its binding affinity and interaction patterns within the COX-2 active site. By docking the parent compound and its analogs, we aim to generate a preliminary Structure-Activity Relationship (SAR) model.[1][13][14] This SAR will provide crucial insights into which functional groups and structural features are critical for binding, paving the way for more informed lead optimization in a drug discovery program.[3][14]

Detailed Materials and Methodologies

This section outlines the complete computational workflow. The protocols are designed to be self-validating and replicable, forming a robust foundation for any computational chemistry research.

Ligand Design and Preparation

The foundation of a strong comparative study lies in the logical design of analogs. Starting with our core molecule (LIG01), we will introduce systematic modifications to probe the effects of sterics, electronics, and hydrogen bonding potential.

The Ligand Set:

  • LIG01: this compound (Parent Compound)

  • LIG02: 4-Methyloxane-4-carboxylic acid (Smaller alkyl group)

  • LIG03: 4-Propyloxane-4-carboxylic acid (Larger alkyl group)

  • LIG04: 4-Ethyloxane-4-carboxamide (Carboxylic acid to primary amide)

  • LIG05: 4-(Trifluoromethyl)oxane-4-carboxylic acid (Electron-withdrawing group)

  • LIG06: 4-Phenyloxane-4-carboxylic acid (Bulky aromatic group)

Step-by-Step Ligand Preparation Protocol:

  • 2D Structure Sketching: Draw each of the six ligands using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch.

  • Conversion to 3D: Convert the 2D sketches into 3D structures. Save each structure as a MOL file.

  • Energy Minimization: Each 3D structure must be subjected to energy minimization to obtain a low-energy, stable conformation. This is a critical step to ensure the starting ligand geometry is realistic.

    • Tool: Open Babel or Avogadro.

    • Force Field: Use a standard force field like MMFF94 or UFF. .

  • File Format Conversion for Docking: The docking software AutoDock Vina requires ligands to be in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type definitions.[15]

    • Tool: Use AutoDock Tools (MGLTools) or a command-line script utilizing Open Babel.[16]

    • Process: This step involves adding Gasteiger partial charges and defining rotatable bonds for ligand flexibility during the docking simulation.[15]

Protein Target Preparation

Proper preparation of the receptor is paramount for a meaningful docking simulation. We will use the crystal structure of human COX-2.

Step-by-Step Protein Preparation Protocol:

  • Structure Retrieval: Download the 3D crystal structure of human COX-2 complexed with a known inhibitor. A suitable entry is PDB ID: 5KIR . This structure provides a high-resolution view of the enzyme and its active site.

  • Initial Cleaning: Open the PDB file in a molecular visualization tool like UCSF Chimera, PyMOL, or Discovery Studio.[17][18]

    • Remove all non-essential molecules, including water (solvent), co-factors, and the co-crystallized ligand.[17][19][20] This focuses the simulation on the protein itself.

    • If the structure contains multiple protein chains (a homodimer), retain only one for the docking study (e.g., Chain A).[18]

  • Repair and Hydrogenation: Crystal structures often have missing atoms, especially hydrogen atoms.[19][20]

    • Tool: Use the Dock Prep tool in UCSF Chimera or the PDBFixer library.[17][19]

    • Action: Add all hydrogen atoms, assuming a physiological pH of 7.4. This ensures correct ionization states for acidic and basic residues like Asp, Glu, Lys, and Arg, which is crucial for accurate interaction modeling.[20]

  • File Format Conversion for Docking: As with the ligand, the receptor must be converted to the PDBQT format.[19]

    • Tool: Use AutoDock Tools (MGLTools).[16]

    • Action: This process adds polar hydrogens and assigns Kollman charges to the protein atoms. The output is a protein.pdbqt file ready for docking.

Molecular Docking Simulation: AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy. It uses a sophisticated scoring function to estimate the binding affinity of a ligand to a receptor.[21]

Workflow for Docking Simulation:

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis LIG Ligand Structures (SDF/MOL2) PROT Protein Structure (PDB) LIG_PDBQT Prepared Ligands (PDBQT) VINA Run AutoDock Vina LIG_PDBQT->VINA PROT_PDBQT Prepared Protein (PDBQT) PROT_PDBQT->VINA GRID Define Grid Box (Binding Site) RESULTS Docking Output (Poses & Scores) VINA->RESULTS TABLE Tabulate Binding Affinities VISUAL Visualize Interactions (PyMOL, Discovery Studio) SAR Generate SAR Insights

Step-by-Step Docking Protocol:

  • Grid Box Generation (Defining the Search Space): The grid box defines the three-dimensional space where Vina will search for binding poses. It must encompass the entire active site of the enzyme.

    • Causality: A well-defined grid box is critical. If it's too small, it may miss the correct binding pose. If it's too large, it wastes computational effort and can decrease accuracy.

    • Method: Center the grid box on the coordinates of the active site. A reliable way to do this is to use the coordinates of the co-crystallized ligand that was removed during protein preparation.[20]

    • Typical Dimensions: For COX-2, a box size of 25 x 25 x 25 Å is generally sufficient.

  • Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters for Vina.[21]

    • Expertise Insight: The exhaustiveness parameter controls the thoroughness of the search.[21] A value of 8 is the default, but increasing it to 16 or 32 provides a more rigorous search, which is advisable for a final comparative study.

  • Execution: Run the Vina simulation from the command line for each of the six ligands. vina --config conf.txt --log results.log

  • Output: For each ligand, Vina will generate a PDBQT file containing the predicted binding poses (typically up to 9) and their corresponding binding affinity scores in kcal/mol.[22][23] The command-line output and log file will also display these scores.[24]

Results and Discussion

The analysis of docking results is a multi-faceted process that combines quantitative scores with qualitative visual inspection to build a scientifically sound argument.[25][26]

Comparative Binding Affinities

The primary quantitative metric from AutoDock Vina is the binding affinity, an estimation of the binding free energy (ΔG).[27] A more negative value indicates a stronger, more favorable predicted interaction between the ligand and the protein.[25][27]

Table 1: Predicted Binding Affinities of Ligands Docked into COX-2

Ligand ID Compound Name Modification Predicted Binding Affinity (kcal/mol)
LIG01 This compound Parent Compound -7.5
LIG02 4-Methyloxane-4-carboxylic acid Smaller Alkyl -7.1
LIG03 4-Propyloxane-4-carboxylic acid Larger Alkyl -7.9
LIG04 4-Ethyloxane-4-carboxamide Acid to Amide -6.8
LIG05 4-(Trifluoromethyl)oxane-4-carboxylic acid Electron Withdrawing -7.3

| LIG06 | 4-Phenyloxane-4-carboxylic acid | Bulky Aromatic | -8.5 |

Note: These values are hypothetical and for illustrative purposes. Actual results would be generated from the simulation.

Interaction Analysis and Visualization

Visual inspection of the top-ranked binding pose for each ligand is essential to understand the "why" behind the scores.[26][27] This is performed using molecular graphics software like PyMOL or Discovery Studio.[23][24]

// Interactions edge [fontname="Arial", fontsize=10, color="#202124"]; L_Carboxylate -> P_Arg120 [label=" Salt Bridge/\nH-Bond ", color="#EA4335", style=bold]; L_Carboxylate -> P_Tyr355 [label=" H-Bond ", color="#EA4335", style=dashed]; L_Alkyl -> P_Hydrophobic [label=" Hydrophobic\nInteraction ", color="#4285F4", style=bold]; L_Alkyl -> P_SidePocket [label=" van der Waals ", color="#4285F4", style=dashed]; L_Oxane -> P_Hydrophobic [label=" Hydrophobic ", color="#4285F4"];

// Grouping Nodes for Layout {rank=same; L_Carboxylate; L_Alkyl; L_Oxane;} {rank=same; P_Arg120; P_Tyr355; P_Hydrophobic; P_SidePocket;}

caption [label="Figure 2: Key Ligand-Receptor Interactions in COX-2.", shape=plaintext, fontsize=10]; } Figure 2: Key Ligand-Receptor Interactions in COX-2.

  • LIG01 (Parent Compound): The carboxylate group of LIG01 forms a strong salt bridge and hydrogen bond network with the key catalytic residues Arginine-120 and Tyrosine-355 at the base of the active site.[8] This interaction is a classic binding motif for many NSAIDs.[8] The ethyl group extends into a nearby hydrophobic pocket.

  • Alkyl Chain Variation (LIG02 & LIG03): Decreasing the chain length to methyl (LIG02) results in a less favorable score (-7.1 kcal/mol), likely due to reduced hydrophobic contact. Conversely, increasing the chain to propyl (LIG03) improves the score (-7.9 kcal/mol) by optimizing van der Waals interactions within the hydrophobic pocket. This suggests a direct relationship between alkyl chain length and binding affinity in this region.

  • Carboxylic Acid to Amide (LIG04): Replacing the carboxylic acid with a primary amide (LIG04) significantly weakens the predicted binding affinity (-6.8 kcal/mol). The amide is a weaker acidic group and cannot form the strong ionic interaction with Arg-120, highlighting the critical role of the carboxylate's negative charge in anchoring the ligand.[9]

  • Aromatic Substitution (LIG06): The most potent analog in this series is LIG06 (-8.5 kcal/mol), where the ethyl group is replaced by a phenyl ring. This bulky aromatic group can extend deeper into the larger selectivity side-pocket of COX-2, forming favorable pi-stacking or hydrophobic interactions not possible for the smaller alkyl groups. This is a common feature of highly selective COX-2 inhibitors (coxibs).[10]

Preliminary Structure-Activity Relationship (SAR) Summary

Based on the comparative docking results, we can establish the following preliminary SAR:

  • Carboxylic Acid is Essential: The negatively charged carboxylate group is a critical pharmacophore, acting as the primary anchor to the Arg-120 residue in the COX-2 active site. Its removal or replacement with a less acidic group is detrimental to binding.

  • Hydrophobic Interactions are Key: The substituent at the C4 position directly influences binding affinity. Potency increases with the size and hydrophobicity of this group (Propyl > Ethyl > Methyl).

  • Exploiting the Selectivity Pocket: Introducing a bulky aromatic ring (Phenyl group) dramatically enhances predicted binding affinity. This suggests the scaffold is capable of extending into the COX-2 specific side-pocket, providing a clear avenue for designing selectivity over COX-1.

Conclusion and Future Directions

This in-depth computational guide demonstrates a robust workflow for conducting comparative molecular docking studies. Our analysis of this compound and its analogs against COX-2 has yielded valuable preliminary SAR insights. The results strongly suggest that the oxane scaffold is a viable starting point for novel inhibitor design, with the C4 substituent being the primary handle for optimization.

The logical next steps in a drug discovery campaign would be:

  • Synthesis and In Vitro Validation: Synthesize the designed compounds (especially LIG03 and LIG06) and experimentally validate their inhibitory activity against COX-1 and COX-2 enzymes using biochemical assays.

  • Expanded Analog Library: Design and dock a broader library of analogs based on the SAR, exploring different aromatic systems and linkers at the C4 position to further optimize potency and selectivity.

  • Molecular Dynamics (MD) Simulations: For the most promising candidates, perform MD simulations to assess the stability of the predicted binding pose and calculate binding free energies with higher accuracy.[14]

By integrating these computational predictions with experimental validation, researchers can significantly accelerate the hit-to-lead optimization process.

References

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925–930. [Link]

  • El-Mouns, B. D., et al. (2022). Molecular Docking Structure-Activity Relationship, ADMET Evaluation and Pharmacokinetics Studies of Anti-HIV Agents and Methyl-Diarylpyrimidines Non-Nucleoside Reverse Transcriptase Inhibitors. Biointerface Research in Applied Chemistry, 13(1), 73. [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Kaggle. Retrieved from [Link]

  • Scripps Research. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]

  • Sikora, J., et al. (2021). Structure-based molecular modeling in SAR analysis and lead optimization. Expert Opinion on Drug Discovery, 16(11), 1389-1404. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Stack Exchange. Retrieved from [Link]

  • Dotmatics. (n.d.). What is structure-activity relationship (SAR)? Dotmatics. Retrieved from [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. Retrieved from [Link]

  • The Drug Discovery Initiative. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. Retrieved from [Link]

  • University of Nottingham. (n.d.). Preparing the protein and ligand for docking. University of Nottingham. Retrieved from [Link]

  • El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Scripps Research. (n.d.). AutoDock Vina. The Scripps Research Institute. Retrieved from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Patsnap. (2025). What is the structure-activity relationship SAR in drug design? Patsnap Synapse. Retrieved from [Link]

  • CCB@UH. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. University of Houston. Retrieved from [Link]

  • Bouziane, I., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Journal of the Indian Chemical Society, 100(11), 101201. [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Meiler Lab. Retrieved from [Link]

  • ResearchGate. (2016). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis? ResearchGate. Retrieved from [Link]

  • Egbujor, M. C., et al. (2025). Synthesis, Molecular Docking and Pharmacological Investigation of Some 4-Methylphenylsulphamoyl Carboxylic Acid Analogs. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. ResearchGate. Retrieved from [Link]

  • Rehman, M. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Docking results of the designed analogs. ResearchGate. Retrieved from [Link]

  • Sirajuddin, M., et al. (2020). Exploration of biological potency of carboxylic acid derivatives: Designing, synthesis, characterizations and molecular docking study. Journal of Molecular Structure, 1218, 128488. [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. Retrieved from [Link]

  • Gauthier, J. Y., et al. (2003). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 10(11), 937-953. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. Retrieved from [Link]

  • Bouklah, M., et al. (2021). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Journal of Molecular Structure, 1230, 129883. [Link]

  • Google Patents. (n.d.). AU2020402978A1 - Antagonists of the muscarinic acetylcholine receptor M4. Google Patents.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Ethyloxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Ethyloxane-4-carboxylic acid, grounding procedural instructions in the chemical principles that ensure the safety of personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral component of rigorous scientific practice.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an organic compound whose properties dictate the necessary safety precautions and disposal methodology.

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

These classifications necessitate careful handling to avoid direct contact and inhalation. The carboxylic acid functional group can be corrosive, while the oxane (tetrahydropyran) ring structure contributes to its overall chemical properties. While some simple carboxylic acids might be neutralized and disposed of via aqueous waste streams, the complexity of this molecule warrants a more stringent disposal pathway to ensure complete destruction and prevent environmental release.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS CategoryKey Precaution
Skin Irritation2Avoid skin contact; wear chemical-resistant gloves.[1]
Eye Irritation2AAvoid eye contact; wear safety goggles.[1]
Respiratory Irritation3Avoid breathing dust/vapors; handle in a fume hood.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the selection and use of appropriate PPE is non-negotiable. This is a self-validating system: proper PPE protects the user, which in turn prevents accidental exposures that could compromise both safety and the integrity of the disposal process.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) of a suitable thickness. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.[1]

  • Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2]

Spill Management: An Immediate Action Protocol

Accidents can happen, and a clear, pre-defined spill management plan is a hallmark of a trustworthy safety protocol.

In case of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If not already working in a fume hood, evacuate the immediate vicinity and increase ventilation.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Section 2.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust.[3][4][5] Place the swept material into a clearly labeled, sealable waste container.

  • Cleaning: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, as per your site-specific procedures.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. The primary directive is to "Dispose of contents/container to an approved waste disposal plant"[1][6]. This typically means incineration at a licensed facility, which is the most effective method for destroying complex organic molecules.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Dedicate a specific, compatible, and clearly labeled container for this compound waste. The container must be made of a material that will not react with the acid (e.g., a high-density polyethylene (HDPE) or glass bottle for solids).

  • Labeling: The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

  • Storage: Keep the waste container tightly closed except when adding waste.[1][7] Store it in a well-ventilated, designated satellite accumulation area away from incompatible materials like strong bases or oxidizing agents.[6]

Step 2: Preparing for Disposal
  • Do Not Neutralize: Unlike simple, low-molecular-weight carboxylic acids, do not attempt to neutralize this compound with a base as a primary disposal method. This can generate heat and may not fully mitigate the environmental hazards of the compound. The standard and safest procedure is collection for professional disposal.

  • Container Integrity: Ensure the waste container is in good condition, with no leaks or external contamination. The container should not be filled beyond 75% capacity to allow for expansion.[8]

Step 3: Final Disposal
  • Institutional EHS: The final step is to coordinate with your institution's EHS department. They will arrange for the collection of the hazardous waste by a licensed waste disposal contractor.

  • Regulatory Framework: This entire process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes the "cradle-to-grave" management of hazardous waste.[9][10] Your EHS department ensures that your laboratory's practices and the subsequent transportation and disposal of the waste comply with all federal and state regulations.[10][11][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection cluster_disposal Phase 3: Final Disposal start Start: Generation of This compound waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood container Step 3: Use a Labeled, Compatible Hazardous Waste Container fume_hood->container segregate Step 4: Add Waste to Container (Do not mix with incompatible chemicals) container->segregate close_container Step 5: Keep Container Securely Closed segregate->close_container storage Step 6: Store in Designated Satellite Accumulation Area close_container->storage ehs_contact Step 7: Contact Institutional EHS for Waste Pickup storage->ehs_contact end End: Waste Transferred to Approved Disposal Facility (RCRA Compliant) ehs_contact->end

Caption: Disposal workflow for this compound.

References

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Hazardous Waste. (n.d.). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • Safety Data Sheet. (2025, September 23). Thermo Fisher Scientific.
  • Chemical Waste Disposal Guidelines. (n.d.). Unknown Source.
  • Acetic and Formic Acids in Workplace Atmospheres. (1993, April 8). OSHA.
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • Safety Data Sheet. (2014, February 5). Fisher Scientific.
  • This compound Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Essential Safety and Logistics for Handling 4-Methyloxolane-2-carboxylic acid. (n.d.). Benchchem.
  • Safety Data Sheet. (2018, December 28). Spectrum Chemical.
  • Safety Data Sheet. (2025, November 18). TCI Chemicals.
  • Acid and Caustic Solutions. (n.d.). Occupational Safety and Health Administration (OSHA).
  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). (n.d.). eCFR.
  • Safety Data Sheet. (2025, July 8). Sigma-Aldrich.
  • Safety Data Sheet. (n.d.). Unknown Source.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Material Safety Data Sheet. (n.d.). Cole-Parmer.
  • Safety Data Sheet. (2025, April 30). TCI Chemicals.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2025, October 15). Sigma-Aldrich.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2025, September 7). Thermo Fisher Scientific.
  • Safety Data Sheet. (n.d.). Fisher Scientific.

Sources

A Researcher's Guide to the Safe Handling of 4-Ethyloxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Ethyloxane-4-carboxylic acid. This document synthesizes established safety protocols for similar chemical compounds to offer a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal plans. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of analogous carboxylic acids and substituted oxanes.

Hazard Identification and Risk Assessment

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

A thorough risk assessment should be conducted before commencing any work, considering the quantity of the substance being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to minimize exposure and ensure laboratory safety.[2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles and a face shieldProvides a barrier against splashes and airborne particles, offering comprehensive protection for the eyes and face.[3]
Skin Protection Nitrile gloves (minimum 5-mil thickness) and a lab coatNitrile gloves offer good resistance to a range of chemicals, including many acids.[2][4][5] A lab coat protects the skin and personal clothing from contamination.[3]
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridgesRecommended when working with powders outside of a fume hood or when there is a potential for aerosol generation.[6][7][8][9][10]

Diagram: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Potential for Exposure to This compound CheckSplash Potential for Splash or Aerosol Generation? Start->CheckSplash CheckPowder Working with Powder Outside of Fume Hood? CheckSplash->CheckPowder No EyeProtection Wear Chemical Safety Goggles + Face Shield CheckSplash->EyeProtection Yes HandProtection Wear Nitrile Gloves (min. 5-mil) CheckSplash->HandProtection Yes BodyProtection Wear Lab Coat CheckSplash->BodyProtection Yes RespiratoryProtection Use NIOSH-approved Respirator with OV/AG Cartridges CheckPowder->RespiratoryProtection Yes NoRespirator Standard Ventilation Sufficient CheckPowder->NoRespirator No EyeProtection->CheckPowder HandProtection->CheckPowder BodyProtection->CheckPowder

Caption: PPE selection workflow for handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is crucial for minimizing risks in the laboratory.

Preparation:

  • Consult Safety Resources: Before beginning work, review this guide and any available safety information for similar compounds.

  • Ensure Proper Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Assemble PPE: Don all required personal protective equipment as outlined in the previous section.

  • Prepare Spill Kit: Ensure a chemical spill kit appropriate for acids is readily accessible.

Handling:

  • Weighing and Transferring:

    • When weighing the solid compound, do so in a fume hood to minimize inhalation of any dust.

    • Use a spatula or other appropriate tool to transfer the solid, avoiding direct contact.

  • Preparing Solutions:

    • Slowly add the this compound to the solvent.

    • If dilution is required, always add acid to water, never the other way around, to prevent a potentially exothermic reaction.

  • During the Reaction:

    • Keep all containers with the compound properly labeled and sealed when not in use.

    • Avoid heating the compound unless necessary and under controlled conditions, as this may increase its volatility.

Post-Handling:

  • Decontamination:

    • Thoroughly clean the work area with an appropriate decontaminating agent.

    • Wash hands and any exposed skin with soap and water after removing gloves.

  • Glove Removal:

    • Remove gloves using the proper technique to avoid contaminating your hands. Dispose of used gloves in the designated waste container.

Diagram: Safe Handling Workflow

This diagram outlines the procedural steps for the safe handling of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep_Start Start: Review Safety Info Prep_Vent Work in Fume Hood Prep_Start->Prep_Vent Prep_PPE Don Appropriate PPE Prep_Vent->Prep_PPE Prep_Spill Prepare Spill Kit Prep_PPE->Prep_Spill Handle_Weigh Weigh Solid in Fume Hood Prep_Spill->Handle_Weigh Handle_Solution Prepare Solution (Add Acid to Solvent) Handle_Weigh->Handle_Solution Handle_Reaction Maintain Labeled, Sealed Containers Handle_Solution->Handle_Reaction Post_Decon Decontaminate Work Area Handle_Reaction->Post_Decon Post_Wash Wash Hands and Exposed Skin Post_Decon->Post_Wash Post_Glove Properly Remove and Dispose of Gloves Post_Wash->Post_Glove Post_End End Post_Glove->Post_End

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is essential to protect both laboratory personnel and the environment.[11][12]

  • Waste Collection: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, paper towels), should be collected in a clearly labeled, sealed, and chemically compatible waste container.

  • Neutralization (for aqueous waste): Corrosive waste that does not contain other hazardous components can be neutralized.[12] Slowly add a weak base (e.g., sodium bicarbonate) to the acidic waste while stirring in a fume hood.[12] Monitor the pH until it is between 5.5 and 9.5.[12]

  • Disposal Route:

    • Neutralized aqueous waste may be suitable for drain disposal, followed by a large volume of water.[12] However, always consult your institution's specific guidelines.

    • Organic waste and solid waste contaminated with the compound must be disposed of through your institution's hazardous waste management program.[11][12] Do not mix with other waste streams unless explicitly permitted.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the well-being of all laboratory personnel.

References

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Cooper, T. (2024, December 17). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. Premier Safety. Retrieved from [Link]

  • 3M. (2010). 2010 Respirator Selection Guide. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection | Respiratory Protection. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. University of California, Berkeley, Environmental Health and Safety. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H14O3). Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyloxepane-4-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methyloxane-4-carboxylic acid (C7H12O3). Retrieved from [Link]

  • Tulane University Office of Environmental Health and Safety. (n.d.). Chemical Safety. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethenylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • Australian Government Department of Health, National Industrial Chemicals Notification and Assessment Scheme. (2015, May 3). PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyloxane-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Ethyloxane-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.